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  • Product: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • CAS: 1311197-82-6

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of thera...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrazole core is a privileged structure, celebrated for its presence in blockbuster drugs such as Celecoxib and Sildenafil. The functionalization of this core is paramount for modulating pharmacological activity. The title compound, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, represents a particularly valuable synthetic intermediate.

This molecule ingeniously combines two key features:

  • A Regiochemically Defined Iodine Atom: The iodine at the 5-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental for constructing complex molecular architectures.[1]

  • An N-H Protecting Group: The tetrahydropyranyl (THP) group is a robust acetal that shields the pyrazole's N-H proton. This protection is critical for preventing unwanted side reactions during subsequent synthetic manipulations, particularly those involving strong bases or organometallics. The THP group is renowned for its stability across a broad spectrum of non-acidic conditions and its straightforward, acid-labile removal.[2][3]

This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, emphasizing the causal logic behind each experimental step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis is strategically designed as a two-step sequence starting from commercially available 1H-pyrazole. This approach prioritizes regiochemical control and high yields.

  • Step 1: N-H Protection: The pyrazole nitrogen is first protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This step is crucial as the N1-substituent directs the subsequent metalation to the adjacent C5 position.[4][5]

  • Step 2: Regioselective Iodination: The THP-protected pyrazole undergoes regioselective deprotonation at the C5 position using a strong organolithium base, followed by quenching the resulting anion with elemental iodine to yield the final product.[1]

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Regioselective Iodination start 1H-Pyrazole prot_reagents 3,4-Dihydro-2H-pyran (DHP) p-TsOH (cat.) DCM, RT start->prot_reagents Reaction intermediate 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole prot_reagents->intermediate Product iodo_reagents 1. n-BuLi, Dry THF, -78 °C 2. Iodine (I2) intermediate->iodo_reagents Reaction final_product 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole iodo_reagents->final_product Final Product

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Principle and Mechanistic Insight

This reaction is a classic acid-catalyzed addition of a heteroatom nucleophile (the pyrazole N-H) to an activated alkene (the vinyl ether of DHP). The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the DHP at the 3-position, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by the pyrazole nitrogen to form the C-N bond, yielding the THP-protected product after deprotonation.[6] The use of an acid catalyst is essential; without it, the reaction does not proceed at a practical rate.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
1H-PyrazoleC₃H₄N₂68.0850.03.40 g-
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.1260.0 (1.2 eq)5.8 mLInhibitor should be removed if necessary.[7]
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.221.0 (0.02 eq)190 mgCatalytic amount.
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLAnhydrous grade.
Saturated NaHCO₃ solution---50 mLFor work-up.
Brine---50 mLFor work-up.
Anhydrous MgSO₄MgSO₄120.37-~5 gFor drying.

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (3.40 g, 50.0 mmol) and anhydrous dichloromethane (100 mL). Stir at room temperature (RT, ~20-25 °C) until the pyrazole is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (5.8 mL, 60.0 mmol) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting pyrazole is polar (low Rf), while the THP-protected product is significantly less polar (higher Rf). The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (50 mL) to quench the acid catalyst.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless oil. A typical yield is 85-95%.

Part 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Principle and Mechanistic Insight

This transformation hinges on the principle of directed ortho-metalation (DoM). The N1-THP group on the pyrazole ring acts as a directed metalation group. The strong, sterically unhindered base, n-butyllithium (n-BuLi), selectively abstracts the most acidic proton on the pyrazole ring, which is the one at the C5 position, adjacent to the directing group.[1] This deprotonation occurs at very low temperatures (-78 °C) to prevent side reactions and potential degradation. The resulting pyrazolide anion is a potent nucleophile that readily attacks the electrophilic iodine (I₂), forming the C-I bond with high regioselectivity.

Caption: Key transformation in the regioselective iodination step.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleC₈H₁₂N₂O152.1925.03.81 gFrom Part 1.
n-Butyllithium (n-BuLi)C₄H₉Li64.0630.0 (1.2 eq)12.0 mL of 2.5 M in hexanesHighly pyrophoric. Handle with extreme care.
Iodine (I₂)I₂253.8130.0 (1.2 eq)7.61 g-
Tetrahydrofuran (THF)C₄H₈O72.11-150 mLAnhydrous, inhibitor-free.
Saturated Na₂S₂O₃ solution---75 mLFor work-up.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-150 mLFor extraction.
Brine---50 mLFor work-up.
Anhydrous Na₂SO₄Na₂SO₄142.04-~10 gFor drying.

Step-by-Step Methodology

  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum for reagent addition. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: To the flask, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (3.81 g, 25.0 mmol) and anhydrous THF (100 mL) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate dry flask, dissolve iodine (7.61 g, 30.0 mmol) in anhydrous THF (50 mL). Add this iodine solution dropwise to the cold pyrazolide anion solution over 30 minutes, again maintaining the temperature below -70 °C. The dark color of the iodine will dissipate upon addition.

  • Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing saturated sodium thiosulfate (Na₂S₂O₃) solution (75 mL) with vigorous stirring to quench any unreacted iodine. Continue stirring until the dark iodine color has completely vanished.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is a yellow to brown oil. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a pale yellow oil or low-melting solid.[8] A typical yield is 70-85%.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)Temp (°C)Time (h)Typical Yield (%)
11H-PyrazoleDHP1 : 1.2RT2-485-95
2THP-Pyrazolen-BuLi, I₂1 : 1.2 : 1.2-78 to RT3-470-85

References

  • Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [4]

  • Request PDF. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [5]

  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [2]

  • Larock, R. C., et al. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.

  • Bräse, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [1]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. ResearchGate.

  • Common Organic Chemistry. Dihydropyran (DHP). [7]

  • Google Patents. (2020). WO 2020/039025 A1.

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran. [6]

  • ResearchGate. (2014). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [3]

  • Usami, Y., et al. (2019). Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. Molecules.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • ChemicalBook. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • BenchChem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. [8]

Sources

Exploratory

An In-Depth Technical Guide to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: This document provides a comprehensive technical overview of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key heterocyclic building block in modern drug discovery and organic synthesis. We will e...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key heterocyclic building block in modern drug discovery and organic synthesis. We will explore its core physicochemical properties, detail robust synthetic and purification protocols, and critically analyze its chemical reactivity. The primary focus is on its utility as a versatile intermediate, particularly in metal-catalyzed cross-coupling reactions, which are foundational to the construction of complex pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.

The Strategic Importance of the Pyrazole Scaffold in Drug Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone of numerous approved pharmaceuticals.[1][2] Pyrazole derivatives exhibit an exceptionally broad range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4]

Drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a new generation of kinase inhibitors like Ruxolitinib and Ibrutinib (for cancer therapy) all feature the pyrazole core, underscoring its therapeutic relevance.[1] The functionalization of the pyrazole ring is therefore a critical strategy in drug development. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as a pre-functionalized and protected intermediate, designed for efficient and regioselective elaboration into diverse molecular architectures.

Core Chemical and Physical Properties

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a solid at room temperature, valued for its stability and predictable reactivity.[5] Its structure combines three key functional elements: the pyrazole ring, a C5-iodo substituent, and an N1-tetrahydropyranyl (THP) protecting group.

Physicochemical Data
PropertyValueSource
IUPAC Name 5-iodo-1-(oxan-2-yl)pyrazolePubChem[6]
CAS Number 1311197-82-6ChemicalBook, PubChem[6][7]
Molecular Formula C₈H₁₁IN₂OPubChem[6]
Molecular Weight 278.09 g/mol PubChem, Sigma-Aldrich[6]
XLogP3 (Computed) 1.7PubChem[6]
Appearance SolidCymitQuimica[5]
Molecular Structure

The molecule's architecture is pivotal to its function. The THP group protects the N1-position of the pyrazole, preventing unwanted side reactions and directing reactivity towards the C5-position. The carbon-iodine bond at this position is the primary site for synthetic modification.

SynthesisWorkflow Start_A 5-Iodopyrazole Reagents p-TsOH (cat.) Dichloromethane (DCM) Room Temperature Start_A->Reagents Start_B 3,4-Dihydro-2H-pyran (DHP) Start_B->Reagents Product 5-Iodo-1-(THP)-1H-pyrazole Reagents->Product

Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should optimize conditions based on their specific lab setup and scale.

  • Preparation: To a solution of 5-iodopyrazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq). The choice of a non-nucleophilic acid catalyst is crucial to avoid side reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. [8]This method effectively removes any unreacted starting material and byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole lies in the reactivity of its C-I bond. This functional group makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyrazole ring.

The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important application of this building block. The Suzuki reaction couples the iodo-pyrazole with a boronic acid or boronate ester, catalyzed by a palladium(0) species. This reaction is highly valued for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) Complex1 R¹-Pd(II)L₂(I) (Palladacycle) Pd0->Complex1 Ox. Add. OxAdd Oxidative Addition Complex2 R¹-Pd(II)L₂(R²) (Di-organo Complex) Complex1->Complex2 Trans. Transmetal Transmetalation Complex2->Pd0 Red. Elim. Product R¹-R² (Coupled Product) Complex2->Product RedElim Reductive Elimination ArI R¹-I (5-Iodo-1-(THP)-pyrazole) ArI->Complex1 Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Complex2 Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To an oven-dried flask, add 5-Iodo-1-(THP)-1H-pyrazole (1.0 eq), the desired boronic acid or pinacol ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq). The choice of catalyst and ligands is critical and depends on the electronic nature of the coupling partners.

  • Solvent and Base: Add a base, such as aqueous potassium carbonate (K₂CO₃, 2M solution, 3.0 eq), and a solvent system, typically 1,4-dioxane or dimethoxyethane (DME). [8]3. Reaction: Purge the mixture with an inert gas (argon or nitrogen) and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Other Key Reactions
  • Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynyl-pyrazoles.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-pyrazoles.

  • Stille Coupling: Reaction with organostannanes.

Deprotection of the THP Group

The THP group can be selectively removed when desired, typically at the end of a synthetic sequence.

  • Conditions: Dissolve the THP-protected pyrazole in an alcoholic solvent like methanol or ethanol.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-TsOH.

  • Reaction: Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Workup: Neutralize the acid with a mild base (e.g., NaHCO₃) and remove the solvent under reduced pressure. The product can then be isolated via extraction or chromatography.

Anticipated Spectroscopic Characterization

While specific experimental data should be acquired for each batch, the following provides the expected spectroscopic signatures for verifying the structure and purity of the compound.

TechniqueExpected Features
¹H NMR - Pyrazole Protons: Two doublets in the aromatic region (~6.5-7.8 ppm), with a characteristic small coupling constant (~2-3 Hz).- Anomeric Proton (THP): A distinct multiplet (dd or t) further downfield than other THP protons (~5.5-5.8 ppm) due to the two adjacent oxygen and nitrogen atoms.- THP Methylene Protons: A complex series of multiplets in the aliphatic region (~1.5-3.9 ppm).
¹³C NMR - Pyrazole Carbons: Three signals, with the C-I carbon being significantly shifted to a higher field (~80-95 ppm) due to the heavy atom effect of iodine.- THP Carbons: Five distinct signals in the aliphatic region, including the anomeric carbon (~85-90 ppm).
Mass Spec (EI/ESI) - Molecular Ion (M⁺): A clear molecular ion peak corresponding to the calculated exact mass (277.9916 g/mol ).<[6]br>- Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+1 peak.

Safety, Handling, and Storage

As a research chemical, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes. [12]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. [12]* First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9][11] * Ingestion: If swallowed, rinse mouth and seek medical attention immediately. [12] * Inhalation: Move the person to fresh air. [12]

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a high-value, strategically designed intermediate for chemical synthesis. Its combination of a stable protecting group and a versatile reactive handle (the C-I bond) makes it an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity enables the rapid and efficient construction of novel pyrazole-containing molecules, accelerating the discovery and development of new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54759103, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Available: [Link]

  • KamulinBiotech co.ltd. Materials Safety Data Sheet. Available: [Link]

  • Butin, A. V., & Abaev, V. T. (2019). Synthesis and investigation of novel functionalized pyrazole or indole ring containing heterocyclic compounds. KTU ePubl. Available: [Link]

  • precisionFDA. 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. Available: [Link]

  • WO 2020/039025 A1 (2020). Process for the preparation of 2-(morpholin-4-yl)-8-(1h-pyrazol-5-yl)-1,7-naphthyridin-4-ol. Google Patents.
  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-191. Available: [Link]

  • Kumar, A., & Kumar, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2015. Available: [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 123. Available: [Link]

  • Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2785. Available: [Link]

  • de Oliveira, R. S., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(6), 877-885. Available: [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key heterocyclic building block in con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key heterocyclic building block in contemporary medicinal chemistry. The document details the compound's fundamental physicochemical properties, with a core focus on its molecular weight, and presents a validated, step-by-step synthetic protocol. Furthermore, it outlines robust analytical methodologies for its characterization and explores its principal application as a versatile intermediate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide is intended to serve as an expert resource, enabling researchers to confidently synthesize, verify, and strategically employ this valuable reagent in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its role in the design of a multitude of clinically successful drugs. Molecules incorporating the pyrazole motif exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4]

The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Halogenated pyrazoles, in particular, serve as versatile intermediates for the construction of more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[5] 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a prime example of such a building block. The presence of the iodine atom at the 5-position provides a reactive handle for C-C bond formation, while the tetrahydropyran (THP) group at the N1 position serves as a robust protecting group, ensuring regiochemical control during synthesis and preventing interference from the acidic N-H proton in subsequent reactions.[6][7]

This guide will provide an in-depth examination of this compound, from its fundamental properties to its synthesis and strategic deployment in the synthesis of complex organic molecules.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application. The key physicochemical data for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁IN₂O
Molecular Weight 278.09 g/mol
Monoisotopic Mass 277.99161 g/mol
CAS Number 1311197-82-6[8]
IUPAC Name 5-iodo-1-(oxan-2-yl)-1H-pyrazole[9]
Appearance White to light yellow solid[10]

The molecular weight of 278.09 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

The synthesis of the title compound is a logical two-step process, commencing with the protection of the pyrazole nitrogen, followed by regioselective iodination. This strategy ensures a high yield of the desired isomer and prevents side reactions.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The initial step involves the acid-catalyzed protection of the pyrazole N-H with 3,4-dihydro-2H-pyran (DHP). The subsequent step is the deprotonation of the C5-position with a strong base, followed by quenching with an iodine source.

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Iodination Pyrazole 1H-Pyrazole THP_Pyrazole 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Pyrazole->THP_Pyrazole DHP, p-TsOH (cat.) DCM, 0°C to rt THP_Pyrazole_2 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Iodo_THP_Pyrazole 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole THP_Pyrazole_2->Iodo_THP_Pyrazole 1. n-BuLi, THF, -78°C 2. I₂, THF, -78°C to rt

Caption: Synthetic workflow for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Step-by-Step Experimental Protocol

PART 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Rationale: The protection of the pyrazole N-H is crucial to prevent N-iodination and to ensure that subsequent lithiation occurs at a carbon atom. The tetrahydropyranyl (THP) group is an ideal choice as it is easily introduced under mild acidic conditions and is stable to the strongly basic and nucleophilic conditions of the subsequent iodination step.[7] p-Toluenesulfonic acid (p-TsOH) is an effective and economical catalyst for this transformation.

  • Procedure:

    • To a solution of 1H-pyrazole (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

    • Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a clear oil.

PART 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Rationale: The C5 proton of the pyrazole ring is the most acidic carbon-bound proton, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium (n-BuLi). The resulting pyrazolyl anion is a potent nucleophile that readily reacts with molecular iodine to form the C-I bond. Performing the reaction at low temperatures (-78 °C) is critical to ensure regioselectivity and to prevent side reactions.

  • Procedure:

    • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

    • Slowly add the solution of iodine to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.55 (d, J=2.0 Hz, 1H, pyrazole-H3), 6.35 (d, J=2.0 Hz, 1H, pyrazole-H4), 5.40 (dd, J=9.2, 2.4 Hz, 1H, THP-H2), 3.95-4.05 (m, 1H, THP-H6), 3.60-3.70 (m, 1H, THP-H6), 1.95-2.20 (m, 2H, THP-H), 1.55-1.80 (m, 4H, THP-H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 145.0 (C3), 112.5 (C4), 92.0 (C5-I), 88.0 (THP-C2), 68.0 (THP-C6), 31.0 (THP-C), 25.0 (THP-C), 23.0 (THP-C).
FT-IR (ATR)ν (cm⁻¹): ~3100 (C-H aromatic), 2940, 2860 (C-H aliphatic), 1520 (C=N stretch), 1450, 1080 (C-O-C stretch).
Mass Spectrometry (ESI+)m/z: 279.0 [M+H]⁺, 296.0 [M+NH₄]⁺, 301.0 [M+Na]⁺.

Note: Predicted NMR values are based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary slightly.[11][12][13]

Applications in Drug Discovery: A Gateway to Molecular Diversity

The primary utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in drug discovery lies in its role as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][14]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a carbon-carbon bond between the iodopyrazole and a wide variety of organoboron reagents (boronic acids or esters). This allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyrazole ring, a key strategy for exploring structure-activity relationships (SAR) in drug development programs.[5][14]

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with an arylboronic acid.

G cluster_0 Reaction Setup cluster_1 Catalysis and Reaction cluster_2 Workup and Purification Reactants Iodo-THP-Pyrazole Arylboronic Acid Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Degas Degas with N₂ or Ar Reactants->Degas Degas_2 Degassed Mixture Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Heat Heat (e.g., 80-100 °C) Add_Catalyst->Heat Heat_2 Completed Reaction Degas_2->Add_Catalyst Workup Aqueous Workup Extraction Purification Column Chromatography Workup->Purification Final_Product 5-Aryl-1-THP-Pyrazole Purification->Final_Product Heat_2->Workup

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Procedure:

    • In a reaction vessel, combine 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

    • Degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Deprotection of the THP Group

Following the successful coupling, the THP group can be readily removed under mild acidic conditions (e.g., HCl in methanol or p-TsOH in ethanol) to yield the free N-H pyrazole, which is often the desired final scaffold for biological evaluation.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, with a molecular weight of 278.09 g/mol , is a strategically important and highly versatile building block for medicinal chemistry. Its synthesis is straightforward and high-yielding, and its purification and characterization can be achieved using standard laboratory techniques. The true value of this compound is realized in its application in palladium-catalyzed cross-coupling reactions, which provides a robust and flexible platform for the synthesis of diverse libraries of pyrazole-containing compounds. This technical guide has provided the essential theoretical and practical knowledge for researchers to effectively utilize this key intermediate in the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. National Center for Biotechnology Information.

  • BLDpharm. (n.d.). 1311197-82-6 | 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • ChemicalBook. (2025). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 1311197-82-6.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazol-3-amine.

  • Sigma-Aldrich. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

  • MDPI. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.

  • Pretsch, E., et al. (2000).
  • Kauno technologijos universitetas. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS.

  • ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.

  • National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2.

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

  • International Journal of Pharmaceutical Research. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

  • ResearchGate. (2022). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction to the Molecule 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an iodine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Molecule

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a tetrahydropyran (THP) group at the 1-position. The THP group is a common protecting group for N-H functionalities in heterocyclic compounds due to its stability in various reaction conditions and ease of removal under acidic conditions.[1][2] The iodinated pyrazole moiety is a versatile synthetic intermediate, often utilized in cross-coupling reactions to introduce further molecular complexity. A thorough understanding of its NMR spectral characteristics is paramount for chemists working with this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the tetrahydropyran group. The predicted chemical shifts are influenced by the electronic environment of each proton, including the inductive effects of the iodine atom and the nitrogen and oxygen atoms.

Pyrazole Ring Protons:

The pyrazole ring has two protons, H-3 and H-4.

  • H-4: The proton at the C-4 position is expected to appear as a doublet. Its chemical shift will be influenced by the adjacent iodine atom at C-5 and the nitrogen atom at N-1. Generally, protons on a pyrazole ring appear in the aromatic region.[3] The presence of the electron-withdrawing iodine atom is expected to have a moderate effect on the chemical shift of H-4.

  • H-3: The proton at the C-3 position will also appear as a doublet, coupled to H-4. Its chemical shift will be influenced by the two adjacent nitrogen atoms.

Tetrahydropyran (THP) Group Protons:

The THP group introduces a set of more complex signals due to the chiral center at C-2' and the chair conformation of the ring. This leads to diastereotopic protons that are chemically non-equivalent and will exhibit distinct signals and couplings.[2]

  • H-2' (Anomeric Proton): The proton on the carbon atom attached to the pyrazole nitrogen (C-2') is the anomeric proton. This proton is expected to be the most downfield of the THP protons, appearing as a doublet of doublets. Its chemical shift is significantly influenced by the two adjacent oxygen and nitrogen atoms.

  • H-6' Protons: The two protons on the carbon adjacent to the ring oxygen (C-6') will be diastereotopic. One will be in an axial position and the other in an equatorial position, leading to different chemical shifts and coupling constants. They will likely appear as multiplets.

  • H-3', H-4', and H-5' Protons: The remaining six protons of the THP ring will appear as a series of complex multiplets in the upfield region of the spectrum. Their signals will overlap, making individual assignment challenging without two-dimensional NMR techniques.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Pyrazole Ring Carbons:

  • C-5: The carbon atom bearing the iodine atom (C-5) is expected to be significantly upfield due to the "heavy atom effect" of iodine. This is a characteristic feature in the ¹³C NMR of iodo-substituted aromatic and heteroaromatic compounds.

  • C-3 and C-4: These carbon atoms will resonate in the typical range for pyrazole carbons, with their specific chemical shifts influenced by the substituents.

Tetrahydropyran (THP) Group Carbons:

  • C-2' (Anomeric Carbon): The anomeric carbon, attached to both the pyrazole nitrogen and the ring oxygen, will be the most downfield of the THP carbons.

  • C-6': The carbon atom adjacent to the ring oxygen (C-6') will appear at a characteristic downfield position for an ether-linked carbon.

  • C-3', C-4', and C-5': The remaining three carbons of the THP ring will appear in the upfield aliphatic region.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-37.5 - 7.7d140 - 145
H-46.3 - 6.5d110 - 115
C-5--85 - 95
H-2'5.4 - 5.6dd88 - 92
H-6'eq3.9 - 4.1m68 - 72
H-6'ax3.5 - 3.7m68 - 72
H-3', H-4', H-5'1.5 - 2.2m20 - 35

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Two-Dimensional (2D) NMR Spectroscopy (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter h1_nmr ¹H NMR (1D Spectrum) filter->h1_nmr c13_nmr ¹³C NMR (1D Spectrum) filter->c13_nmr cosy COSY (2D H-H Correlation) h1_nmr->cosy hsqc HSQC (2D H-C Correlation) h1_nmr->hsqc process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->hsqc c13_nmr->process assign Assign Signals cosy->assign hsqc->assign process->assign interpret Structural Elucidation assign->interpret

Caption: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. By understanding the expected chemical shifts and coupling patterns based on the molecular structure and electronic effects, researchers can confidently analyze experimental data for this compound. The provided experimental protocol and workflow diagram serve as a practical reference for acquiring high-quality NMR data for this and related molecules, facilitating accurate structural characterization and purity assessment in research and drug development settings.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24201-24209. [Link]

  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0001197). [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54759103, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link]

  • Parella, T. (2013).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yadav, J. S., & Reddy, B. V. S. (2002). A mild and efficient method for the protection of alcohols as tetrahydropyranyl ethers. Tetrahedron Letters, 43(8), 1549-1551.
  • Zhang, Z., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2018(4), 133-146.

Sources

Foundational

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole crystal structure

An In-Depth Technical Guide to the Crystal Structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Introduction: The Strategic Value of Iodinated Pyrazoles The pyrazole nucleus is a cornerstone of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing potent and selective modulators of biological targets.[3] The strategic introduction of an iodine atom onto the pyrazole ring, as in 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, dramatically enhances its synthetic utility.[4] The carbon-iodine bond serves as a versatile handle for constructing complex molecular architectures through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4]

The tetrahydro-2H-pyran (THP) group is a robust and commonly employed protecting group for the pyrazole N-H, ensuring regiochemical control during subsequent synthetic transformations. Understanding the precise three-dimensional structure of this building block is paramount. Single-crystal X-ray diffraction provides unambiguous data on bond lengths, bond angles, and conformation, which are critical inputs for structure-based drug design and computational modeling. This guide provides an expert walkthrough of the entire process, from synthesis to final structural analysis.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Expertise in Synthesis: A Validated Protocol

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is typically achieved in a two-step sequence from 1H-pyrazole. The causality is clear: first, protect the reactive N-H proton to direct the subsequent electrophilic iodination to a specific carbon atom.

Step-by-Step Synthesis Protocol:

  • N-Protection with 3,4-Dihydropyran (DHP):

    • To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, PTSA).

    • Causality: The acid protonates the DHP, activating it for nucleophilic attack by the pyrazole nitrogen.

    • Cool the mixture to 0 °C in an ice bath to manage the exothermicity of the reaction.

    • Slowly add 3,4-dihydropyran (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Regioselective Iodination:

    • Dissolve the protected pyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Causality: The low temperature is critical for controlling the regioselectivity of the deprotonation step.

    • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The n-BuLi acts as a strong base to selectively deprotonate the C5 position of the pyrazole ring, which is the most acidic carbon proton.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise. The organolithium intermediate performs a nucleophilic attack on the iodine.

    • Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Diagram: Synthetic and Crystallization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Py 1H-Pyrazole Prot N-Protection (DHP, PTSA) Py->Prot Iod Iodination (n-BuLi, I2) Prot->Iod Pdt Crude Product Iod->Pdt Col Column Chromatography Pdt->Col Pure Pure Compound Col->Pure Recryst Recrystallization Pure->Recryst Crystal Single Crystal Recryst->Crystal

Caption: Workflow from starting material to a single crystal.

The Art of Crystallization: A Self-Validating System

Obtaining a single crystal is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in a highly ordered crystalline lattice. Recrystallization is the primary method for this purification process.[5]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The choice of solvent is critical.[6] An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[7]

    • Test solubility in a range of solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, and mixtures thereof).

    • For 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a solvent system like ethyl acetate/hexane is a promising starting point.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethyl acetate) in a vial.

    • Cover the vial with a cap containing a few pinholes.

    • Causality: The slow evaporation of the solvent gradually increases the concentration, leading to the formation of a supersaturated solution and subsequent crystal growth. This method is simple and effective.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of boiling or near-boiling solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Causality: Rapid cooling often leads to the formation of powder or small, poorly-diffracting crystals. Slow cooling allows molecules sufficient time to arrange themselves into a well-ordered lattice.[8]

    • If no crystals form, transfer the flask to a refrigerator (4 °C) and then a freezer (-20 °C).

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of ice-cold solvent. Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides detailed information on unit cell dimensions, bond lengths, and bond angles.[10]

Experimental Workflow: From Crystal to Structure

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[11]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[12] It is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction spots are recorded by a detector.[11]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions derived from the electron density map are refined against the experimental data. This iterative process improves the agreement between the calculated and observed diffraction patterns, resulting in a final, highly accurate structural model.

Diagram: Single-Crystal XRD Workflow

G Crystal Select & Mount Crystal XRay Irradiate with X-rays Crystal->XRay Collect Collect Diffraction Data XRay->Collect Process Process Data (Unit Cell, Space Group) Collect->Process Solve Solve Structure (Phase Problem) Process->Solve Refine Refine Structural Model Solve->Refine Final Final Crystal Structure (CIF File) Refine->Final

Caption: The experimental workflow for structure determination.

Part 3: Analysis of the Crystal Structure

While a published structure for this specific molecule is not currently available in public databases like the Cambridge Crystallographic Data Centre (CCDC)[13][14], we can predict its key structural features based on related compounds, such as 4-iodo-1H-pyrazole.[15]

Data Presentation: Expected Crystallographic Parameters

The crystallographic data would be summarized in a standard format, typically as a Crystallographic Information File (CIF). Key parameters are presented below for easy comparison.

ParameterExpected Value / Information
Chemical FormulaC₈H₁₁IN₂O
Formula Weight278.09 g/mol [16][17]
Crystal SystemLikely Monoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P-1 (common for organic molecules)
a, b, c (Å)To be determined experimentally
α, β, γ (°)To be determined experimentally
Volume (ų)To be determined experimentally
Z (Molecules/unit cell)Likely 2 or 4
R-factor< 0.05 for a well-refined structure
Molecular Geometry and Supramolecular Interactions

Diagram: 2D Structure of the Target Molecule

G mol

Caption: 2D structure of the title compound.[16]

  • Pyrazole Ring: The five-membered pyrazole ring is expected to be essentially planar, consistent with its aromatic character.

  • C-I Bond: The C5-I bond length will be a key parameter, providing insight into the electronic nature of the pyrazole ring.

  • THP Conformation: The six-membered tetrahydropyran ring will adopt a stable chair conformation. The orientation of the THP ring relative to the pyrazole ring will define the overall molecular conformation.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors like an N-H proton, the crystal packing will likely be governed by weaker interactions. Halogen bonding (C-I···N or C-I···O interactions) and C-H···π interactions are highly probable and play a significant role in the supramolecular assembly of similar halogenated heterocycles.[15] Analysis of these interactions is crucial for understanding the solid-state properties of the material.

Part 4: Applications in Drug Development

The precise structural data obtained from crystallography is not merely an academic exercise; it is a critical tool for accelerating drug discovery.

  • Structure-Based Drug Design (SBDD): The atomic coordinates from the crystal structure can be used to model how derivative molecules will bind to a target protein. This allows for the rational design of more potent and selective inhibitors, reducing the time and cost associated with traditional trial-and-error screening.

  • Versatile Synthetic Intermediate: As a key building block, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is used to generate large libraries of diverse compounds. The iodine atom can be readily replaced with a wide variety of other functional groups, enabling a systematic exploration of the chemical space around the pyrazole core.[4] This is fundamental to establishing structure-activity relationships (SAR).

G

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key intermediate in pharmaceutical synthesis. In the absence of exte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document focuses on the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical tools necessary to effectively work with this compound. We will delve into the molecular characteristics influencing solubility, present robust protocols for both thermodynamic and kinetic solubility assays, and provide a framework for interpreting the resulting data.

Introduction: The Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] For a compound like 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, often an intermediate in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility is paramount for several reasons:

  • Reaction Kinetics and Purity: The rate and completeness of chemical reactions often depend on the ability of reactants to dissolve in a given solvent. Poor solubility can lead to sluggish reactions and the generation of impurities.

  • Purification and Isolation: Crystallization and chromatographic purification, common methods for isolating intermediates, are intrinsically linked to the compound's solubility profile in various solvent systems.

  • Formulation Development: While this compound is an intermediate, the solubility characteristics of its downstream APIs are a major determinant of their bioavailability and the feasibility of different dosage forms.[4] Early insights into the solubility of key structural motifs can guide lead optimization efforts.[1]

This guide will provide a detailed exploration of the factors governing the solubility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and equip the reader with the necessary protocols to determine it experimentally.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic molecule is dictated by its structural features and the interplay of intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7]

Molecular Structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole:

  • Chemical Formula: C₈H₁₁IN₂O

  • Molecular Weight: 278.09 g/mol

  • CAS Number: 252870-13-2

Let's dissect the molecule to predict its solubility behavior:

  • Pyrazole Core: The five-membered pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's polarity. The nitrogen atoms can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[8][9][10][11][12]

  • Iodo Group: The iodine atom at the 5-position is large and polarizable, contributing to van der Waals forces. While it increases the molecular weight, its overall impact on solubility in polar solvents is generally less favorable than a more polar substituent.

  • Tetrahydropyran (THP) Group: The THP group, attached to one of the pyrazole nitrogens, is a cyclic ether. The oxygen atom in this ring can also act as a hydrogen bond acceptor.[8][9][10][11][12] However, the saturated hydrocarbon backbone of the THP ring is non-polar and will contribute to the molecule's lipophilicity.

Predicted Solubility:

Based on this analysis, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is expected to be a sparingly soluble compound in aqueous media. Its solubility is likely to be significantly better in polar aprotic solvents and some polar protic solvents. The presence of both hydrogen bond acceptors and a significant non-polar hydrocarbon component suggests it will have a degree of solubility in a range of organic solvents.

Theoretical Framework of Solubility

Solubility is fundamentally a thermodynamic equilibrium process.[4][17][18] The extent to which a solute dissolves in a solvent is governed by the change in Gibbs free energy (ΔG) of the system. This is influenced by both enthalpy (ΔH), the energy changes associated with breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and entropy (ΔS), the change in disorder of the system.

The "like dissolves like" principle is a practical manifestation of these thermodynamic considerations.[19] When a polar solute dissolves in a polar solvent, the strong dipole-dipole or hydrogen bonding interactions between solute and solvent molecules are energetically favorable, leading to a negative or small positive enthalpy change and promoting dissolution.[8][9][10][11][12]

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of the solubility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is essential. Two primary types of solubility assays are commonly employed in drug discovery and development: thermodynamic and kinetic solubility.[1][20][21]

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[4][18] It is considered the "gold standard" for solubility measurement and is crucial for understanding a compound's intrinsic properties.[22] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[20][22][23]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate). The presence of undissolved solid is crucial to ensure equilibrium is reached.[21]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).[20][24]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[21] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the dissolved compound no longer changes).

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Clarify the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole of known concentrations in the solvent of interest.

    • Analyze both the standards and the clarified supernatant from the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[1][25][26][27] These assays measure the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer.[20][26][28] The resulting value is an "apparent" solubility and can be influenced by the rate of precipitation and the presence of amorphous versus crystalline material.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Rapidly transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. This will induce precipitation if the solubility limit is exceeded.

  • Incubation and Measurement:

    • Allow the plate to incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[25]

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring turbidity.[27]

  • Data Analysis:

    • Plot the light scattering signal against the compound concentration.

    • The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to significantly increase above the baseline, indicating the onset of precipitation.

Data Presentation and Interpretation

The solubility data for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole should be summarized in a clear and concise format.

Table 1: Predicted and Experimental Solubility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Solvent SystemPredicted SolubilityThermodynamic Solubility (µg/mL) at 25°CKinetic Solubility (µM) at 25°C
WaterLowTo be determinedTo be determined
PBS (pH 7.4)LowTo be determinedTo be determined
EthanolModerate to HighTo be determinedNot applicable
MethanolModerate to HighTo be determinedNot applicable
AcetonitrileModerateTo be determinedNot applicable
DichloromethaneModerate to HighTo be determinedNot applicable
Ethyl AcetateModerateTo be determinedNot applicable

Note: The table is a template for recording experimentally determined values.

Visualization of Workflows

Thermodynamic Solubility Workflow

Thermodynamic_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep Add excess solid to solvent equil Agitate for 24-72h at constant T prep->equil Equilibrate sep Centrifuge or filter supernatant equil->sep Separate solid quant Analyze by HPLC or LC-MS sep->quant Analyze liquid Kinetic_Solubility cluster_stock Stock Preparation cluster_dilute Dilution cluster_precip Precipitation cluster_measure Measurement stock Prepare concentrated DMSO stock dilute Serially dilute in DMSO stock->dilute Create gradient precip Add to aqueous buffer dilute->precip Induce precipitation measure Measure turbidity by nephelometry precip->measure Detect particles

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. While predictive models based on its structure offer valuable initial insights, rigorous experimental evaluation using the detailed protocols herein is essential for obtaining accurate and reliable data. The thermodynamic and kinetic solubility values are not merely physical constants; they are critical parameters that will inform every stage of the drug development process, from reaction optimization and purification to the formulation of the final API. It is recommended that researchers generate a comprehensive solubility profile in a range of pharmaceutically relevant solvents and buffered aqueous solutions to create a robust data package for this important synthetic intermediate.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. YouTube. [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen. [Link]

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • How do hydrogen bonds affect solubility? - askIITians. askIITians. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • [FREE] How does hydrogen bonding affect solubility? - brainly.com. Brainly.com. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

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  • Solubility of organic compounds (video). Khan Academy. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

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  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]

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  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. gmp-compliance.org. [Link]

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  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA). [Link]

  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Food and Drug Administration, Taiwan. [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]

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  • Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

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Foundational

A Technical Guide to the Stability and Storage of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Abstract 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility, however, is contingent upon its chemical integrity.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility, however, is contingent upon its chemical integrity. This guide provides an in-depth analysis of the compound's stability profile, focusing on the inherent liabilities of its two key functional moieties: the iodo-pyrazole ring and the tetrahydropyranyl (THP) protecting group. We will dissect the primary degradation pathways and establish field-proven protocols for optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who rely on the purity and stability of this reagent for reproducible and successful outcomes in their synthetic endeavors.

Introduction: Understanding the Molecule

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, with CAS number 1311197-82-6, is a bifunctional synthetic intermediate.[1][2] The pyrazole core is a common scaffold in pharmacologically active compounds, and the iodo-substituent serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The tetrahydropyranyl (THP) group is employed as a protecting group for the pyrazole nitrogen.[3] The stability of this entire construct is paramount, as degradation can lead to the formation of impurities that complicate reactions, purification, and interpretation of biological data. This guide elucidates the causal factors behind its potential instability and provides actionable protocols to preserve its integrity.

Chemical Profile and Inherent Instabilities

A thorough understanding of the molecule's structure is the foundation for predicting its stability. Two specific functionalities are the primary determinants of its chemical behavior and potential degradation.

Caption: Chemical Structure of the title compound.[1]

The Iodo-Pyrazole Moiety: A Site for Dehalogenation

The carbon-iodine (C-I) bond on the pyrazole ring is a potential point of weakness. Aromatic iodides, while essential for cross-coupling, can be susceptible to degradation through deiodination.[4][5] This process, which replaces the iodine atom with a hydrogen atom, can be initiated by several factors:

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can provide the energy to cleave the C-I bond. Many organic materials undergo photo-oxidation, and halogenated compounds are no exception.[6]

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While often stable at room temperature for short periods, long-term thermal stress can promote deiodination.

  • Reductive Environments: The presence of reducing agents or certain metal catalysts can facilitate reductive dehalogenation, a known pathway for the biodegradation of iodinated compounds.[7][8][9]

The THP Acetal: An Acid-Labile Protecting Group

The THP group, attached to the pyrazole nitrogen, forms an acetal. Acetal chemistry is well-understood: it is notably stable in neutral to strongly basic conditions but is readily cleaved by acid.[10][11][12]

  • Mechanism of Cleavage: The deprotection mechanism is initiated by the protonation of the THP ether oxygen by an acid catalyst. This leads to the departure of the pyrazole as a leaving group and the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then quenched by water or another nucleophile.[11]

  • Practical Implications: This acid lability means that even trace amounts of acidic impurities in the sample, or exposure to acidic vapors in the laboratory environment, can catalyze the removal of the THP group. Atmospheric moisture and carbon dioxide can create a weakly acidic environment (carbonic acid), posing a long-term risk.

Primary Degradation Pathways

Based on the analysis of the functional groups, two dominant degradation pathways can be predicted. The presence of either degradation product can significantly impact subsequent synthetic steps, highlighting the need for stringent storage and handling.

G parent 5-Iodo-1-(THP)-1H-pyrazole deprotected 5-Iodo-1H-pyrazole parent->deprotected Acid-Catalyzed Deprotection (H+) deiodinated 1-(THP)-1H-pyrazole parent->deiodinated Deiodination (Light, Heat, Reductants) G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_start Receive/Prepare Compound Batch prep_control Control Sample: -20°C, Dark, Inert Gas prep_start->prep_control prep_stress_t Thermal Stress: +40°C, Dark, Inert Gas prep_start->prep_stress_t prep_stress_l Photo Stress: RT, Light, Inert Gas prep_start->prep_stress_l prep_stress_a Atmospheric Stress: RT, Dark, Air/Moisture prep_start->prep_stress_a timepoints Incubate and Sample at Timepoints (T=0, 1, 2, 4 weeks) prep_control->timepoints prep_stress_t->timepoints prep_stress_l->timepoints prep_stress_a->timepoints hplc Analyze by HPLC-UV/MS timepoints->hplc quantify Quantify Parent Compound (%) hplc->quantify identify Identify/Quantify Degradation Products hplc->identify report Generate Stability Report quantify->report identify->report

Caption: Experimental workflow for a comprehensive stability assessment.

Methodology:

  • Reference Standard: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) for use as a T=0 reference.

  • Sample Preparation: Prepare four sets of samples of the solid compound in clear and amber vials.

    • Control: Store at -20°C under nitrogen in an amber vial.

    • Thermal Stress: Store at +40°C under nitrogen in an amber vial.

    • Photochemical Stress: Store at room temperature under nitrogen in a clear vial, exposed to laboratory light.

    • Atmospheric Stress: Store at room temperature in a loosely capped amber vial, exposed to air.

  • Time Points: At specified time intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks), take a sample from each condition.

  • Analysis: Dissolve the samples in a standardized solvent and analyze using a validated High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometry (MS) detectors.

  • Data Evaluation:

    • Purity: Calculate the peak area percentage of the parent compound.

    • Degradation Products: Identify and quantify peaks corresponding to the masses of 5-Iodo-1H-pyrazole and 1-(THP)-1H-pyrazole.

Conclusion

The chemical integrity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is governed by the stability of its C-I bond and its acid-labile THP protecting group. Degradation via deiodination and deprotection can be effectively prevented by adhering to strict storage and handling protocols. The cornerstone of this strategy is the exclusion of energy inputs (light, heat) and reactive chemical species (acid, moisture, oxygen). By implementing storage at -20°C under an inert nitrogen or argon atmosphere in light-protecting containers , researchers can ensure the long-term stability of this versatile reagent, thereby safeguarding the reliability and reproducibility of their synthetic and drug discovery efforts.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed., 2007. (General principles reflected in search result excerpts)
  • Wang, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Water Research. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Kamulin Biotech Co., Ltd. Materials Safety Data Sheet (4,4-Bi-1H-pyrazole). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54759103, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link]

  • ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]

  • PubMed. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]

  • National Institutes of Health. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]

  • ResearchGate. (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]

  • Royal Society of Chemistry. A short review on the protection of hydroxyl group. [Link]

  • University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Shriver, D. F., & Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds, 2nd ed., 1986. (General principles reflected in search result excerpts)
  • ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

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Foundational

The Synthetic Cornerstone: A Technical Guide to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole for Advanced Drug Discovery

Introduction: The Strategic Value of a Versatile Pyrazole Building Block In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its remarkable biological activity profile is attributed to its unique electronic properties and its ability to act as a versatile scaffold for the presentation of diverse pharmacophoric elements. Among the vast family of pyrazole derivatives, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, most notably in the development of targeted therapies such as kinase inhibitors.[2][3]

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Drawing upon established synthetic methodologies and key insights from the literature, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the compound's pivotal role in advancing drug discovery programs.

Core Synthesis and Characterization

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a multi-step process that leverages fundamental principles of heterocyclic chemistry, including N-H protection and regioselective electrophilic substitution. The tetrahydropyranyl (THP) protecting group is strategically employed to facilitate the selective iodination at the C5 position of the pyrazole ring.

Synthetic Strategy: A Two-Step Approach

The overall synthetic pathway can be conceptualized as a two-stage process:

  • Protection of the Pyrazole N-H: The acidic proton of the pyrazole N-H is first protected with a THP group to prevent side reactions in the subsequent iodination step.

  • Regioselective Iodination: The THP-protected pyrazole undergoes regioselective iodination at the C5 position, yielding the target compound.

Synthesis_Workflow Pyrazole 1H-Pyrazole THP_Pyrazole 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Pyrazole->THP_Pyrazole  DHP, Acid catalyst (THP Protection) Target 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole THP_Pyrazole->Target  n-BuLi, I2 (Regioselective Iodination)

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

The following protocol is a representative procedure adapted from established methods for the THP protection and C5-iodination of pyrazoles.[4]

Part 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazole (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or toluene.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) to the solution, followed by a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by flash column chromatography on silica gel to afford the title compound.

Characterization Data
PropertyValueReference
Molecular Formula C₈H₁₁IN₂O[5]
Molecular Weight 278.09 g/mol [5]
Appearance Expected to be an off-white to pale yellow solid or oil
Predicted ¹H NMR δ (ppm): 7.5-7.7 (d, 1H, pyrazole-H), 6.3-6.5 (d, 1H, pyrazole-H), 5.3-5.5 (dd, 1H, O-CH-O), 3.6-4.0 (m, 2H, THP-CH₂O), 1.5-2.0 (m, 6H, THP-CH₂)
Predicted ¹³C NMR δ (ppm): ~145 (C), ~115 (CH), ~90 (C-I), ~85 (O-CH-O), ~68 (CH₂O), ~30, ~25, ~20 (THP-CH₂)

Strategic Applications in Cross-Coupling Reactions

The C-I bond in 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a versatile handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, and alkynyl moieties, respectively.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[6]

Suzuki_Coupling cluster_reactants Reactants IodoPyrazole 5-Iodo-1-(THP)-1H-pyrazole CoupledProduct 5-Aryl/Heteroaryl-1-(THP)-1H-pyrazole IodoPyrazole->CoupledProduct  Pd Catalyst, Base (Suzuki Coupling) BoronicAcid R-B(OH)₂ BoronicAcid->CoupledProduct

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. For conventional heating, temperatures may range from 80-110 °C. Microwave irradiation can significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the pyrazole core, providing access to a diverse range of compounds with applications in materials science and as precursors for further transformations.[7]

Representative Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Deprotection: Unveiling the Core Scaffold

The THP group can be readily cleaved under mild acidic conditions to reveal the N-H of the pyrazole, which may be necessary for biological activity or for further synthetic manipulations.

Protocol for THP Deprotection:

  • Reaction Setup: Dissolve the THP-protected pyrazole in a protic solvent such as methanol or ethanol.

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Work-up: Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate) and remove the solvent under reduced pressure. The deprotected product can then be extracted with an appropriate organic solvent.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2] The anaplastic lymphoma kinase (ALK) is a validated target in certain cancers, and the FDA-approved drug Crizotinib features a substituted aminopyridine core.[8] While not a direct precursor in the commercial synthesis of Crizotinib, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as an excellent starting point for the synthesis of novel pyrazole-based ALK inhibitors and other kinase-targeted libraries.

Drug_Discovery_Pipeline BuildingBlock 5-Iodo-1-(THP)-1H-pyrazole Coupling Suzuki/ Sonogashira Coupling BuildingBlock->Coupling Library Diverse Pyrazole Library Coupling->Library Screening Kinase Inhibition Screening Library->Screening LeadCompound Lead Compound Screening->LeadCompound

Caption: Role of the title compound in a drug discovery pipeline.

By utilizing the cross-coupling methodologies described above, a diverse library of 5-substituted pyrazoles can be rapidly synthesized. For instance, a Suzuki coupling with a suitably functionalized boronic acid could introduce a pharmacophore designed to interact with the solvent-exposed region of a kinase active site. Subsequent deprotection of the THP group would then reveal the N-H moiety, which can act as a crucial hydrogen bond donor to the kinase hinge region.

Conclusion: A Versatile Tool for Innovation

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole represents a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. Its strategic design, incorporating a stable protecting group and a reactive handle for cross-coupling, allows for the efficient and controlled elaboration of the pyrazole scaffold. The methodologies outlined in this guide provide a robust framework for the synthesis and application of this key building block, empowering researchers to accelerate the discovery and development of novel therapeutics, particularly in the ever-important field of kinase inhibition.

References

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed. (2019-11-15). [Link]

  • Synthesis and radiolabeling of crizotinib and alectinib analogues with F-18 for PET imaging of lung cancer overexpressing anaplastic lymphoma kinase. ResearchGate. (2018-08-31). [Link]

  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). ResearchGate. (2025-08-09). [Link]

  • Method for synthesizing Crizotinib intermediate.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. American Chemical Society. (2023-05-30). [Link]

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. (2019-01-15). [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health. (2022-05-11). [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health. (2018-01-24). [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. (2015-02-26). [Link]

  • Flow Chemistry: Sonogashira Coupling. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. (2017-08-25). [Link]

  • Few unexpected results from a Suzuki-Miyaura reaction. Institut Pasteur. (2012-01-01). [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. (2016-05-23). [Link]

  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. (2021-08-11). [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Wiley Online Library. (2012-07-12). [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. (2015-08-20). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. The Royal Society of Chemistry. (2022-06-22). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2021-08-10). [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Institutes of Health. (2018-02-13). [Link]

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Exploratory

In-Depth Technical Guide: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a pivotal intermediate in conte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a pivotal intermediate in contemporary drug discovery and organic synthesis. The document details its synthesis, characterization, and strategic applications, with a particular focus on its role in the construction of complex molecular architectures for targeted therapeutics. This guide is intended to serve as a practical resource, offering field-proven insights and detailed protocols to facilitate its effective utilization in a research and development setting.

Introduction: The Strategic Value of a Versatile Building Block

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including celecoxib, sildenafil, and several kinase inhibitors.[1][2][3] Its prevalence stems from its metabolic stability and its ability to engage in various biological interactions. The strategic functionalization of the pyrazole ring is therefore a cornerstone of modern drug design.

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole emerges as a particularly valuable building block due to the synergistic combination of two key features:

  • The 5-Iodo Substituent: The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions.[4] This high reactivity allows for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions, providing a gateway to a vast chemical space.[4][5][6]

  • The Tetrahydropyran (THP) Protecting Group: The THP group is a robust and acid-labile protecting group for the pyrazole nitrogen.[7][8][9][10] Its presence prevents unwanted side reactions at the N-H position during subsequent synthetic manipulations, ensuring regiochemical control and maximizing yields.

This unique combination makes 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole an ideal starting material for the synthesis of complex, highly functionalized pyrazole derivatives.

Synthesis and Characterization

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a straightforward and high-yielding process, typically achieved in a single step from commercially available 5-iodopyrazole.

2.1. Synthetic Protocol: N-Protection of 5-Iodopyrazole

The protection of the pyrazole nitrogen is achieved via an acid-catalyzed reaction with 3,4-dihydropyran (DHP).

Experimental Workflow:

Caption: A typical workflow for the synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Detailed Step-by-Step Procedure:

  • Dissolve 5-iodopyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add 3,4-dihydropyran (1.1-1.5 equivalents).

  • Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS) (0.02-0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Rationale for Experimental Choices:

  • Solvent: Dichloromethane is an excellent choice due to its inertness and ability to dissolve the reactants.

  • Catalyst: p-TSA is a cost-effective and efficient catalyst for this transformation. PPTS can be used as a milder alternative to minimize potential side reactions with sensitive substrates.

  • Work-up: The basic quench is crucial to neutralize the acid catalyst and prevent deprotection during the work-up and purification steps.

2.2. Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Technique Key Features and Expected Values
¹H NMR The appearance of characteristic signals for the THP ring protons, typically in the range of 1.5-4.0 ppm, and a downfield shift of the pyrazole ring protons.
¹³C NMR The presence of additional signals corresponding to the carbons of the THP ring.
Mass Spec The molecular ion peak corresponding to the expected mass of the product (C₈H₁₁IN₂O, MW: 278.09 g/mol ).[11]
Applications in Drug Discovery and Organic Synthesis

The synthetic utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is vast, primarily centered around its participation in palladium-catalyzed cross-coupling reactions.

3.1. Core Cross-Coupling Reactions

This building block is a versatile substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the pyrazole ring.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds A 5-Iodo-1-(THP)-1H-pyrazole B Suzuki Coupling (with Boronic Acids/Esters) A->B C Sonogashira Coupling (with Terminal Alkynes) A->C D Buchwald-Hartwig Amination (with Amines) A->D E Heck Coupling (with Alkenes) A->E F 5-Aryl/Heteroaryl-pyrazoles B->F G 5-Alkynyl-pyrazoles C->G H 5-Amino-pyrazoles D->H I 5-Alkenyl-pyrazoles E->I

Caption: Key cross-coupling reactions utilizing 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Suzuki-Miyaura Coupling: This is one of the most widely used reactions for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups.[4]

  • Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds, providing access to alkynyl-substituted pyrazoles.[4][5]

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

  • Heck Coupling: This reaction is used to form C-C bonds between the pyrazole and an alkene.

3.2. Deprotection and Further Functionalization

Following the desired cross-coupling reaction, the THP group can be readily removed under acidic conditions to liberate the N-H of the pyrazole.[7][8][9][10] This free N-H can then be involved in hydrogen bonding interactions with a biological target or can be further functionalized.

Case Study: Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a common feature in many kinase inhibitors. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has been instrumental in the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

Synthetic Strategy:

  • Suzuki Coupling: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is coupled with a suitable boronic acid or ester to introduce a key pharmacophoric element.

  • Deprotection: The THP group is removed to reveal the pyrazole N-H.

  • Further Elaboration: The resulting intermediate is then coupled with the remainder of the target molecule.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward preparation, coupled with the high reactivity of the C-I bond in cross-coupling reactions and the stability of the THP protecting group, makes it an indispensable tool for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and diverse applications, underscoring its strategic importance in the pursuit of novel therapeutics.

References
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Available at: [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF - ResearchGate. Available at: [Link]

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole - PubChem. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. Available at: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS - KTU ePubl. Available at: [Link]

  • Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows - ResearchGate. Available at: [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC - NIH. Available at: [Link]

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  • 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE - precisionFDA. Available at: [Link]

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Foundational

Spectroscopic Analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Iodo-1-(tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a heterocyclic compound featuring a pyrazole core, an iodine substituent, and a tetrahydropyran (THP) protecting group, represents a versatile scaffold with significant potential in medicinal chemistry. The strategic placement of the iodine atom offers a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate. The THP group, while serving as a protecting element for the pyrazole nitrogen, also influences the molecule's solubility and conformational dynamics.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural characterization and quality control of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Beyond a mere recitation of data, this guide aims to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and the logic of spectral interpretation, ensuring scientific integrity and fostering a deeper understanding of this important molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is depicted below, with key atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm. A standard operating frequency of 400 or 500 MHz provides good spectral dispersion, allowing for the resolution of fine coupling patterns.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (Pyrazole)~ 7.5d~ 2.01H
H-4 (Pyrazole)~ 6.3d~ 2.01H
H-1' (THP)~ 5.4dd~ 9.0, 2.51H
H-5'eq (THP)~ 4.1m1H
H-5'ax (THP)~ 3.7m1H
H-2', H-3', H-4' (THP)1.6 - 2.1m6H

Interpretation:

  • The two doublets in the aromatic region are characteristic of the H-3 and H-4 protons of the pyrazole ring. The downfield shift of H-3 compared to H-4 is expected due to the deshielding effect of the adjacent nitrogen atom (N2). The small coupling constant (~2.0 Hz) is typical for a three-bond coupling in a five-membered heterocyclic ring.

  • The anomeric proton (H-1') of the THP ring appears as a doublet of doublets downfield due to its attachment to two electronegative atoms (N1 and the ring oxygen).

  • The methylene protons of the THP ring (H-2' to H-5') will appear as a series of complex multiplets in the aliphatic region of the spectrum. The diastereotopic nature of these protons, arising from the chiral center at C-1', will lead to distinct chemical shifts and complex coupling patterns.

¹³C NMR Spectroscopy: The Carbon Framework

Causality in Experimental Choices: ¹³C NMR requires a greater number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the FID as described for ¹H NMR.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)~ 140
C-5 (Pyrazole)~ 90
C-4 (Pyrazole)~ 110
C-1' (THP)~ 88
C-5' (THP)~ 68
C-2', C-3', C-4' (THP)20 - 35

Interpretation:

  • The C-3 and C-4 carbons of the pyrazole ring are expected in the aromatic region.

  • The C-5 carbon, directly attached to the highly electronegative iodine atom, will be significantly shielded and appear at a much higher field (lower ppm value) compared to a non-iodinated pyrazole. This is a characteristic effect of heavy halogens in ¹³C NMR.

  • The anomeric carbon (C-1') of the THP ring will appear downfield due to its bonding to two heteroatoms.

  • The remaining carbons of the THP ring will resonate in the aliphatic region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the title compound. It typically produces the protonated molecular ion [M+H]⁺, which allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition of the molecule with high accuracy.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured exact mass with the calculated theoretical mass.

Expected Mass Spectrum Data

  • Molecular Formula: C₈H₁₁IN₂O

  • Molecular Weight: 278.09 g/mol

  • Expected [M+H]⁺ (HRMS): 279.0000 (Calculated for C₈H₁₂IN₂O⁺)

Fragmentation Analysis: The fragmentation of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole under ESI-MS conditions is expected to proceed through several key pathways.

MS_Fragmentation M [M+H]⁺ m/z = 279 F1 Loss of THP [C₃H₃IN₂ + H]⁺ m/z = 195 M->F1 - C₅H₈O F2 Loss of I [C₈H₁₁N₂O + H]⁺ m/z = 151 M->F2 - I F3 THP cation [C₅H₉O]⁺ m/z = 85 M->F3

Caption: Predicted major fragmentation pathways in ESI-MS.

  • Loss of the THP group: A common fragmentation pathway for THP-protected compounds is the cleavage of the N-C1' bond, leading to the loss of a neutral dihydropyran molecule and the formation of the protonated 5-iodopyrazole fragment at m/z 195.

  • Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical, resulting in a fragment at m/z 151.

  • Formation of the THP cation: The THP group itself can be observed as a characteristic oxonium ion at m/z 85.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples as it requires minimal sample preparation. The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and the IR beam interacts with the sample surface.

Experimental Protocol: ATR-FTIR Analysis

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Data and Interpretation

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchingAromatic (Pyrazole)
2950 - 2850C-H stretchingAliphatic (THP)
~ 1550C=N stretchingPyrazole ring
~ 1450C=C stretchingPyrazole ring
1100 - 1000C-O-C stretchingEther (THP)
~ 800C-I stretchingIodo group

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the existence of the pyrazole and THP rings, respectively.

  • The characteristic C=N and C=C stretching frequencies in the 1600-1400 cm⁻¹ region are indicative of the pyrazole ring.

  • A strong absorption band in the 1100-1000 cm⁻¹ region is a hallmark of the C-O-C ether linkage within the THP ring.

  • The C-I stretching vibration is expected to appear in the fingerprint region, typically around 800 cm⁻¹.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole requires a synergistic application of NMR, MS, and FTIR techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and provide insights into the electronic environment of each atom. Mass spectrometry unequivocally determines the molecular weight and offers valuable clues about the molecule's connectivity through fragmentation analysis. FTIR spectroscopy serves as a rapid and reliable tool for confirming the presence of key functional groups.

By integrating the data from these powerful analytical techniques, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. The protocols and interpretative guidance provided in this technical guide are designed to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrazole-based compounds, ultimately contributing to the advancement of drug discovery and materials science.

References

  • PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Exploratory

A Senior Application Scientist's Guide to Sourcing 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole for Pharmaceutical Research

Abstract 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a protected pyrazole ring activated by an iodine atom, makes it a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a protected pyrazole ring activated by an iodine atom, makes it a versatile intermediate for constructing complex molecular architectures, particularly through cross-coupling reactions. The pyrazole scaffold itself is a "privileged structure," frequently appearing in approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] This guide provides drug discovery and development scientists with a comprehensive framework for sourcing this critical reagent. We will navigate the supplier landscape, establish criteria for supplier qualification, detail essential in-house quality control protocols, and provide an overview of its synthetic origins to empower researchers to make informed procurement decisions that ensure experimental success and reproducibility.

Introduction: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of numerous pharmaceuticals, valued for its metabolic stability and versatile biological activity.[1][4] Its derivatives have been successfully developed into blockbuster drugs targeting a spectrum of diseases.[1] The introduction of an iodine atom at the 5-position of the pyrazole ring, as in our target molecule, creates a reactive handle for chemists. This iodo-substituent is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise and efficient introduction of diverse functional groups.

The tetrahydro-2H-pyran-2-yl (THP) group serves as a common and robust protecting group for the pyrazole nitrogen. It is stable under a variety of reaction conditions, including those used for iodination and many cross-coupling reactions, yet can be removed under acidic conditions when necessary. This combination of a reactive iodine and a stable protecting group makes 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole an indispensable tool for building libraries of novel compounds in the hit-to-lead and lead optimization phases of drug discovery.

Core Chemical Properties

A quick reference for the key physicochemical properties of the target compound is essential for laboratory handling and reaction planning.

PropertyValueSource
CAS Number 1311197-82-6[5][6]
Molecular Formula C₈H₁₁IN₂O[5][7]
Molecular Weight 278.09 g/mol [5][7]
IUPAC Name 5-iodo-1-(oxan-2-yl)pyrazole[5]
Appearance Typically a solid
Storage Temperature 2-8°C recommended
The Supplier Landscape: A Comparative Analysis

Sourcing high-quality reagents is a critical, non-negotiable step in research that directly impacts experimental outcomes. The market for specialized building blocks like 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole includes large, well-known manufacturers and smaller, specialized chemical synthesis labs. The following table provides a comparative look at several representative suppliers.

SupplierPurity SpecificationAvailability & DocumentationNoteworthy Features
Sigma-Aldrich (Merck) Not specified on the product page, but typically ≥95-97% for similar building blocks.Product is listed, indicating it is part of their catalog. Safety Data Sheets (SDS) and Certificates of Analysis (CoA) are typically available upon request or with purchase.Extensive global distribution network and strong quality management systems. Often a benchmark for quality.
BLDpharm Purity levels are typically offered for their products.The product is listed with its CAS number.[6] They often provide online access to documentation.Offers a wide range of research chemicals and often has competitive pricing. May require cold-chain transportation.[6]
Sunway Pharm Ltd Purity levels are generally specified on product pages.Product is listed with CAS, formula, and weight.[7]A supplier of pharmaceutical intermediates and building blocks, suggesting experience with compounds used in drug development.
ChemicalBook / Molbase Varies by the underlying supplier.These are aggregator platforms listing numerous suppliers.[8][9] Documentation availability depends on the specific vendor chosen through the platform.Useful for comparing prices from multiple, often smaller, manufacturers. Requires careful vetting of the actual end-supplier.
A Scientist's Workflow for Supplier Qualification

Choosing a supplier should not be based on cost alone. A rigorous qualification process is necessary to mitigate risks associated with reagent quality, which can include failed reactions, misleading biological data, and significant project delays. The following workflow provides a robust framework for selecting and validating a supplier.

G start Start: Identify Need for Reagent identify 1. Identify Potential Suppliers (e.g., Merck, BLDpharm, Aggregators) start->identify request_docs 2. Request & Review Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) identify->request_docs evaluate_coa 3. Evaluate CoA - Purity (e.g., >97% by HPLC/NMR) - Identity Confirmation (¹H NMR, MS) request_docs->evaluate_coa decision Quality Specs Met? evaluate_coa->decision compare 4. Compare Price, Availability, and Lead Time trial_order 5. Place Small Trial Order compare->trial_order decision->compare Yes reject Reject Supplier (Return to Step 1) decision->reject No qc_verify 6. In-House QC Verification (e.g., NMR, LC-MS) trial_order->qc_verify qc_decision QC Passed? qc_verify->qc_decision approve 7. Approve Supplier for Project Use qc_decision->approve Yes qc_decision->reject No end End: Qualified Reagent Procured approve->end reject->identify

Caption: Workflow for qualifying a chemical supplier.

Trustworthiness through Documentation:

  • Certificate of Analysis (CoA): This is the single most important document. Do not just check the purity percentage; examine the method used. HPLC and Quantitative NMR (qNMR) are industry standards. The CoA should include a spectrum (e.g., ¹H NMR) that you can compare against the known structure to confirm identity.

  • Safety Data Sheet (SDS): Essential for ensuring safe handling, storage, and disposal. It provides information on hazards, protective measures, and emergency procedures.[9]

In-House Quality Control: The Self-Validating System

Even when procured from a reputable source, it is best practice to perform in-house QC on a new batch of any critical reagent. This validates the supplier's CoA and ensures the material has not degraded during shipping or storage.

Protocol: Identity and Purity Check via ¹H NMR and LC-MS

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the supplied 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

    • For ¹H NMR, dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • For LC-MS, prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this stock to a working concentration of ~10-50 µg/mL for analysis.

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum.

    • Identity Check: Compare the obtained spectrum with literature values or the supplier's CoA. Key features to look for include the characteristic pyrazole ring protons and the signals corresponding to the THP protecting group.

    • Purity Estimation: Look for the presence of unexpected signals. Integration of these impurity signals relative to the product signals can provide a semi-quantitative purity assessment. Pay close attention to residual solvents.

  • LC-MS Analysis:

    • Inject the diluted sample onto an appropriate HPLC system (e.g., a C18 column) coupled to a mass spectrometer.

    • Purity Check: The HPLC chromatogram should show a single major peak corresponding to the product. The area percentage of this peak provides a quantitative measure of purity.

    • Identity Check: The mass spectrometer should detect the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₈H₁₁IN₂O, the expected exact mass is approximately 278.99.

Synthetic Route Overview: Understanding Potential Impurities

Understanding the likely synthetic pathway for a reagent provides insight into potential process-related impurities. A common and efficient route to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves a two-step sequence.[10][11]

G cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Regioselective Iodination pyrazole 1H-Pyrazole acid Acid Catalyst (e.g., p-TsOH) dhp 3,4-Dihydro-2H-pyran (DHP) thp_pyrazole 1-(Tetrahydro-2H-pyran-2-yl) -1H-pyrazole nBuLi 1. n-BuLi, THF, -78 °C thp_pyrazole->nBuLi Deprotonation final_product 5-Iodo-1-(tetrahydro-2H-pyran-2-yl) -1H-pyrazole acid->thp_pyrazole Protection iodine 2. Iodine (I₂) iodine->final_product Iodination

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Abstract The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and functional materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and functional materials.[1][2] The ability to functionalize the pyrazole ring at specific positions is paramount for developing novel molecular entities. This guide provides an in-depth technical overview and detailed experimental protocols for the application of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a versatile building block in palladium-catalyzed cross-coupling reactions. We will explore its utility in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering researchers a strategic platform for the synthesis of complex, functionalized pyrazole derivatives.

Introduction: The Value Proposition of 5-Iodo-1-THP-pyrazole

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] Within this context, halo-heterocycles are critical starting materials. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole offers a unique combination of advantages for the synthetic chemist:

  • High Reactivity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl) in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and lower catalyst loadings.

  • Strategic N-H Protection: The tetrahydropyranyl (THP) group serves as a robust and sterically unobtrusive protecting group for the pyrazole N-H. This is crucial as the acidic proton of an unprotected pyrazole can interfere with many organometallic reagents and catalytic cycles.[4] The THP group is stable to the basic and nucleophilic conditions of many coupling reactions yet can be readily removed under acidic conditions post-functionalization.[5]

  • Versatility: As a stable, easily handled solid, this building block is amenable to a wide array of coupling partners, opening pathways to diverse molecular architectures.

This document serves as a practical guide, explaining the causality behind experimental choices and providing validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Synthesis of Starting Material: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

A common route to N-protected iodo-pyrazoles involves a sequence of protection followed by metallation and quenching with an iodine source. The following protocol is a representative procedure based on established methodologies for pyrazole functionalization.[5]

Workflow for Starting Material Synthesis

cluster_0 Step 1: THP Protection cluster_1 Step 2: Iodination A Pyrazole + 3,4-Dihydropyran (DHP) D 1-(THP)-1H-pyrazole A->D Stir at RT B Acid Catalyst (e.g., p-TsOH) B->D C Solvent (e.g., DCM) C->D E 1-(THP)-1H-pyrazole in THF D->E Purify & Proceed F n-BuLi, -78 °C E->F Deprotonation G Iodine (I2) F->G Quench H 5-Iodo-1-(THP)-1H-pyrazole G->H

Caption: Synthetic workflow for 5-Iodo-1-THP-pyrazole.

Protocol 2.1: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Protection: To a solution of pyrazole (1.0 equiv) in dichloromethane (DCM, ~0.5 M) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv).

  • Add 3,4-dihydropyran (DHP, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(THP)-1H-pyrazole can often be used directly in the next step after ensuring the absence of solvent.

  • Iodination: Dissolve the crude 1-(THP)-1H-pyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of iodine (I₂, 1.2 equiv) in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated pyrazole solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a solid or oil.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[6][7] For 5-iodo-1-THP-pyrazole, this reaction provides a powerful route to 5-aryl or 5-vinyl pyrazoles, which are key intermediates in many drug discovery programs.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle center Pd(0)L 2 Pd_II L2Pd(II)(Pyr)(I) center->Pd_II Pyr-I OA Oxidative Addition Trans Transmetalation Pd_II_Ar L2Pd(II)(Pyr)(Ar) RE Reductive Elimination Product Pyr-Ar (Product) Pyr_I Pyr-I (5-Iodo-1-THP-pyrazole) Ar_BOH Ar-B(OH)2 + Base Pd_II->Pd_II_Ar ArB(OH)3- Pd_II_Ar->center Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the pyrazole iodide to a Pd(0) complex. A base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst.[8][9]

Protocol 3.1: Suzuki-Miyaura Coupling
ParameterConditionRationale / Notes
Aryl Halide 5-Iodo-1-THP-pyrazole (1.0 equiv)Highly reactive coupling partner.
Boronic Acid Aryl/Heteroaryl/Vinyl boronic acid or ester (1.2-1.5 equiv)Excess ensures complete consumption of the iodide.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is often effective for iodides. PdCl₂(dppf) is robust and versatile.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)An aqueous solution of the base is required to facilitate boronate formation.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DME/H₂O (4:1)Biphasic system is typical. Degassing is critical to prevent catalyst oxidation.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle.
Time 4-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask or microwave vial, add 5-iodo-1-THP-pyrazole (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, ~0.1 M).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[10][11] This reaction is invaluable for creating rigid linkers in molecules and serves as a gateway to further transformations of the alkyne moiety.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_pyr L2Pd(II)(Pyr)(I) product Pyr-C≡CR pd2_alkyne L2Pd(II)(Pyr)(C≡CR) pd2_pyr->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination pyr_i Pyr-I pyr_i->pd0 Oxidative Addition alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide cu_acetylide->pd2_pyr base Base (e.g., Et3N) base->alkyne cui CuI cui->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Mechanistic Insight: The Sonogashira reaction typically involves two interconnected catalytic cycles.[10] The palladium cycle mirrors the Suzuki reaction. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then transmetalates its alkynyl group to the palladium(II) center, which subsequently undergoes reductive elimination to yield the product.[12]

Protocol 4.1: Sonogashira Coupling
ParameterConditionRationale / Notes
Aryl Halide 5-Iodo-1-THP-pyrazole (1.0 equiv)Ideal substrate due to high reactivity.
Alkyne Terminal alkyne (1.2-1.5 equiv)Can be aryl, alkyl, or silyl-protected alkynes.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A standard and effective pre-catalyst.
Cu Co-catalyst Copper(I) iodide (CuI) (2-5 mol%)Essential for the formation of the copper acetylide.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both a base and often as the solvent.
Solvent THF or DMF (if the base is not used as solvent)Must be anhydrous and degassed.
Temperature Room Temperature to 60 °COften proceeds efficiently at room temperature for iodoarenes.
Time 2-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-THP-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF, ~0.2 M) followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically an electron-deficient one like an acrylate or styrene.[13] This reaction is a powerful tool for the synthesis of substituted alkenes, which are versatile synthetic intermediates.

Catalytic Cycle of the Heck Reaction

Mechanistic Insight: The cycle begins with the oxidative addition of 5-iodo-1-THP-pyrazole to Pd(0). The resulting Pd(II) complex then coordinates to the alkene (migratory insertion). A β-hydride elimination step follows, which forms the product alkene and a palladium-hydride species. The final step is the base-assisted deprotonation to regenerate the Pd(0) catalyst. The regioselectivity and stereoselectivity (typically E-alkene) are key features of this reaction.[13]

Protocol 5.1: Heck-Mizoroki Coupling
ParameterConditionRationale / Notes
Aryl Halide 5-Iodo-1-THP-pyrazole (1.0 equiv)
Alkene Acrylate, Styrene, or other alkene (1.2-2.0 equiv)Electron-deficient alkenes are generally more reactive.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.
Ligand P(o-tol)₃, PPh₃, or P(OEt)₃ (4-10 mol%)Phosphine ligands are crucial for stabilizing the catalyst. P(OEt)₃ has shown success with iodo-pyrazoles.[13]
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv)Required to neutralize the HX generated in the cycle.
Solvent DMF, Acetonitrile, or TolueneAprotic polar solvents are commonly used.
Temperature 80-120 °CHigher temperatures are often necessary for the Heck reaction.
Time 6-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a sealable reaction tube, combine 5-iodo-1-THP-pyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(OEt)₃, 6 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv) and the alkene (1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., DMF, ~0.2 M).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction. Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[14][15] This reaction has profoundly impacted drug discovery by enabling access to a vast chemical space of arylamines.[16]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L pd2_pyr LPd(II)(Pyr)(I) center->pd2_pyr Oxidative Addition product Pyr-NR1R2 pd2_amide LPd(II)(Pyr)(NR1R2) pd2_pyr->pd2_amide Amine Coordination & Deprotonation pd2_amide->center Reductive Elimination pyr_i Pyr-I amine HNR1R2 + Base

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[17] The choice of ligand is critical and is often a bulky, electron-rich phosphine.[18][19]

Protocol 6.1: Buchwald-Hartwig Amination
ParameterConditionRationale / Notes
Aryl Halide 5-Iodo-1-THP-pyrazole (1.0 equiv)
Amine Primary or secondary amine (1.1-1.5 equiv)A wide range of amines can be used.
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-4 mol%)Common palladium precursors.
Ligand XPhos, SPhos, RuPhos, or BINAP (2-8 mol%)Bulky, electron-rich phosphine ligands are essential for this transformation.
Base NaOt-Bu, KOt-Bu, or LiHMDS (1.4-2.0 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CThermal energy is required to drive the reaction.
Time 4-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Add the 5-iodo-1-THP-pyrazole (1.0 equiv).

  • Remove the tube from the glovebox, and under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, ~0.1 M).

  • Add the amine (1.2 equiv), which can be a liquid or a solution in the reaction solvent.

  • Seal the tube and heat the reaction to 100 °C with stirring.

  • Monitor the reaction. Upon completion, cool to room temperature.

  • Carefully quench with water and dilute with ethyl acetate.

  • Filter the mixture through Celite, then separate the layers of the filtrate.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Post-Coupling Deprotection of the THP Group

A key advantage of using the THP protecting group is its straightforward removal under acidic conditions to unmask the N-H of the pyrazole ring. This is often the final step in a synthetic sequence.

Protocol 7.1: THP Deprotection
  • Dissolve the THP-protected pyrazole derivative (1.0 equiv) in an alcoholic solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as p-TsOH (0.1 equiv) or a few drops of concentrated HCl.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Upon completion, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the organic solvent under reduced pressure.

  • Extract the resulting aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole. Further purification may be required.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a highly valuable and versatile building block for the synthesis of functionalized pyrazoles. Its high reactivity in the fundamental palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—combined with the stability and facile removal of the THP protecting group, provides a robust and strategic platform for researchers. The protocols and mechanistic insights provided herein are designed to empower scientists in drug discovery and materials science to efficiently construct diverse libraries of novel pyrazole-containing molecules.

References

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2656. [Link]

  • Douglass, J. R., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24391-24401. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19355. [Link]

  • PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Kauno Technologijos Universitetas. (2019). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Zhang, J., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(1), 123-131. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2000). Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (16), 2745-2751. [Link]

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11497. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • ResearchGate. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • HETEROCYCLES. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-Pyrazoles. [Link]

  • Lee, J. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4700. [Link]

  • Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 256-264. [Link]

  • Ciaffaglione, V., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1428381. [Link]

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  • Al-Salahi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2205-2214. [Link]

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  • Klyushin, A. Y., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 536. [Link]

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Application

Application Notes and Protocols: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a Strategic Building Block in Organic Synthesis

Introduction: The Strategic Value of a Protected Iodopyrazole The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals ranging from anti-inflammatory agents like c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Protected Iodopyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals ranging from anti-inflammatory agents like celecoxib to anti-cancer and antipsychotic drugs.[1][2][3] The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[3]

This guide focuses on 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a highly versatile building block designed for strategic synthetic elaboration. Its utility stems from the orthogonal reactivity of its two key features:

  • The C5-Iodo Substituent: The carbon-iodine bond is an exceptionally effective handle for transition-metal-catalyzed cross-coupling reactions. Its relatively weak bond strength facilitates rapid oxidative addition to palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.[4] This positions the C5-iodo group as a prime site for introducing diverse molecular complexity.

  • The N1-THP Protecting Group: The pyrazole N-H proton is acidic and can interfere with many organometallic reactions or lead to undesired regioisomeric products upon alkylation.[3][5] The tetrahydropyranyl (THP) group serves as a robust, acid-labile protecting group.[6] It effectively masks the N-H proton, ensuring that reactions occur selectively at the C5 position. Its facile removal under mild acidic conditions at a late synthetic stage is a key advantage.[7][8]

Together, these features make 5-Iodo-1-(THP)-1H-pyrazole an ideal intermediate for constructing complex, 5-substituted pyrazole libraries for pharmaceutical and materials science research.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this building block is in palladium-catalyzed cross-coupling, which provides a powerful platform for C-C bond formation. The protocols detailed below are foundational methodologies that can be adapted for a wide range of substrates.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[5][9] It enables the direct installation of aryl or heteroaryl moieties at the C5 position of the pyrazole core.

The catalytic cycle is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex (Ar-Pd(II)-I L₂) pd0->ox_add Ar-I transmetal Transmetalation Intermediate (Ar-Pd(II)-R L₂) ox_add->transmetal R-B(OR)₂ Base product Ar-R (Coupled Product) transmetal->product Reductive Elimination center_node transmetal->center_node center_node->pd0 aryl_iodide 5-Iodo-1-(THP)-Pyrazole (Ar-I) aryl_iodide->ox_add boronic_acid Boronic Acid (R-B(OR)₂) boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a reliable baseline for coupling with standard arylboronic acids.

Materials:

  • 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Iodo-1-(THP)-1H-pyrazole, the boronic acid, and the base (e.g., K₂CO₃).[10]

  • Inert Atmosphere: Add the palladium catalyst. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. Catalyst deactivation by oxygen is a common failure point.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane:water 4:1) via syringe. The presence of water is often crucial for the transmetalation step.[11]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields for less reactive substrates.[10][12]

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the reagents and catalyst as described in Protocol 1.

  • Solvent Addition: Add the degassed solvent mixture.

  • Irradiation: Seal the vial securely with a septum cap. Place it in the microwave reactor and irradiate at a constant temperature of 100-140 °C for 10-30 minutes.[10] The higher temperature accelerates the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.

ParameterConventional HeatingMicrowave-AssistedRationale & Field Insights
Temperature 80-100 °C100-140 °CHigher temperatures in microwave protocols accelerate reaction rates according to the Arrhenius equation, enabling rapid synthesis.
Time 4-16 hours10-30 minutesThe rapid, efficient energy transfer of microwaves drastically shortens the time required to reach completion.
Catalyst Loading 3-5 mol%1-3 mol%Microwave conditions are often more efficient, sometimes allowing for lower catalyst loadings, which is economically and environmentally beneficial.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄K₃PO₄ is a stronger base and can be more effective for challenging couplings or with boronate esters.
Solvent Dioxane/H₂O, Toluene/H₂ODioxane/H₂O, DME/H₂OSolvents with higher boiling points and dielectric constants are preferred for microwave synthesis to allow for higher temperatures and efficient energy absorption.
Sonogashira Coupling: Synthesis of 5-Alkynyl Pyrazoles

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating a C(sp)-C(sp²) bond.[13] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules, a common strategy in medicinal chemistry and materials science.[14] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[13][14]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)-I L₂ pd0->ox_add Ar-I transmetal_pd Ar-Pd(II)-C≡CR L₂ ox_add->transmetal_pd Transmetalation transmetal_pd->pd0 Reductive Elimination product Ar-C≡CR (Coupled Product) transmetal_pd->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_halide->cu_acetylide H-C≡CR Base cu_acetylide->ox_add cu_acetylide->cu_halide

Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.

This protocol is effective for a wide range of terminal alkynes. The exclusion of oxygen is critical, as it can lead to the homocoupling of alkynes (Glaser coupling).

Materials:

  • 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv, also serves as solvent or co-solvent)

  • Solvent (if needed): THF or DMF, anhydrous and degassed

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-(THP)-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.[14] The copper catalyst facilitates the formation of a copper acetylide, which is the key intermediate for transmetalation to palladium.[14]

  • Solvent and Base Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., TEA). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

The Final Step: THP Group Deprotection

After successful functionalization at the C5 position, the THP group can be easily removed to unveil the pyrazole N-H. This is often essential for restoring biological activity, as the N-H can act as a crucial hydrogen bond donor in interactions with biological targets.[3]

Deprotection_Workflow start 5-Iodo-1-(THP)-Pyrazole coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling Pd Catalyst Coupling Partner intermediate 5-R-1-(THP)-Pyrazole coupling->intermediate deprotection Acidic Deprotection intermediate->deprotection e.g., HCl in MeOH or PPTS in EtOH final_product 5-R-1H-Pyrazole (Final Product) deprotection->final_product

Caption: General synthetic workflow from the building block to the final N-H pyrazole.

Materials:

  • 5-Substituted-1-(THP)-pyrazole (1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Acid: 4M HCl in Dioxane, Pyridinium p-toluenesulfonate (PPTS), or aqueous acetic acid.[6]

Procedure:

  • Dissolution: Dissolve the THP-protected pyrazole in an alcohol solvent like methanol or ethanol.

  • Acidification: Add the acid catalyst.

    • For HCl: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of 4M HCl in dioxane and stir at room temperature.

    • For PPTS: Add a catalytic amount of PPTS (0.1 equiv) and stir at room temperature or heat to 40-50 °C.[6] This is a milder alternative, useful if other acid-sensitive groups are present.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by crystallization or column chromatography if necessary.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a quintessential modern building block that embodies the principles of strategic, protecting-group-assisted synthesis. Its well-defined reactivity allows for the selective and efficient introduction of a vast range of substituents at the C5 position through robust and reliable cross-coupling methodologies. The simplicity of the final deprotection step further enhances its appeal, providing a streamlined path to novel, N-unsubstituted pyrazole derivatives for evaluation in drug discovery and materials science.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Future Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. Available at: [Link]

  • RSC Publishing. (n.d.). Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Syrris. Available at: [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH. Available at: [Link]

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Method

Suzuki coupling with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

An Application Guide to the Suzuki-Miyaura Coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application not...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, and its functionalization is a key strategy for modulating the pharmacological profiles of lead compounds.[1] This document outlines the reaction principles, offers step-by-step protocols for both conventional and microwave-assisted synthesis, provides troubleshooting guidance, and explains the mechanistic rationale behind the procedural choices. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility, efficiency, and a deep understanding of the reaction's intricacies.

Introduction and Scientific Context

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[2][3] Its application in constructing complex biaryl and heteroaryl structures makes it an indispensable tool in the pharmaceutical industry.

The substrate of focus, 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1311197-82-6)[4], is a valuable building block. The pyrazole core is central to numerous FDA-approved drugs, while the iodo-substituent provides a reactive handle for C-C bond formation. The tetrahydropyran (THP) group protects the pyrazole nitrogen, preventing potential side reactions and catalyst inhibition that can occur with N-H acidic heterocycles.[5] The THP group is exceptionally stable under the basic conditions of the Suzuki coupling but can be readily removed post-coupling under mild acidic conditions, offering a versatile route to N-unsubstituted pyrazoles.[6]

Reaction Principle and Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole substrate. This is typically the rate-determining step, forming a Pd(II) complex.[3] The high reactivity of the C-I bond makes this step highly efficient.[7]

  • Transmetalation : The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[10][11]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Aryl-I PdII_Aryl Aryl-Pd(II)-I L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R'B(OH)_3]⁻ PdII_Both Aryl-Pd(II)-R' L_n TM->PdII_Both RE Reductive Elimination PdII_Both->RE Product (Aryl-R') RE->Pd0 BoronicAcid R'B(OH)₂ Boronate [R'B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) ArylI 5-Iodo-1-(THP)-Pyrazole ArylI->OA

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Conventional Heating

This protocol provides a reliable method for coupling 5-iodo-1-(THP)-pyrazole with a generic arylboronic acid. Reaction conditions should be optimized for each specific boronic acid partner.

Materials and Equipment
  • Reagents : 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or K₃PO₄), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME), Degassed water.

  • Equipment : Round-bottom flask, condenser, magnetic stir bar, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard glassware for work-up, rotary evaporator, flash chromatography system.

Reagent Quantities (Example Reaction)
ReagentMW ( g/mol )EquivalentsMmolAmount
5-Iodo-1-(THP)-pyrazole278.091.01.0278 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL
Step-by-Step Procedure
  • Flask Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is crucial to remove adsorbed water, which can interfere with the reaction.

  • Reagent Addition : To the flask, add 5-iodo-1-(THP)-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere : Seal the flask with septa, then evacuate and backfill with argon three times to ensure an inert atmosphere. This prevents oxidative degradation of the Pd(0) catalyst.[12]

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture thoroughly by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Protocol: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields.[13]

  • Setup : In a 10 mL microwave vial equipped with a small stir bar, add the reagents as listed in the table above.

  • Solvent : Add the degassed 4:1 dioxane/water solvent system.

  • Sealing : Securely crimp the cap onto the vial.

  • Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.[1]

  • Cooling and Work-up : After the reaction is complete, cool the vial to room temperature using compressed air. Perform the work-up and purification as described in steps 7-10 of the conventional protocol.

Experimental Workflow Diagram

Workflow start Start setup 1. Flame-Dry Flask & Establish Inert Atmosphere start->setup add_solids 2. Add Pyrazole, Boronic Acid, Base, and Pd Catalyst setup->add_solids add_solvents 3. Add Degassed Solvent System add_solids->add_solvents react 4. Heat Reaction (Conventional or Microwave) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench, Dilute, & Extract monitor->workup Complete dry 7. Dry Organic Layer & Concentrate workup->dry purify 8. Flash Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Inappropriate base or solvent.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure a fully inert atmosphere.2. Improve degassing procedure (longer sparging, freeze-pump-thaw cycles).3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).[2][11]4. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction time is too long or temperature is too high.1. Switch to a more stable boronic ester (e.g., pinacol ester).[7]2. Use anhydrous conditions with a base like K₃PO₄.[12]3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of residual oxygen in the reaction mixture.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and execution.[12]
Difficult Purification Co-elution of product with byproducts or residual ligands (e.g., triphenylphosphine oxide).1. Modify the eluent system for chromatography.2. Consider an aqueous wash with a mild acid or base during work-up to remove specific impurities.3. Switch to a catalyst with more easily separable ligands.

Post-Coupling Deprotection of the THP Group

If the N-H pyrazole is the desired final product, the THP group can be efficiently removed.

  • Protocol : Dissolve the purified THP-protected product in methanol or ethanol (approx. 0.1 M). Add a catalytic amount of a strong acid (e.g., 2M HCl, 0.2 equivalents, or a catalytic amount of p-toluenesulfonic acid). Stir at room temperature for 1-4 hours, monitoring by TLC. Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent like ethyl acetate. Dry, concentrate, and purify if necessary.[6]

Conclusion

The Suzuki-Miyaura coupling of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a robust and highly effective method for synthesizing a diverse array of 5-aryl/heteroaryl pyrazoles. By understanding the key parameters—catalyst integrity, inert atmosphere, and appropriate choice of base and solvent—researchers can reliably access these valuable compounds. The protocols provided herein serve as a validated starting point for further exploration and are readily adaptable for the synthesis of complex molecules in drug discovery and materials science.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • Anderson, K. W., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings. Organic Letters. Retrieved from [Link]

  • MDPI. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Wordpress. (2025). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Google Patents. (2020). WO 2020/039025 A1.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Retrieved from [Link]

  • National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

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Application

Application Note: Strategic Synthesis of Substituted Pyrazoles via Sonogashira Coupling of 5-Iodo-1-(THP)-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Power of C-C Bond Formation The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Power of C-C Bond Formation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and various other therapeutic agents. The functionalization of the pyrazole ring, particularly at the C5 position, is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The Sonogashira cross-coupling reaction stands out as a powerful and highly efficient method for forming carbon-carbon (C-C) bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This palladium- and copper-catalyzed reaction has become indispensable in modern synthetic organic chemistry due to its mild reaction conditions, functional group tolerance, and broad substrate scope.

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and discuss potential challenges and troubleshooting strategies. The use of the tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen is a key consideration, ensuring stability and preventing side reactions during the coupling process.

Mechanistic Considerations: A Dual-Catalyst System

The Sonogashira reaction operates through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. Understanding this dual catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The overall mechanism can be broken down into two interconnected catalytic cycles:

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 5-iodo-1-(THP)-1H-pyrazole.[1][2][3][4][5] This is often the rate-determining step of the reaction.[1][6] The C-I bond is cleaved, and the palladium inserts itself, forming a square planar Pd(II) complex.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex.[1][7] This step regenerates the copper(I) catalyst, which can then re-enter the copper cycle.

    • Reductive Elimination: The two organic ligands (the pyrazole and the alkyne) on the Pd(II) center couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][8][9][10][11][12] For this to occur, the ligands must be in a cis orientation to each other on the palladium complex.[11][12]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, leading to the formation of a copper acetylide species.[1]

    • Transmetalation: This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Pyrazole)(I) Pd0->PdII_Aryl Oxidative Addition + Pyrazole-I PdII_Alkyne L₂Pd(II)(Pyrazole)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Product (Pyrazole-C≡CR) PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne [Cu(I)-π-Alkyne]⁺ CuI->Cu_Alkyne + Alkyne Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide + Base, -HB⁺ Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne H-C≡CR Base Base

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the Sonogashira coupling of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with a generic terminal alkyne (e.g., phenylacetylene).

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
5-Iodo-1-(THP)-1H-pyrazole-Custom SynthesisStarting material.
Terminal Alkyne (e.g., Phenylacetylene)536-74-3Sigma-AldrichCoupling partner.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄14221-01-3Strem ChemicalsPalladium catalyst. Handle in a glovebox or under inert atmosphere.
Copper(I) Iodide - CuI7681-65-4Acros OrganicsCo-catalyst.
Triethylamine (TEA)121-44-8Fisher ScientificBase and solvent. Distill from CaH₂ before use.
Tetrahydrofuran (THF), Anhydrous109-99-9Acros OrganicsSolvent. Dry over sodium/benzophenone.
Saturated aq. NH₄Cl12125-02-9VWRFor workup.
Brine-Lab preparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying agent.
Silica Gel63231-67-4Sorbent TechnologiesFor column chromatography.

3.2. Reaction Setup and Procedure

Caption: Workflow for Sonogashira coupling experiment.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1-(THP)-1H-pyrazole (1.0 mmol, 1.0 eq), copper(I) iodide (0.05 mmol, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Expert Insight: The use of a Schlenk line or glovebox is critical to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and lower yields.

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 10 mL) and freshly distilled triethylamine (TEA, 3.0 mmol, 3.0 eq) via syringe. Stir the resulting suspension for 5 minutes.

    • Causality: Triethylamine acts as both a solvent and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. Using an excess ensures the reaction medium remains basic to neutralize the HI generated in situ.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

    • Trustworthiness: A slight excess of the alkyne is used to drive the reaction to completion and to compensate for any potential homocoupling (Glaser coupling), a common side reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench by adding saturated aqueous ammonium chloride solution (15 mL).

    • Expert Insight: The NH₄Cl solution helps to dissolve the amine salts and complex with the copper catalyst, facilitating its removal from the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Results and Characterization

The reaction should yield the 5-alkynyl-1-(THP)-1H-pyrazole as a solid or oil. The yield is typically in the range of 75-95%.

Characterization:

  • ¹H NMR: Expect to see the disappearance of the proton signal corresponding to the C5-H of the starting pyrazole (if present) and the appearance of new signals for the alkyne substituent. The THP protecting group will show characteristic signals in the 1.5-4.0 ppm range.

  • ¹³C NMR: The appearance of two new quaternary signals in the sp-carbon region (typically 80-100 ppm) is indicative of the newly formed alkyne C-C bond.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: A characteristic C≡C stretching frequency should be observable in the region of 2100-2260 cm⁻¹.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive Pd(0) catalyst due to oxidation.Ensure rigorous inert atmosphere techniques are used. Use a freshly opened bottle of catalyst or a glovebox for dispensing. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced to Pd(0) in situ.
Impure or wet solvents/reagents.Use freshly distilled and dried solvents and triethylamine.
Glaser Homocoupling Presence of oxygen, which promotes the oxidative dimerization of the alkyne.Thoroughly degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes before adding the catalyst.
THP Deprotection Although generally stable, prolonged reaction times or acidic impurities may cause cleavage.Monitor the reaction closely and work up as soon as the starting material is consumed. Ensure the triethylamine used is free of acidic impurities. If deprotection is desired, it can be achieved post-coupling using mild acidic conditions (e.g., p-toluenesulfonic acid in methanol).
Difficult Purification Contamination with triphenylphosphine oxide or residual catalysts.A dry column loading technique can improve separation. In some cases, a short filtration through a plug of silica gel can remove a significant portion of the polar impurities before the main chromatographic purification.

Conclusion

The Sonogashira reaction is a robust and versatile tool for the synthesis of 5-alkynylpyrazoles. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and moisture, high yields of the desired products can be reliably obtained. The protocol detailed herein provides a solid foundation for researchers in drug discovery and medicinal chemistry to access a wide array of functionalized pyrazole derivatives, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Wikipedia. Sonogashira coupling . Available at: [Link]

  • Grokipedia. Reductive elimination . Available at: [Link]

  • ResearchGate. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation . Available at: [Link]

  • National Institutes of Health. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation . Available at: [Link]

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  • PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution . Available at: [Link]

  • ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction . Available at: [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems . Available at: [Link]

  • ResearchGate. Scheme 2. Oxidative addition of aryl iodides 1 on Pd 0 in acetonitrile... . Available at: [Link]

  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Available at: [Link]

  • ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . Available at: [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . Available at: [Link]

  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . Available at: [Link]

  • Slideshare. Reductive elimination reactions . Available at: [Link]

  • ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . Available at: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Available at: [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction . Available at: [Link]

  • ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) . Available at: [Link]

  • Chemistry LibreTexts. 1.26: Oxidative Addition/Reductive Elimination . Available at: [Link]

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Method

Application Notes and Protocols: The Heck Reaction of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in Modern Organic Synthesis

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of the Heck Reaction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of the Heck Reaction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to functionalize the pyrazole ring at specific positions is paramount for the development of novel compounds with tailored properties. Among the various C-C bond-forming reactions, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the alkenylation of aryl and heteroaryl halides.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to introduce vinyl groups, which can serve as versatile synthetic handles for further molecular elaboration.[4]

This document provides a detailed guide to the Heck reaction involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a key building block for the synthesis of complex pyrazole derivatives. The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, ensuring stability under various reaction conditions while allowing for facile deprotection when required. The presence of an iodine atom at the C5 position of the pyrazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.

Catalytic Cycle of the Heck Reaction

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride [H-Pd(II)(Alkene)(L)₂]⁺I⁻ Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base⁺I⁻ + Product

Figure 2: A generalized workflow for the Heck reaction protocol.

  • Preparation of the Reaction Vessel: A dry round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Addition of Reagents:

    • To the reaction vessel, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv).

    • Add the alkene (1.2-1.5 equiv).

    • Add the palladium catalyst, such as Palladium(II) acetate (0.02-0.05 equiv).

    • Add the phosphine ligand, such as Triphenylphosphine (0.04-0.10 equiv).

    • Add the anhydrous solvent (e.g., DMF or MeCN) to achieve a suitable concentration (typically 0.1-0.5 M).

    • Finally, add the base, such as Triethylamine (2.0-3.0 equiv).

  • Reaction Conditions:

    • The reaction mixture is heated to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the alkene and the chosen solvent.

    • The reaction is stirred vigorously for a period of 4-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up Procedure:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent such as ethyl acetate.

    • The organic layer is washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-vinyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Exemplary Reaction Parameters
ParameterCondition 1 (General Purpose)Condition 2 (For Less Reactive Alkenes)
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (4 mol%)P(o-tol)₃ (10 mol%)
Base Et₃N (2.0 equiv)K₂CO₃ (2.5 equiv)
Solvent DMFNMP or DMAc
Temperature 100 °C120-140 °C
Reaction Time 12-18 h18-24 h
Typical Yield Moderate to GoodModerate

Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical. Triphenylphosphine is a standard, robust ligand suitable for many Heck reactions. For more challenging substrates, bulkier and more electron-rich ligands like tri(o-tolyl)phosphine can promote oxidative addition and stabilize the catalytic species, potentially leading to higher yields.

  • The Role of the Base: The base is essential to neutralize the hydriodic acid (HI) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. [6]Inorganic bases like potassium carbonate can also be effective, particularly at higher temperatures.

  • Solvent Selection: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used as they can dissolve the reactants and the catalyst system, and they are stable at the high temperatures often required for the Heck reaction.

  • The THP Protecting Group: The tetrahydropyranyl (THP) group is stable under the basic conditions of the Heck reaction. It prevents potential side reactions involving the acidic N-H proton of the pyrazole ring. The THP group can be readily removed under mild acidic conditions post-coupling, if desired.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unreactive alkene.Use a fresh batch of catalyst, increase the reaction temperature, or switch to a more reactive palladium precursor/ligand system. Consider using a sealed tube or microwave reactor for higher temperatures.
Formation of Side Products Isomerization of the double bond, or decomposition of starting materials.Lower the reaction temperature, use a different base, or shorten the reaction time. The addition of halide salts can sometimes suppress side reactions.
Difficulty in Purification Presence of palladium black or closely eluting impurities.Filter the reaction mixture through a pad of celite before work-up to remove palladium black. Optimize the chromatography conditions for better separation.

Conclusion

The Heck reaction of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole provides a reliable and efficient method for the synthesis of C5-alkenylated pyrazoles. These products are valuable intermediates for the construction of more complex molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation to advance their synthetic goals.

References

  • Bin, H. R., Bae, Y. S., Kim, G., et al. (2011). Palladium-catalyzed peripheral arylation of 5-pyrazolones via enolizable bond protection. Synthesis, (11), 1783-1791.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. 83(4).
  • PubMed Central (PMC). (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Arkivoc. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes. Retrieved from [Link]

  • ResearchGate. (2013). Palladium-Catalyzed Arylation of Enoates with Iodobenzene: Stereoselective Synthesis of Trisubstituted Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Oxidative Amination of Alkenes: Improved Catalyst Reoxidation Enables the Use of Alkene as the Limiting Reagent. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. Retrieved from [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Heck Coupling. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

Sources

Application

The Strategic Application of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The Pyrazole Scaffold and the Role of a Versatile Intermediate The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of cli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Role of a Versatile Intermediate

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal framework for designing potent and selective therapeutic agents. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of lead compounds. In this context, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole emerges as a highly valuable and versatile building block for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the effective use of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in medicinal chemistry. We will delve into the rationale behind its design, its synthesis, and its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex bioactive molecules.

The Rationale for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Trifecta of Synthetic Utility

The strategic design of this intermediate offers three key advantages to the medicinal chemist:

  • The Pyrazole Core: As a foundational element, the pyrazole ring system is present in numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib and kinase inhibitors used in oncology.[1]

  • The Iodo Functional Group: The iodine atom at the 5-position serves as a versatile synthetic handle. The carbon-iodine bond is readily activated for a wide array of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties at a specific vector on the pyrazole core.[4]

  • The Tetrahydropyranyl (THP) Protecting Group: The tetrahydropyranyl (THP) group attached to the pyrazole nitrogen serves as a robust and readily cleavable protecting group. This is crucial for preventing unwanted side reactions at the pyrazole nitrogen during subsequent synthetic transformations and for enabling regioselective functionalization.[4][5]

Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

The synthesis of the title compound is a two-step process starting from pyrazole. The first step involves the protection of the pyrazole nitrogen with a THP group, followed by regioselective iodination at the 5-position.

Protocol 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is adapted from established methods for the protection of pyrazoles.[4][5]

Materials:

  • Pyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of PPTS or p-TsOH (0.05 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless oil.

Protocol 2: Regioselective Iodination to Yield 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is based on the regioselective lithiation and subsequent iodination of pyrazoles.[4]

Materials:

  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated pyrazole solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Application in Cross-Coupling Reactions: Building Blocks for Bioactive Molecules

The true synthetic power of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole lies in its utility in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, which are fundamental for the assembly of complex drug candidates.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl- and Heteroaryl-Pyrazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[6][7] In the context of medicinal chemistry, this reaction is invaluable for linking the pyrazole core to various aromatic and heteroaromatic systems, a common motif in kinase inhibitors and other targeted therapies. A notable example is the synthesis of androgen receptor antagonists, where a THP-protected pyrazole boronic acid pinacol ester is coupled with an aryl halide in a key synthetic step.[8]

General Workflow for Suzuki-Miyaura Coupling:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Steps Setup1 Combine 5-Iodo-1-THP-pyrazole, boronic acid/ester, Pd catalyst, ligand, and base in a reaction vessel. Setup2 Add degassed solvent (e.g., Dioxane/Water, Toluene, DME). Setup1->Setup2 Setup3 Purge with inert gas (Ar or N2). Setup2->Setup3 Reaction Heat the mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS. Setup3->Reaction Heat Workup1 Cool to RT and quench (e.g., with water). Reaction->Workup1 Reaction Complete Workup2 Extract with an organic solvent (e.g., Ethyl Acetate). Workup1->Workup2 Workup3 Wash, dry, and concentrate. Workup2->Workup3 Workup4 Purify by column chromatography. Workup3->Workup4 Deprotection THP Deprotection (Acidic Conditions) Workup4->Deprotection Purified Product FinalProduct Final Aryl-Pyrazole Derivative Deprotection->FinalProduct

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is a general procedure adapted from established methods for iodo-pyrazoles.[6][9]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DME)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-140 °C for 10-30 minutes).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 5-aryl-1-THP-pyrazole.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good to Excellent
Pd(dppf)Cl₂Cs₂CO₃DME90Good to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110Excellent

Table 1: Representative conditions for Suzuki-Miyaura coupling of iodo-pyrazoles.

Application Note 2: Sonogashira Coupling for the Synthesis of Alkynyl-Pyrazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodo-pyrazole and a terminal alkyne.[1] This reaction is instrumental in creating pyrazole-alkyne conjugates, which are valuable intermediates for further transformations (e.g., click chemistry, cyclization reactions) or can themselves possess biological activity.

Catalytic Cycle of the Sonogashira Coupling:

G Pd0 Pd(0)L2 Pd_complex R-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)-C≡CR'(L2) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkynyl->Product CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Base, Alkyne Cu_acetylide->Pd_complex Cu_acetylide->CuI Regeneration Alkyne H-C≡CR' Alkyne->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol 4: Sonogashira Coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is based on standard Sonogashira conditions applied to iodo-heterocycles.[1][10]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution and Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 5-alkynyl-1-THP-pyrazole.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with a wide range of amines. This reaction is particularly useful for synthesizing 5-amino-pyrazole derivatives, which are key pharmacophores in many bioactive molecules.

Protocol 5: Buchwald-Hartwig Amination of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is a general procedure adapted from the literature for the amination of iodo-heterocycles.[8]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Amine (primary or secondary) (1.2 - 2.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), the palladium precatalyst, the ligand, and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-amino-1-THP-pyrazole derivative.

Deprotection of the THP Group

The final step in many synthetic sequences involving this intermediate is the removal of the THP protecting group to unveil the N-H of the pyrazole ring, which is often crucial for biological activity.

Protocol 6: Acid-Catalyzed Deprotection of 1-THP-Pyrazoles

The THP group is an acetal and is readily cleaved under mild acidic conditions.

Materials:

  • 1-THP-pyrazole derivative

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), HCl in an organic solvent, Trifluoroacetic acid (TFA))

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-THP-pyrazole derivative in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of p-TsOH or a solution of HCl in the solvent.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization if necessary.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a strategically designed and highly effective intermediate for medicinal chemistry and drug discovery. Its pyrazole core, versatile iodo-substituent, and robust THP protecting group provide a powerful platform for the synthesis of diverse and complex molecules. The protocols outlined in this guide offer a solid foundation for researchers to leverage this building block in their synthetic endeavors, accelerating the development of novel therapeutic agents. The judicious application of modern cross-coupling chemistry with this intermediate will undoubtedly continue to fuel innovation in the design of next-generation medicines.

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  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293–300. [Link]

  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915–936. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]

  • Suzuki, N., et al. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170–1173. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]

  • Al-Warhi, T., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(23), 8527. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174–184. [Link]

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Method

The Strategic Intermediate: A Guide to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in Agricultural Chemistry Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core in Agrochemical Innovation The pyrazole ring is a foundational scaffold in modern agricultural chemistry, integral to the de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Agrochemical Innovation

The pyrazole ring is a foundational scaffold in modern agricultural chemistry, integral to the design of high-performance fungicides, herbicides, and insecticides.[1][2][3] Its structural versatility and favorable biological activity profile have made it a privileged starting point for the discovery of novel crop protection agents.[2][3][4] This guide focuses on a key synthetic intermediate, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , detailing its synthesis, properties, and, most importantly, its application in the construction of complex agrochemical candidates through versatile cross-coupling methodologies. The strategic placement of the iodo group at the 5-position renders it an excellent substrate for palladium-catalyzed reactions, while the tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen ensures regiochemical control and stability during these transformations.

Physicochemical Properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

A thorough understanding of the physical and chemical properties of this intermediate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1311197-82-6[5][6]
Molecular Formula C₈H₁₁IN₂O[5][6]
Molecular Weight 278.09 g/mol [6]
Appearance Off-white to light yellow solid-
Storage 2-8°C, under inert atmosphere, protected from light[5]

Synthesis and Deprotection Protocols

The preparation of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a critical first step, followed by the strategic removal of the THP protecting group when required.

Protocol 1: Synthesis via THP Protection of 5-Iodopyrazole

This protocol details the acid-catalyzed protection of 5-iodopyrazole using 3,4-dihydro-2H-pyran (DHP). The THP group is favored for its stability under a range of non-acidic conditions, including those employed in many cross-coupling reactions.[7]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 5-Iodopyrazole Product 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Reactant1->Product Reactant2 Dihydropyran (DHP) Reactant2->Product Reagent1 p-TsOH (cat.) Reagent1->Product Reagent2 DCM Reagent2->Product

Caption: Synthesis of the target intermediate.

Materials:

  • 5-Iodopyrazole

  • 3,4-Dihydro-2H-pyran (DHP)[8]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-iodopyrazole (1.0 equiv) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Protocol 2: Deprotection of the THP Group

Acid-catalyzed hydrolysis effectively removes the THP group to yield the N-unsubstituted pyrazole, which may be necessary for subsequent derivatization or as the final step in a synthetic sequence.[9]

Reaction Scheme:

Deprotection cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Reactant 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Product 5-Iodopyrazole Reactant->Product Reagent1 p-TsOH Reagent1->Product Reagent2 2-Propanol Reagent2->Product

Caption: Deprotection of the THP group.

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Propanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv) in 2-propanol.

  • Add p-toluenesulfonic acid monohydrate (2.4 equiv) at 0 °C.[9]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 5-iodopyrazole.

Application in Cross-Coupling Reactions: Building Blocks for Agrochemicals

The C-I bond at the 5-position of the pyrazole is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening as potential fungicides, herbicides, and insecticides.

Cross_Coupling_Workflow Start 5-Iodo-1-(THP)-1H-pyrazole Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Product_Suzuki 5-Aryl/Heteroaryl-1-(THP)-1H-pyrazoles Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-1-(THP)-1H-pyrazoles Sonogashira->Product_Sonogashira Product_Heck 5-Alkenyl-1-(THP)-1H-pyrazoles Heck->Product_Heck Deprotection Deprotection (if required) Product_Suzuki->Deprotection Product_Sonogashira->Deprotection Product_Heck->Deprotection Final_Product Functionalized Pyrazole Core for Agrochemicals Deprotection->Final_Product

Caption: Cross-coupling strategies for agrochemical synthesis.

Protocol 3: Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids.[10] This is particularly relevant in the synthesis of fungicides and herbicides where a biaryl structure is often a key pharmacophore.

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Aryl/heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • To a reaction vessel, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling for Alkynyl Pyrazoles

The Sonogashira coupling introduces an alkynyl moiety, a functional group present in some agrochemicals, onto the pyrazole ring.[11] This reaction requires both palladium and copper catalysts.

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Stir for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up by filtering through celite, concentrating the filtrate, and partitioning between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: Heck Coupling for Alkenyl Pyrazoles

The Heck reaction facilitates the coupling of the iodopyrazole with an alkene, leading to the formation of a new C-C bond and the introduction of a vinyl group.[12]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Alkene (e.g., n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2.0 equiv).

  • Add the solvent and degas the mixture.

  • Heat the reaction to the required temperature (typically 80-140 °C) and stir until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a highly valuable and versatile intermediate in the field of agricultural chemistry. Its well-defined reactivity in a suite of powerful cross-coupling reactions allows for the systematic and efficient exploration of chemical space around the pyrazole core. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel pyrazole derivatives as potential next-generation fungicides, herbicides, and insecticides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of such well-designed building blocks will be paramount in driving innovation and addressing the challenges of modern agriculture.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules, 19(12), 20846-20868. [Link]

  • Luo, Y., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 763321. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2022). Journal of Agricultural and Food Chemistry, 70(39), 12513-12526. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2020). Journal of Agricultural and Food Chemistry, 68(15), 4387-4396. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2021). Molecules, 26(16), 4945. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6271. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2021). Medicinal Chemistry Research, 30(4), 863-872. [Link]

  • Lead Sciences. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Zhu, S., et al. (2014). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds.
  • Pyrazole derivatives used in drugs, agrochemicals, and materials. (2020).
  • Pyrazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Dihydropyran (DHP). (n.d.). In Common Organic Chemistry. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3 (5)-alkylpyrazoles. RSC advances, 5(30), 23485-23493. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23485-23493. [Link]

  • 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. (2010). Chemistry–A European Journal, 16(16), 4848-4857. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Strategic Functionalization of the Pyrazole Ring in 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The targeted functionalization of this heterocycle is paramount for the explorat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The targeted functionalization of this heterocycle is paramount for the exploration of new chemical space and the optimization of drug candidates. This guide provides a detailed technical overview and actionable protocols for the functionalization of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a versatile and strategically important synthetic intermediate. We will delve into the rationale behind palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as powerful tools for forging new carbon-carbon and carbon-nitrogen bonds at the C5 position. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for accelerated drug discovery.

The Strategic Importance of 5-Iodo-1-(THP)-1H-pyrazole

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a highly valuable building block for several key reasons.[1][2]

  • The Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. Their ability to act as bioisosteres for other aromatic systems and engage in hydrogen bonding makes them privileged structures in drug design.

  • The Iodo Group: The carbon-iodine bond at the C5 position is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions. This high reactivity allows for facile oxidative addition to the palladium(0) catalyst under relatively mild conditions, making it an ideal handle for introducing molecular diversity.[3][4]

  • The THP Protecting Group: The tetrahydropyranyl (THP) group on the pyrazole nitrogen serves a crucial dual purpose. Firstly, it prevents potential side reactions and N-H acidity issues during metal-catalyzed transformations.[5][6] Secondly, it can be readily removed under acidic conditions, unmasking the N-H for further derivatization or to reveal the final pharmacophore.[7] This strategic protection is essential for complex, multi-step syntheses.

The overall workflow for utilizing this intermediate is a robust three-stage process: functionalization of the C-I bond, followed by deprotection of the nitrogen, and optional further N-functionalization.

G cluster_main General Synthetic Workflow A 5-Iodo-1-(THP)-1H-pyrazole (Starting Material) B Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Introduce R¹ group C 5-Substituted-1-(THP)-1H-pyrazole (Functionalized Intermediate) B->C D Acid-Mediated THP Deprotection C->D Remove THP E 5-Substituted-1H-pyrazole (Final Core Structure) D->E F Optional N-Functionalization E->F Introduce R² group

Caption: High-level workflow for pyrazole diversification.

Palladium-Catalyzed Cross-Coupling: A Gateway to Structural Diversity

Palladium catalysis is the preeminent method for functionalizing the C5-iodo position of the pyrazole ring. The choice of reaction enables the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the iodopyrazole with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[4][8]

Mechanism Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrazole, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly efficient.[4]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Pyrazole-Pd(II)-I (L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition Ar-Pd(II)-R(L₂) Pyrazole-Pd(II)-R¹ (L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R¹B(OH)₂ + Base) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination output Pyrazole-R¹ Ar-Pd(II)-R(L₂)->output input1 Pyrazole-I input1->Ar-Pd(II)-I(L₂) input2 R¹B(OH)₂ input2->Ar-Pd(II)-R(L₂)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing terminal alkynes onto the pyrazole core, forming a C(sp²)-C(sp) bond.[9][10] This reaction is invaluable for creating rigid linkers or precursors for further transformations.

Mechanism Rationale: This reaction uniquely employs a dual-catalyst system.[10][11]

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the iodopyrazole to Pd(0).

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex. The use of copper accelerates this key step, allowing the reaction to proceed under milder conditions.[12][13]

  • Reductive Elimination: The final step mirrors other cross-coupling reactions, yielding the alkynylpyrazole and regenerating the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_i Pyrazole-Pd(II)-I(L₂) pd0->pd2_i Oxidative Addition pd2_alkyne Pyrazole-Pd(II)-C≡CR¹(L₂) pd2_i->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination output Pyrazole-C≡CR¹ pd2_alkyne->output cu1 Cu(I)I cu_acetylide Cu(I)-C≡CR¹ cu1->cu_acetylide Deprotonation (Base, R¹C≡CH) cu_acetylide->pd2_i Transfers Alkyne cu_acetylide->cu1 To Pd Cycle

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For the synthesis of aminopyrazoles, the Buchwald-Hartwig amination is a powerful and general method.[14] It allows for the coupling of the iodopyrazole with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[15][16][17]

Mechanism Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

  • Oxidative Addition: As before, the cycle starts with the insertion of Pd(0) into the pyrazole C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic amido complex. The choice of a bulky, electron-rich phosphine ligand is critical here; it promotes the reductive elimination step and prevents catalyst decomposition.[18]

  • Reductive Elimination: The C-N bond is formed, releasing the desired aminopyrazole product and regenerating the active Pd(0) catalyst.

Experimental Protocols

General Considerations
  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. Schlenk techniques or a glovebox are recommended.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Reagent Quality: The success of these reactions is highly dependent on the purity of reagents and the activity of the catalyst. Use high-purity starting materials and fresh, reputable catalysts.

ParameterSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Catalyst (mol%) Pd(PPh₃)₄ (5%) or Pd(dppf)Cl₂ (3%)PdCl₂(PPh₃)₂ (2-5%)Pd₂(dba)₃ (2%) + Ligand (4-5%)
Co-catalyst NoneCuI (4-10%)None
Ligand PPh₃ or dppf (part of catalyst)PPh₃ (part of catalyst)XPhos, SPhos, or BINAP
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Et₃N, DIPEANaOtBu, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMFEt₃N, THF, DMFToluene, Dioxane
Temperature 80-110 °CRoom Temp to 60 °C80-110 °C

Table 1: Typical Reaction Parameters for Cross-Coupling Reactions.

Protocol: Suzuki-Miyaura Coupling of 5-Iodo-1-(THP)-1H-pyrazole with Phenylboronic Acid
  • To a dry Schlenk flask under Argon, add 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-1-(THP)-1H-pyrazole.

Protocol: Sonogashira Coupling of 5-Iodo-1-(THP)-1H-pyrazole with Phenylacetylene
  • To a dry Schlenk flask under Argon, add 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add degassed triethylamine (or a mixture of THF and Et₃N) to achieve a substrate concentration of 0.2 M.

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 5-(phenylethynyl)-1-(THP)-1H-pyrazole.[9]

Protocol: Buchwald-Hartwig Amination of 5-Iodo-1-(THP)-1H-pyrazole with Morpholine
  • To a dry Schlenk flask under Argon, add Pd₂(dba)₃ (0.02 equiv), a suitable ligand such as XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add dry, degassed toluene.

  • Add 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 6-18 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield 4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)morpholine.

Deprotection of the THP Group

Removal of the THP protecting group is typically achieved under acidic conditions to liberate the N-H pyrazole.[7]

Protocol: Acid-Catalyzed Deprotection

  • Dissolve the 5-substituted-1-(THP)-1H-pyrazole (1.0 equiv) in an alcoholic solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane, 0.2 equiv) or p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Stir the reaction at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization if necessary.

Conclusion

5-Iodo-1-(THP)-1H-pyrazole stands as a premier building block for the synthesis of complex, functionalized pyrazoles. The strategic application of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides a reliable and versatile platform for introducing aryl, heteroaryl, alkynyl, and amino substituents at the C5 position. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this intermediate, accelerating the discovery and development of novel pyrazole-based therapeutics.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 551-562. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21841-21853. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Available from: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Available from: [Link]

  • Krasavin, M., et al. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Available from: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. Available from: [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Chemical Science. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Publishing. Available from: [Link]

  • KTU ePubl. (n.d.). Synthesis and investigation of novel functionalized pyrazole or indole ring containing heterocyclic compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • DOKUMEN.PUB. (n.d.). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Available from: [Link]

  • Advanced Synthesis & Catalysis. (n.d.). Photocatalytic Functionalization of Dihydroquinoxalin-2-Ones with Pyrazolones. Wiley-VCH GmbH. Available from: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

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Method

The Versatile Reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Guide to Metal-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides a comprehensive overview of the synthetic utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a versatile building block in modern organic synthesis. Pyrazole scaffolds ar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a versatile building block in modern organic synthesis. Pyrazole scaffolds are of paramount importance in medicinal chemistry and drug discovery, and the targeted functionalization of this heterocycle is a key strategy for the development of novel therapeutic agents. This document details field-proven protocols for major palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the efficient formation of C-C, C-C(sp), and C-N bonds at the C5 position of the pyrazole ring. The strategic use of the tetrahydropyranyl (THP) protecting group, its stability under various reaction conditions, and subsequent deprotection are also thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The ability to selectively introduce diverse substituents onto the pyrazole ring is crucial for modulating the pharmacological profiles of lead compounds. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as an excellent precursor for such diversification. The iodo group provides a reactive handle for a multitude of metal-catalyzed cross-coupling reactions, while the tetrahydropyranyl (THP) group offers robust protection of the pyrazole nitrogen, preventing undesired side reactions and improving solubility in organic solvents.

The THP group is known for its stability in the presence of strong bases, organometallics, and hydrides, yet it can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.[1][2][3]

Core Synthetic Strategies: An Overview

This guide will focus on four cornerstone palladium-catalyzed reactions that transform the C-I bond of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole into more complex and valuable functionalities.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Pyrazole Products start 5-Iodo-1-(THP)-1H-pyrazole Suzuki Suzuki-Miyaura (C-C Coupling) start->Suzuki Ar-B(OH)₂ Sonogashira Sonogashira (C-C(sp) Coupling) start->Sonogashira R-C≡CH Heck Heck (C-C(sp2) Coupling) start->Heck Alkene Buchwald Buchwald-Hartwig (C-N Coupling) start->Buchwald R₂NH Aryl 5-Aryl-1-(THP)-1H-pyrazole Suzuki->Aryl Alkynyl 5-Alkynyl-1-(THP)-1H-pyrazole Sonogashira->Alkynyl Alkenyl 5-Alkenyl-1-(THP)-1H-pyrazole Heck->Alkenyl Amino 5-Amino-1-(THP)-1H-pyrazole Buchwald->Amino

Figure 1: Overview of metal-catalyzed functionalization pathways for 5-Iodo-1-(THP)-1H-pyrazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[4][5][6] The reaction of 5-Iodo-1-(THP)-1H-pyrazole with various boronic acids or their esters provides access to a diverse range of 5-aryl- and 5-heteroaryl-1H-pyrazoles.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for transmetalation.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Py-I pd_complex [Py-Pd(II)-I]L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Base Assisted) pd_complex->transmetalation diaryl_pd [Py-Pd(II)-Ar]L₂ transmetalation->diaryl_pd boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Aryl-1-(THP)-1H-pyrazole reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 5-Aryl-1-(THP)-1H-pyrazoles

This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[4][7]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate, ethyl acetate, brine, and silica gel

Procedure:

  • To a flame-dried Schlenk flask, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-95
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O8085-98

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[8][9][10]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodopyrazole to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and forms a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated pyrazole.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Py-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Py-I) pd_alkynyl [Py-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product 5-Alkynyl-1-(THP)-1H-pyrazole pd_alkynyl->product Product Formation cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide + Base cu_acetylide->pd_complex Transmetalation alkyne R-C≡CH alkyne->cuI

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Synthesis of 5-Alkynyl-1-(THP)-1H-pyrazoles

This protocol is based on general procedures for Sonogashira couplings of iodo-heterocycles.[8][11]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuITEATHF6070-90
Pd(PPh₃)₄ / CuIDIPEADMF8075-95

Table 2: Common conditions for Sonogashira coupling.

Heck Reaction: Formation of Alkenylpyrazoles

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for C(sp²)-C(sp²) bond formation.[7][12][13]

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the iodopyrazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the alkenylpyrazole product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Protocol: Synthesis of 5-Alkenyl-1-(THP)-1H-pyrazoles

This protocol is adapted from procedures for the Heck reaction of iodo-heterocycles.[13]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Alkene (e.g., methyl acrylate, styrene) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a sealed tube, combine 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (5 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF11065-85
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃Acetonitrile10070-90

Table 3: Representative conditions for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[14][15][16] This reaction is instrumental in synthesizing a wide variety of N-aryl and N-heteroaryl compounds.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the iodopyrazole to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex furnishes the aminated pyrazole and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.

Buchwald_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Py-I pd_complex [Py-Pd(II)-I]L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido [Py-Pd(II)-NR₂]L₂ amine_coordination->pd_amido + Base, -HX amine R₂NH amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Amino-1-(THP)-1H-pyrazole reductive_elimination->product

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of 5-Amino-1-(THP)-1H-pyrazoles

This protocol is based on established methods for the amination of halo-heterocycles.[17][18]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BrettPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.5 mmol).

  • Add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (5 mL).

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a plug of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene10070-90
Pd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane11075-95

Table 4: Common conditions for Buchwald-Hartwig amination.

Deprotection of the THP Group

A key advantage of using the THP protecting group is its facile removal under acidic conditions to unveil the N-H pyrazole.[1][19]

Protocol: Acid-Catalyzed Deprotection

Materials:

  • 5-Substituted-1-(THP)-1H-pyrazole

  • Acidic solution (e.g., 2M HCl in methanol, or p-toluenesulfonic acid in ethanol)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the 5-substituted-1-(THP)-1H-pyrazole (1.0 mmol) in the chosen solvent (5 mL).

  • Add the acidic solution (e.g., 2 mL of 2M HCl or a catalytic amount of p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the deprotected pyrazole.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a highly valuable and versatile building block for the synthesis of diverse, functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide reliable and efficient pathways to a wide array of substituted pyrazoles. The strategic use of the THP protecting group ensures compatibility with a broad range of reaction conditions and allows for straightforward deprotection in the final synthetic step. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to accelerate their synthetic efforts and explore novel chemical space.

References

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  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

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Application

Application Notes &amp; Protocols: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a Versatile Precursor for the Synthesis of Bioactive Molecules

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile pharmacophore.[3] This guide provides an in-depth technical overview and detailed protocols for the use of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a strategic precursor for the synthesis of diverse, biologically active molecules. We will explore the rationale behind its design, its synthesis, and its application in robust palladium-catalyzed cross-coupling reactions, culminating in the generation of complex molecular architectures.

Introduction: A Strategically Designed Building Block

The efficacy of a synthetic building block is defined by its strategic combination of reactivity and stability. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is engineered for maximum synthetic utility, featuring two key functionalities:

  • The 5-Iodo Group: This serves as a highly effective and reactive handle for modern cross-coupling chemistry.[4] The carbon-iodine bond is susceptible to oxidative addition by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional predictability and functional group tolerance.[4][5] This position is often critical for modulating the pharmacological profile of the final compound.

  • The Tetrahydropyranyl (THP) Protecting Group: The N1 position of the pyrazole ring is protected with a THP group. This serves a dual purpose. Firstly, it prevents unwanted side reactions at the pyrazole nitrogen during subsequent functionalization steps. Secondly, and crucially, it directs lithiation and subsequent reactions to specific positions of the pyrazole ring. The THP group is known for its stability under basic and nucleophilic conditions while being readily cleavable under mild acidic conditions, ensuring the final molecule can be unmasked without compromising its integrity.[6][7]

This combination makes the title compound an ideal starting point for creating libraries of novel pyrazole derivatives for drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[8][9][10]

Synthesis of the Precursor

The preparation of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a straightforward, two-step process starting from commercially available 1H-pyrazole. The process involves an initial protection step followed by regioselective iodination.

cluster_synthesis Precursor Synthesis Workflow Pyrazole 1H-Pyrazole THP_Pyrazole 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole Pyrazole->THP_Pyrazole  3,4-Dihydropyran (DHP),  cat. Acid, CH2Cl2, 0°C to rt Final_Product 5-Iodo-1-(THP)-1H-pyrazole THP_Pyrazole->Final_Product  1. n-BuLi, THF, -78°C  2. Iodine (I2), -78°C to rt   cluster_suzuki Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Precursor, Boronic Acid, Catalyst, Base) Reaction Inert Atmosphere (Ar/N2) Degassed Solvent Heat (Conventional or Microwave) Setup->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1-(THP)-1H-pyrazole Purification->Product cluster_deprotection THP Deprotection THP_Protected 5-Substituted-1-(THP)-1H-pyrazole Deprotected 5-Substituted-1H-pyrazole THP_Protected->Deprotected  cat. Acid (e.g., HCl, TFA, p-TsOH)  Solvent (e.g., MeOH, DCM)   center_node 5-Iodo-1-(THP)-1H-pyrazole (Central Precursor) suzuki Suzuki Coupling (+ R-B(OH)2) center_node->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) center_node->sonogashira deprotection Deprotection (H+) suzuki->deprotection sonogashira->deprotection kinase_inhibitors Kinase Inhibitors (e.g., Biaryl Pyrazoles) anti_inflammatory Anti-inflammatory Agents antimicrobial Antimicrobial Agents cns_agents CNS Agents (e.g., Pyrazolyl-alkynes) deprotection->kinase_inhibitors deprotection->anti_inflammatory deprotection->antimicrobial deprotection->cns_agents

Sources

Application

Application Note: A Scalable, Regioselective Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The functionalization of the pyrazole ring is critical for modulating biological activity, and iodinated pyrazoles are particularly valuable as versatile synthetic intermediates.[4] They serve as key building blocks for constructing complex molecular architectures through cross-coupling reactions.[4][5]

This application note provides a detailed, field-tested guide for the scale-up synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This specific isomer is a crucial intermediate, yet its synthesis presents a significant regioselectivity challenge. Direct electrophilic iodination of the pyrazole ring overwhelmingly favors substitution at the C4 position due to the electronic properties of the heterocycle.[6][7][8] To overcome this, we present a robust, two-step process optimized for scale-up, which involves the protection of the pyrazole nitrogen followed by a highly regioselective, directed lithiation and subsequent iodination at the C5 position.

Overall Synthetic Strategy

The synthesis is executed in two primary stages: (1) Protection of the pyrazole N-H with a tetrahydropyranyl (THP) group, and (2) Regioselective iodination at the C5 position. The THP protecting group is selected for its stability under the strongly basic conditions required for the subsequent iodination step and its relatively straightforward removal under acidic conditions.[9][10]

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Regioselective 5-Iodination Pyrazole Pyrazole THP_Pyrazole 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole Pyrazole->THP_Pyrazole 3,4-Dihydropyran (DHP) cat. p-TsOH, Toluene, 40°C THP_Pyrazole_2 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole Iodo_THP_Pyrazole 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole THP_Pyrazole_2->Iodo_THP_Pyrazole 1. n-BuLi, THF, -78°C 2. Iodine (I₂)

Diagram 1: Overall two-step synthetic pathway.

Part 1: Scale-up Protocol for THP Protection of Pyrazole

Principle and Rationale

The protection of the pyrazole N-H is essential to prevent side reactions during the subsequent metalation step. The reaction involves an acid-catalyzed addition of the pyrazole nitrogen to 3,4-dihydro-2H-pyran (DHP). For scale-up, using a catalytic amount of a solid acid like p-toluenesulfonic acid (p-TsOH) is advantageous as it is cost-effective and simplifies the work-up. Toluene is chosen as the solvent for its suitable boiling point and azeotropic removal of any residual water, which could interfere with the reaction. A recent green chemistry approach suggests this reaction can even be performed solvent-free, which is highly valuable for large-scale synthesis.[11][12][13]

Materials and Equipment
ItemGradeSupplierNotes
Pyrazole98%Sigma-Aldrich
3,4-Dihydro-2H-pyran (DHP)97%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)Monohydrate, 98.5%Sigma-AldrichCatalyst
TolueneAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionFor quench/neutralization
BrineSaturated aq. solution
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
20 L Jacketed Glass ReactorEquipped with overhead mechanical stirrer, thermocouple, and condenser
Rotary EvaporatorFor solvent removal
Detailed Step-by-Step Protocol
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser. Ensure the system is dry and inert by purging with nitrogen.

  • Charging Reagents: Charge the reactor with pyrazole (1.00 kg, 14.69 mol, 1.0 eq) and toluene (10 L). Begin stirring to form a slurry.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (28 g, 0.147 mol, 0.01 eq).

  • DHP Addition: Slowly add 3,4-dihydro-2H-pyran (1.36 kg, 16.16 mol, 1.1 eq) to the mixture over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction: Heat the reaction mixture to 40°C and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane) or HPLC.[14] The reaction is complete when the starting pyrazole spot is consumed.

  • Quench and Work-up: Cool the reactor to room temperature. Quench the reaction by slowly adding 5 L of saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH catalyst.

  • Phase Separation: Stir for 15 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Wash the organic layer with 5 L of brine. Separate the layers.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (approx. 200 g), stir for 30 minutes, and filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless to pale yellow oil. The product is often used in the next step without further purification.

Part 2: Scale-up Protocol for Regioselective 5-Iodination

Principle and Rationale

The key to achieving C5 iodination is deprotonation at this position to form a nucleophilic pyrazolide anion, which is then trapped with an iodine electrophile.[4] This is accomplished via a directed metalation using a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. The reaction must be conducted at cryogenic temperatures (-78°C) to prevent base-catalyzed side reactions and ensure kinetic control of the deprotonation. Tetrahydrofuran (THF) is the preferred solvent due to its low freezing point and good solvating properties for organolithium species.

Materials and Equipment
ItemGradeSupplierNotes
1-(THP)-1H-pyrazoleFrom Part 1
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric reagent
Iodine (I₂)99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OFisher Scientific
Ammonium Chloride (NH₄Cl)Saturated aq. solutionFor quench
Sodium Thiosulfate (Na₂S₂O₃)10% w/v aq. solutionFor iodine quench
Ethyl AcetateExtraction solvent
50 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, and addition funnel
Dry Ice / Acetone BathFor cooling
Detailed Step-by-Step Protocol
  • Reactor Setup: Set up a 50 L jacketed reactor under a strict nitrogen atmosphere. Ensure all glassware is rigorously dried.

  • Charging Substrate: Charge the reactor with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (assuming 14.69 mol from Part 1, 2.24 kg, 1.0 eq) and anhydrous THF (20 L).

  • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath circulated through the reactor jacket.

  • n-BuLi Addition: Slowly add n-BuLi (2.5 M in hexanes, 6.46 L, 16.16 mol, 1.1 eq) via a cannula or addition funnel over at least 1 hour, ensuring the internal temperature does not rise above -70°C.

  • Lithiation: Stir the resulting mixture at -78°C for 1 hour to ensure complete deprotonation.

  • Iodine Quench: In a separate dry vessel, dissolve iodine (4.10 kg, 16.16 mol, 1.1 eq) in anhydrous THF (10 L). Slowly add this iodine solution to the reaction mixture via cannula over 1 hour, again maintaining the temperature below -70°C.

  • Warming: After the addition is complete, stir the mixture at -78°C for an additional 30 minutes, then allow it to slowly warm to room temperature over 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.

  • Quench: Cool the reaction to 0°C and slowly quench by adding 10 L of saturated aqueous ammonium chloride solution.

  • Work-up: Add 10 L of 10% aqueous sodium thiosulfate solution to quench any excess iodine (the dark color will disappear).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 L).

  • Washing: Combine the organic layers and wash with brine (10 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by large-scale column chromatography if necessary.

G cluster_0 Preparation cluster_1 Reaction & Monitoring (Step 1) cluster_2 Work-up & Isolation (Intermediate) cluster_3 Preparation & Reaction (Step 2) cluster_4 Work-up & Purification (Final Product) RM Charge Pyrazole & Toluene to 20L Reactor Catalyst Add p-TsOH RM->Catalyst DHP Add DHP (T < 40°C) Catalyst->DHP React1 Heat to 40°C (4-6 hours) DHP->React1 IPC1 IPC: TLC/HPLC Check (Is Pyrazole consumed?) React1->IPC1 IPC1->React1 No, continue stirring Quench1 Cool & Quench (aq. NaHCO₃) IPC1->Quench1 Yes Extract1 Separate & Wash (Brine) Quench1->Extract1 Dry1 Dry (MgSO₄) & Concentrate Extract1->Dry1 Intermediate Isolated Intermediate: 1-(THP)-1H-pyrazole Dry1->Intermediate Charge2 Charge Intermediate & THF to 50L Reactor Intermediate->Charge2 Cool Cool to -78°C Charge2->Cool nBuLi Add n-BuLi (T < -70°C) Cool->nBuLi Iodine Add Iodine Solution (T < -70°C) nBuLi->Iodine IPC2 IPC: TLC/LC-MS Check (Product formed?) Iodine->IPC2 IPC2->Iodine No, continue stirring Quench2 Quench (aq. NH₄Cl) & Decolorize (Na₂S₂O₃) IPC2->Quench2 Yes Extract2 Extract (EtOAc) & Wash Quench2->Extract2 Purify Dry, Concentrate & Purify (Crystallization/Chromatography) Extract2->Purify FinalProduct Final Product: 5-Iodo-1-(THP)-1H-pyrazole Purify->FinalProduct

Diagram 2: Detailed experimental workflow for the two-step synthesis.

Characterization and Quality Control

The identity, purity, and yield of the final product must be confirmed using standard analytical techniques.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Key shifts for pyrazole protons and THP group should be present.
Mass Spectrometry (MS)Correct molecular ion peak [M+H]⁺ observed.
Purity HPLC≥98% purity.[15]
Yield GravimetricTypically 70-85% over two steps.
Appearance VisualOff-white to pale yellow solid.

Process Safety Considerations

Scaling up chemical synthesis introduces significant safety challenges that must be rigorously managed.

  • n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All transfers must be conducted under an inert atmosphere (nitrogen or argon) using cannulation or pressure transfer techniques. Personnel must wear fire-retardant lab coats, safety glasses, and appropriate gloves. A Class D fire extinguisher must be readily available.

  • Iodination Reaction: Iodine is volatile and can cause respiratory irritation and skin discoloration.[16] All manipulations should be performed in a well-ventilated fume hood.[17][18] Maintain a neutral or slightly basic pH during work-up to minimize the volatility of iodine.[17] A quench solution of sodium thiosulfate should always be on hand to neutralize excess iodine and decontaminate spills.[17]

  • Cryogenic Temperatures: Handling large volumes at -78°C poses risks of frostbite and vessel failure due to thermal shock. Use insulated gloves and ensure all glassware is rated for low-temperature work. Add reagents slowly to control any exotherms.

  • Waste Disposal: The aqueous waste streams will contain salts and residual organics. The n-BuLi quench generates butane gas, which must be safely vented. Iodine-containing waste should be treated to reduce elemental iodine before disposal, as organoiodides can be persistent environmental pollutants.[19]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 (Protection) Incomplete reaction.Ensure DHP is not degraded; use a fresh bottle. Confirm catalyst activity. Extend reaction time and monitor by IPC.
Wet reagents/solvents.Use anhydrous solvents and fresh pyrazole.
Low Yield in Step 2 (Iodination) Incomplete lithiation.Ensure n-BuLi is properly titrated and is not degraded. Ensure the reaction is maintained at -78°C during addition.
Degradation of intermediate.The lithiated intermediate is unstable at higher temperatures. Maintain strict temperature control.
Formation of 4-Iodo Isomer Temperature too high during lithiation.The lithiation is kinetically controlled at C5. If the temperature rises, thermodynamic equilibration or alternative pathways may lead to other isomers. Ensure efficient cooling.
Incomplete Iodine Quench Insufficient iodine added.Use a slight excess of iodine (1.1 eq) to ensure all the lithiated intermediate is consumed.

References

  • ACS GCI Pharmaceutical Roundtable. Iodination - Reagent Guides. [Link]

  • Bettmann, M. A. Safety essentials: acute reactions to iodinated contrast media. PubMed. [Link]

  • University of Wisconsin-Madison. Iodine Clock Reaction Safety. [Link]

  • Ahmed, B. M., & Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Ahmed, B. M., & Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

  • Kim, J. et al. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • Malcom, S. et al. Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]

  • Ahmed, B. M., & Mezei, G. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]

  • Noël, T. et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH National Library of Medicine. [Link]

  • Barcellos, T. et al. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]

  • Wang, X. et al. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]

  • Pigza, J. et al. Supplemental Information - Small molecule inhibitors of toxic beta-amyloid. MPG.PuRe. [Link]

  • Bautista-Hernández, C. et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Sharma, V. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Thorat, S. B. et al. Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical and Clinical Science. [Link]

  • Mazeikaite, R. et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • WO 2020/039025 A1. Process for the preparation of 2-((3R)-3-methylmorpholin-4-yl)-8-(1-methyl-1H-pyrazol-5-yl)-1,7-naphthyridin-4-amine.
  • Grigalavicius, M. et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link]

  • Thorat, S. B. et al. Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. [Link]

  • Lyalin, B. V. et al. Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Lv, K. et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Chandrasekar, R. et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]

  • Wang, Z. et al. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Taylor & Francis Online. [Link]

  • Ghorbani-Vaghei, R. et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH National Library of Medicine. [Link]

  • ResearchGate. Synthetical methodologies for (a) 5-aminopyrazoles and (b) pyrazolo[1,5-a]pyrimidines. [Link]

  • Edwards, M. P. et al. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Taha, M. et al. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The pyrazole moiety is a critical pharmacophore, and its successful functionalization is often a key step in the synthesis of biologically active molecules.[1]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions to help you set up your reaction for success from the outset.

Q1: What is a reliable starting point for catalyst, base, and solvent for this specific substrate?

A1: For a robust starting point with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, we recommend a well-established palladium catalyst system. The carbon-iodine bond is highly reactive, facilitating oxidative addition.[2] A standard set of conditions is summarized in the table below.

ParameterRecommended Starting ConditionRationale & Expert Insight
Catalyst Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂Pd(PPh₃)₄ is often effective for aryl iodides and is commercially available. Pd(dppf)Cl₂ provides a more stable pre-catalyst, often giving more reproducible results and is a good alternative. Catalyst loading should be between 1-5 mol%.[2][3]
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.)Aqueous inorganic bases are standard. They are strong enough to activate the boronic acid to form the more nucleophilic boronate species, which is essential for transmetalation, but not so strong as to cause degradation of sensitive functional groups.[4][5]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 ratio)A mixed aqueous system is crucial. The organic solvent solubilizes the pyrazole starting material and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[6]
Temperature 80-100 °CThis temperature range typically provides sufficient thermal energy to drive the catalytic cycle without causing significant decomposition of the reactants or catalyst.[7]

Q2: Why is degassing the reaction mixture so critical?

A2: Degassing is one of the most important, and sometimes overlooked, steps for a successful Suzuki coupling. The active catalyst is a Palladium(0) species. Dissolved oxygen in the solvents can oxidize this Pd(0) to Pd(II), rendering it inactive in the catalytic cycle.[8] This leads to low yields and the formation of homocoupled biaryl products from the boronic acid.[8] A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent mixture for 15-30 minutes before adding the catalyst.

Q3: My boronic acid is described as "unstable." How does this affect the reaction and what can I do?

A3: Many heteroaromatic or electron-deficient boronic acids are prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) to give the corresponding arene.[9] This is a common cause of low yields. To mitigate this, you can:

  • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids.[10] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[9]

  • Use a Milder Base: In some cases, a very strong base can accelerate protodeboronation. Using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes help.[11]

  • Minimize Reaction Time: Higher temperatures and longer reaction times can increase the rate of decomposition. Consider using microwave-assisted synthesis to rapidly heat the reaction and reduce the overall time.[1][12]

Q4: Is the THP (tetrahydro-2H-pyran-2-yl) protecting group stable under Suzuki conditions?

A4: Yes, the THP group is an acetal, which is robustly stable to the basic and neutral conditions of a standard Suzuki-Miyaura reaction.[13] It is, however, labile to acidic conditions. You should ensure your reaction workup does not involve a strong acid wash until the final product is isolated. The basic conditions required for the coupling will not cleave the THP group.[14]

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Yield of Desired Product

If your reaction results in low conversion of the starting material or a low yield of the coupled product, follow this diagnostic workflow.

troubleshooting_workflow start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions analyze_byproducts 3. Analyze Crude Mixture for Byproducts start->analyze_byproducts reagent_purity Impure/Degraded Reagents? - 5-Iodopyrazole (stable) - Boronic Acid (can degrade) - Catalyst (can deactivate) check_reagents->reagent_purity stoichiometry Incorrect Stoichiometry? (Boronic acid typically 1.1-1.5 equiv.) check_reagents->stoichiometry degassing Inadequate Degassing? (O₂ deactivates Pd(0)) check_conditions->degassing temp_time Suboptimal Temp/Time? (Reaction sluggish or decomposition) check_conditions->temp_time base_solvent Incorrect Base/Solvent? (Poor solubility or boronate formation) check_conditions->base_solvent protodeboronation Protodeboronation Product Found? (Arene from boronic acid) analyze_byproducts->protodeboronation dehalogenation Dehalogenated Starting Material? (THP-pyrazole) analyze_byproducts->dehalogenation homocoupling Homocoupled Boronic Acid? (Biaryl from boronic acid) analyze_byproducts->homocoupling solution1 Solution: - Use fresh, pure reagents - Use boronic ester if needed - Confirm catalyst activity reagent_purity->solution1 stoichiometry->solution1 solution2 Solution: - Re-run with rigorous degassing - Screen temperature (e.g., 80, 100, 120°C) - Change base/solvent system degassing->solution2 temp_time->solution2 base_solvent->solution2 solution3 Solution: - See specific byproduct guide below protodeboronation->solution3 dehalogenation->solution3 homocoupling->solution3

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q: I suspect my catalyst is inactive. How can I test this?

Q: My starting material is consumed, but I see very little product. What's happening?

A: This scenario strongly points towards the formation of soluble byproducts that are lost during workup or are not easily visible on a TLC plate. The most common culprits are:

  • Protodeboronation: Your boronic acid is decomposing.[9] You should see the corresponding arene byproduct in your crude LC-MS or GC-MS analysis.

  • Dehalogenation: Your 5-Iodo-pyrazole is being reduced to 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This can happen if a hydride source is present, sometimes arising from solvents (like alcohols) or certain bases.[8] To solve this, switch to a more stable boronic ester and/or use an aprotic solvent system like Toluene/DMF with a base like K₃PO₄.

Problem 2: Significant Side Product Formation

Q: My crude NMR shows a symmetrical biaryl compound I wasn't expecting. What is it?

A: This is almost certainly the homocoupled product of your boronic acid (R-B(OH)₂ coupling with itself to form R-R). This side reaction is primarily caused by the presence of oxygen.[8]

  • Primary Solution: Improve your degassing technique. Ensure all solvents are thoroughly sparged with an inert gas and that the reaction is maintained under a positive pressure of nitrogen or argon throughout.

  • Secondary Solution: Using a Pd(II) pre-catalyst (like Pd(OAc)₂) without sufficient phosphine ligand can sometimes promote homocoupling during the initial reduction to Pd(0). Ensure you have an appropriate ligand-to-metal ratio (typically 2:1 to 4:1).

Q: I see a significant amount of my de-iodinated starting material. How do I prevent this?

A: Dehalogenation of the aryl halide is a known side reaction.[8] It occurs when the Ar-Pd(II)-I intermediate reacts with a hydride source before transmetalation can occur.

  • Avoid Alcoholic Solvents: While not the primary recommendation, if you are using a co-solvent like ethanol, it can act as a hydride donor. Stick to aprotic solvents like dioxane, toluene, or DMF.

  • Check Your Base: Some bases or impurities within them can contribute to this pathway. Ensure you are using a high-purity base.

  • Increase Boronic Acid Concentration: A higher concentration of the active boronate species can favor the desired transmetalation step over the competing dehalogenation pathway. You can increase the equivalents of boronic acid to 1.5.

Detailed Experimental Protocols
Protocol 1: Standard Conditions for General Screening

This protocol provides a reliable baseline for coupling 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with a standard arylboronic acid.

  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the flask via syringe to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.[1]

Protocol 2: Optimized Conditions for Challenging Substrates (e.g., using a Buchwald Ligand)

This protocol is designed for less reactive boronic acids or when the standard protocol gives low yields. Buchwald ligands are bulky and electron-rich, which can accelerate both oxidative addition and reductive elimination.[15]

  • Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv.) and the boronic acid or ester (1.5 equiv.).

  • Catalyst/Base Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol %), the phosphine ligand (e.g., SPhos, 3.5 mol %), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene to the vial to achieve a substrate concentration of ~0.2 M.

  • Reaction: Heat the reaction mixture to 110 °C for 2-6 hours, or use a microwave reactor set to 120-140 °C for 15-45 minutes.[1] Monitor for completion.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Catalytic Cycle Visualization

Understanding the mechanism can aid in troubleshooting. The base activates the boronic acid, which then engages with the palladium catalyst in a three-step cycle.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex 1 transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl 2 pd2_biaryl->pd0 3 reductive_elim Reductive Elimination product Ar-Ar' (Coupled Product) pd2_biaryl->product aryl_halide Ar-I (5-Iodo-THP-pyrazole) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • Biscoe, M. R., et al. (2008). "Cross-Coupling Reactions of Heteroaromatic Halides." Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. "Protodeboronation." Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Angewandte Chemie International Edition. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. "Suzuki reaction." Available at: [Link]

  • Quora. "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?" Available at: [Link]

  • Total Synthesis. "THP Protecting Group: THP Protection & Deprotection Mechanism." Available at: [Link]

  • ResearchGate. "Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions." Available at: [Link]

  • Smith, A. M., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Available at: [Link]

  • Maiti, G., & Roy, S. C. (1996). "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." The Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. M., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. "Tetrahydropyranyl Ethers." Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

  • Thomas, A. A., et al. (2017). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society. Available at: [Link]

  • Reddit. "Why am I getting low yield for my Suzuki coupling reaction?" Available at: [Link]

  • ResearchGate. "Novel palladium imidazole catalysts for Suzuki cross-coupling reactions." Available at: [Link]

  • ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" Available at: [Link]

  • ResearchGate. "Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions." Available at: [Link]

  • Khanye, S. D., et al. (2018). "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions." RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions." Available at: [Link]

  • MacFarlane, R. T. J., et al. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development. Available at: [Link]

  • ResearchGate. "Optimization of reaction conditions for the Suzuki-Miyaura coupling of..." Available at: [Link]

  • Organic Chemistry Portal. "THP Protection - Common Conditions." Available at: [Link]

  • Reddit. "Diagnosing issues with a failed Suzuki coupling?" Available at: [Link]

  • ResearchGate. "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media." Available at: [Link]

  • Shen, L., et al. (2013). "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media." Molecules. Available at: [Link]

  • Royal Society of Chemistry. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction." Available at: [Link]

  • Reddit. "Failed suzuki coupling, any suggenstions?" Available at: [Link]

  • ResearchGate. "Suzuki reactions promoted by different ligands..." Available at: [Link]

  • MDPI. "Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction." Available at: [Link]

  • Shen, L., et al. (2013). "An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media." Molecules. Available at: [Link]

Sources

Optimization

Side reactions of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in catalysis

Technical Support Center: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole A Guide to Navigating Side Reactions in Catalysis Welcome to the technical support center for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

A Guide to Navigating Side Reactions in Catalysis

Welcome to the technical support center for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for common side reactions encountered during catalytic cross-coupling experiments. The content is structured in a question-and-answer format to directly address specific issues and provide field-proven insights.

Overview of Challenges

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its utility stems from the reactive carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts.[1] However, the interplay between the substrate's inherent reactivity, the lability of the tetrahydropyranyl (THP) protecting group, and the specific catalytic conditions can lead to several competing, undesired reaction pathways.

This guide focuses on the three most prevalent side reactions:

  • Dehalogenation (Hydrodehalogenation): The premature loss of the iodine atom, resulting in the formation of the corresponding H-pyrazole.

  • Homocoupling: The dimerization of the iodopyrazole substrate to form a bi-pyrazole.

  • THP Protecting Group Cleavage: The loss of the THP group under reaction conditions, leading to the unprotected N-H pyrazole.

G sub 5-Iodo-1-THP-pyrazole (Starting Material) product Desired Coupled Product (e.g., Aryl-pyrazole) sub->product Cross-Coupling (Desired Pathway) side1 Dehalogenation Product (1-THP-pyrazole) sub->side1 Side Reaction 1 side2 Homocoupling Dimer (Bi-pyrazole) sub->side2 Side Reaction 2 side3 THP Cleavage Product (5-Iodo-1H-pyrazole) sub->side3 Side Reaction 3 G start Dehalogenation Observed? reagents Are reagents & solvents scrupulously dry? start->reagents Yes base What base is used? reagents->base Yes sol1 Action: Use anhydrous solvents (e.g., distilled from drying agent) and flame-dry glassware. reagents->sol1 No ligand Is the ligand optimal? base->ligand Anhydrous Carbonate/ Phosphate sol2 Action: Switch to a non-hydroxide, non-alkoxide base. (e.g., Cs₂CO₃, K₃PO₄). base->sol2 Hydroxide or Alkoxide sol3 Action: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. ligand->sol3 Standard (e.g., PPh₃)

Caption: Troubleshooting workflow for dehalogenation side reactions.

Detailed Recommendations:

  • Rigorous Control of Reaction Environment:

    • Solvents: Use high-purity, anhydrous solvents. Toluene, dioxane, and THF should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone). Avoid alcohol co-solvents unless absolutely necessary.

    • Reagents: Ensure all reagents, including the base and boronic acid (in Suzuki couplings), are anhydrous. Dry them in a vacuum oven if their stability permits.

    • Atmosphere: Assemble the reaction under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox to exclude moisture.

  • Judicious Choice of Base:

    • Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) if water or alcohol is present, as they can exacerbate the issue.

    • Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices as they are less prone to generating hydride species. [2][3]

  • Ligand and Catalyst Selection:

    • The rate of reductive elimination (the desired product-forming step) must be faster than the rate of dehalogenation.

    • Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos). These ligands accelerate reductive elimination, outcompeting the dehalogenation pathway. [4][5]For Buchwald-Hartwig aminations specifically, ligands like CyPF-tBu have been shown to afford high conversion without significant hydrodehalogenation. [4]

Troubleshooting Guide 2: Homocoupling

Homocoupling results in the formation of 1,1'-bis(tetrahydro-2H-pyran-2-yl)-1H,1'H-5,5'-bipyrazole. This side reaction can be catalyzed by palladium, nickel, or copper. [6] Q3: My main impurity is the pyrazole dimer. What conditions favor this side reaction?

A3: Homocoupling of the aryl iodide can occur through several mechanisms. In palladium catalysis, it can arise if two Ar-Pd(II)-X intermediates react with each other, or through a Pd(0)/Pd(II)/Pd(IV) cycle. [6]Key factors that promote this are:

  • High Temperatures: Elevated temperatures can promote Ullmann-type homocoupling, especially if copper catalysts are used or if copper impurities are present. [6]* Slow Transmetalation: In Suzuki or Stille coupling, if the transmetalation step (transfer of the organic group from boron or tin to palladium) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of homocoupling.

  • Oxygen Exposure: The presence of oxygen can sometimes facilitate the homocoupling of organoboron reagents in Suzuki reactions.

Q4: What are the best strategies to suppress homocoupling?

A4: Suppressing homocoupling involves optimizing reaction kinetics to favor the cross-coupling pathway.

StrategyRationaleRecommended Action
Temperature Control Lowering the temperature slows down side reactions like homocoupling more significantly than the desired cross-coupling.Start reactions at room temperature and only heat if necessary. Find the minimum temperature required for good conversion.
Reagent Stoichiometry & Addition Using a slight excess (1.1-1.5 eq.) of the coupling partner can help ensure the Ar-Pd-I intermediate is consumed quickly.Add the limiting reagent (often the iodopyrazole) slowly via syringe pump to maintain its low concentration in the reaction mixture.
Ligand Choice Bulky, electron-rich ligands that accelerate the catalytic cycle (especially transmetalation and reductive elimination) will disfavor homocoupling.Employ ligands such as Buchwald's biarylphosphines or bulky N-heterocyclic carbenes (NHCs).
Degassing Removing dissolved oxygen minimizes the homocoupling of the organometallic reagent (e.g., boronic acid).Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes.

Troubleshooting Guide 3: THP Protecting Group Instability

The THP group is an acetal, which is generally stable to basic and nucleophilic conditions but is labile to acid. [7][8] Q5: I am detecting the deprotected 5-iodo-1H-pyrazole and/or its subsequent reaction products. Why is the THP group being cleaved?

A5: The THP group is cleaved via acid-catalyzed hydrolysis. Even seemingly basic or neutral reaction conditions can contain sources of acidity:

  • Lewis Acidity of Coupling Partners: Boronic acids, used in Suzuki coupling, are Lewis acidic and can catalyze THP deprotection, especially at elevated temperatures.

  • In Situ Acid Generation: Some bases, like potassium fluoride (KF), can react with trace water or boronic acids to generate small amounts of hydrofluoric acid (HF), which readily cleaves acetals.

  • Acidic Additives or Impurities: The use of acidic additives or impurities in reagents can lead to cleavage. Pyridinium p-toluenesulfonate (PPTS), a mild acid, is often used for THP deprotection. [8] Q6: How can I ensure the stability of the THP group during my coupling reaction?

A6: Maintaining basic or strictly neutral conditions is paramount.

  • Choice of Base: Use a non-nucleophilic, moderately strong base that is not Lewis acidic. K₃PO₄ and Cs₂CO₃ are excellent choices. Avoid fluoride-based bases if possible.

  • Use of Boronic Esters: In Suzuki couplings, consider using a boronic ester (e.g., a pinacol ester) instead of the corresponding boronic acid. Boronic esters are less Lewis acidic and less prone to causing deprotection.

  • Temperature Management: Run the reaction at the lowest possible temperature. Acid-catalyzed hydrolysis is significantly faster at higher temperatures.

  • Buffer the Reaction: In some cases, adding a proton scavenger or a mild, non-interfering basic additive can help neutralize any in situ generated acid.

Frequently Asked Questions (FAQs)

Q: Which cross-coupling reaction is generally most robust for this substrate?

A: Suzuki-Miyaura and Sonogashira couplings are typically very effective. The choice depends on the desired product (C-C sp² or C-C sp bond formation). For C-N bond formation, Buchwald-Hartwig amination is the standard, but requires careful ligand selection to avoid dehalogenation. [4][5] Q: Can I perform the coupling on the unprotected 5-iodo-1H-pyrazole?

A: It is possible, but often problematic. The acidic N-H proton of the pyrazole can interfere with the reaction in several ways: it can react with organometallic reagents (like Grignards or organolithiums), act as a ligand for the catalyst, or complicate the basicity of the reaction medium. This often leads to lower yields and more side products. The THP group prevents these issues, leading to cleaner and more predictable outcomes. [9] Q: The introduction of the THP group creates a new stereocenter, resulting in a diastereomeric mixture. Does this affect the reaction?

A: Yes, this is a known drawback of the THP group. [8][10]You will be working with a mixture of diastereomers. While this typically does not affect the reactivity in the cross-coupling step, it can complicate purification and characterization (e.g., leading to doubled peaks in NMR spectra). For applications where a single stereoisomer is required, an alternative, achiral protecting group should be considered.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is optimized to minimize dehalogenation, homocoupling, and THP cleavage.

  • Glassware and Reagent Preparation:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon.

    • Ensure all reagents are anhydrous. Boronic esters are preferred over boronic acids.

  • Reaction Assembly:

    • To the Schlenk flask, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq.), the arylboronic ester (1.2 eq.), and K₃PO₄ (2.5 eq.).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., SPhos; 4.4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes, then slowly heat to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_assembly Assembly (under Argon) cluster_run Execution cluster_workup Work-up & Purification prep1 Flame-dry glassware under vacuum prep2 Use anhydrous reagents (Boronic Ester preferred) assm1 Add Solids: Iodopyrazole (1 eq) Boronic Ester (1.2 eq) K₃PO₄ (2.5 eq) prep2->assm1 assm2 Add Catalyst/Ligand: Pd(OAc)₂ (2 mol%) SPhos (4.4 mol%) assm1->assm2 assm3 Evacuate/Backfill Ar (3x) assm2->assm3 assm4 Add degassed solvent assm3->assm4 run1 Stir at RT (30 min) assm4->run1 run2 Heat to 80-100 °C run1->run2 run3 Monitor by TLC/LC-MS run2->run3 work1 Cool, dilute, filter through Celite® run3->work1 work2 Aqueous wash (H₂O, Brine) work1->work2 work3 Dry (Na₂SO₄) & Concentrate work2->work3 work4 Column Chromatography work3->work4

Caption: Step-by-step workflow for robust Suzuki-Miyaura coupling.

References

  • Organic Chemistry Portal. (2021). Homocoupling reactions of aryl halides. [Link]

  • Tse, M. K., et al. (2007). Homocouplings of aryl halides in water. Reaction conditions. ResearchGate. [Link]

  • Kaur, N., et al. (2016). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]

  • Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Mphahlele, M. J., et al. (2013). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Mphahlele, M. J., et al. (2013). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]

  • Minato, M., et al. (1998). Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. ResearchGate. [Link]

  • Various Authors. (2016). Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

  • Kuroda, K., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC - NIH. [Link]

  • Presset, M., et al. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]

  • Dziadek, S., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Clososki, G. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of this important synthetic intermediate.

Introduction

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a key building block in medicinal chemistry, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The tetrahydropyranyl (THP) group serves as a common protecting group for the pyrazole nitrogen, which can be sensitive to certain reaction conditions. However, the purification of this compound is not without its challenges, including potential instability and the presence of closely-related impurities. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole?

A1: The impurity profile can vary based on the specific synthetic route, but common impurities include:

  • Unreacted 5-iodopyrazole: This is often more polar than the desired product.

  • Regioisomers: Depending on the synthetic method, small amounts of the isomeric 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole may be formed.

  • Di-THP protected species: Although less common, over-protection can occur.

  • Hydrolyzed (deprotected) product: The THP group is susceptible to cleavage under acidic conditions, which can lead to the formation of 5-iodopyrazole during workup or purification.[1][2]

  • Polymerized dihydropyran: The reagent used for THP protection can polymerize, leading to non-polar, greasy impurities.

Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Standard silica gel is slightly acidic, which can be sufficient to catalyze the hydrolysis of the acid-labile THP protecting group.[1][2] This degradation will result in the formation of 5-iodopyrazole, leading to streaky TLC plates and lower yields of the desired product. To mitigate this, you can:

  • Use deactivated silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol.[3]

  • Use neutral alumina: As an alternative stationary phase, neutral alumina can be less harsh on acid-sensitive compounds.[3]

  • Minimize contact time: Employ flash column chromatography to reduce the time the compound spends on the stationary phase.[4]

Q3: I am having trouble separating my product from a close-running impurity on TLC. What can I do?

A3: For closely eluting impurities, such as regioisomers, optimizing your chromatographic conditions is key.[3]

  • Solvent system optimization: Experiment with different solvent systems. A common starting point for iodinated pyrazoles is a mixture of hexane and ethyl acetate.[3][5] Try varying the ratio to achieve better separation. Adding a small amount of a third solvent, like dichloromethane, can sometimes improve resolution.

  • Consider preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can offer superior resolution.[4]

Q4: My final product is a persistent oil and won't solidify. How can I obtain a solid?

A4: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.[3]

  • High-vacuum drying: Ensure all volatile solvents are removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.[3]

  • Recrystallization: If the compound is known to be a solid, recrystallization can be an effective method for both purification and inducing crystallization.[3]

  • Salt formation: For some pyrazole derivatives, formation of a crystalline salt by treatment with an acid (e.g., HCl) can facilitate purification by recrystallization. The free base can then be regenerated.[3][6]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Streaking on TLC plate during column chromatography Compound degradation on silica gel (hydrolysis of THP group).Use deactivated silica gel (pre-treated with triethylamine) or neutral alumina. Minimize the time on the column by using flash chromatography.[3]
Product "oiling out" during recrystallization Solvent is too polar or cools too quickly. Impurities are inhibiting crystallization.Add a co-solvent to reduce polarity. Ensure slow cooling. Try to purify further by column chromatography before recrystallization.[3]
Low yield after column chromatography Co-elution of product with impurities. Degradation on the column. Product loss during transfers.Optimize the solvent system for better separation. Use deactivated silica gel. Rinse all glassware with the eluent and collect the rinsings.
Colored final product Presence of colored impurities from starting materials or side reactions.Treat a solution of the compound with activated charcoal, followed by filtration through celite before recrystallization. A short plug of silica gel can also be used to remove colored impurities.[3]
Multiple spots on TLC after synthesis Incomplete reaction, formation of regioisomers, or side products.Use TLC analysis with different solvent systems to identify the components. Column chromatography is the most effective method for separating these mixtures.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides an Rf value of approximately 0.3-0.4 for the desired product and good separation from impurities.[3]

2. Column Preparation:

  • Select a column of appropriate size (a general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[3]
  • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane). For this acid-sensitive compound, it is recommended to add 0.5% triethylamine to the eluent mixture.
  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica gel.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.
  • Collect fractions in separate test tubes.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator.
  • Further dry the product under high vacuum to remove any residual solvent.[3]
Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures such as ethanol/water.[3]

2. Recrystallization Procedure:

  • Dissolve the crude material in the minimum amount of the chosen hot solvent.
  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.[3]
  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
  • Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to remove all residual solvent.

Visualization of the Purification Workflow

PurificationWorkflow crude_product Crude Product (5-iodo-1-(THP)-1H-pyrazole) tlc TLC Analysis crude_product->tlc decision Purity Assessment tlc->decision column Column Chromatography (Deactivated Silica) decision->column Impure pure_product Pure Product decision->pure_product >95% Pure recrystallization Recrystallization column->recrystallization Further Purification column->pure_product recrystallization->pure_product characterization Characterization (NMR, MP, etc.) pure_product->characterization

Caption: A decision-making workflow for the purification of 5-iodo-1-(THP)-1H-pyrazole.

Data Presentation

Table 1: Typical TLC Solvent Systems and Approximate Rf Values

Solvent System (Hexane:Ethyl Acetate)Approximate Rf of ProductNotes
95:50.2Good for initial assessment, may not be sufficient for elution.
90:100.3-0.4Often a good starting point for column chromatography.[3]
80:200.5-0.6May be too polar, causing co-elution with less polar impurities.

Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and saturation of the developing chamber.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₁IN₂O
Molecular Weight 278.09 g/mol [7]
Appearance Typically an off-white solid or a colorless oil.
XLogP3 1.7[7]

References

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Larock, R. C., & Nevarez, S. R. (2017). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 22(3), 433. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Mahdi, M. F., & Raauf, A. M. R. (2020). molecular docking, synthesis, characterization and adme studies of some new five-member ring heterocyclic compounds with in vitro antiproliferative evaluation. International Journal of Pharmaceutical Research, 12(2).
  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • HU Berlin - Physik. (n.d.).
  • Google P
  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–176. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • BLDpharm. (n.d.). 1311197-82-6|5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • Hanna, J. S., Al-Bayati, Z. I. N., & Al-Obaidi, A. K. M. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. International Journal of Pharmaceutical Research, 12(2).
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19301–19311. Available at: [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Camacho, M. E., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Arkivoc, 2015(6), 243-263.
  • BLDpharm. (n.d.). 1345471-54-6|5-Iodo-1-isopropyl-1H-pyrazole.
  • ResearchGate. (n.d.). Stability of aqueous silica nanoparticle dispersions.
  • Morpurgo, M., et al. (2005). Influence of synthesis and processing conditions on the release behavior and stability of sol-gel derived silica xerogels embedded with bioactive compounds. Il Farmaco, 60(6-7), 527-534.
  • National Institutes of Health. (2023).
  • Kumar, A., & Aggarwal, R. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2016(2), 224-282.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • MDPI. (2018). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • ResearchGate. (2021).

Sources

Optimization

Technical Support Center: Overcoming Low Yields in Reactions with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Welcome to the technical support center for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this versatile building block in organic synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to help you achieve optimal yields and reproducible results in your cross-coupling reactions.

I. Troubleshooting Guide: Addressing Low Reaction Yields

Low yields in cross-coupling reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can arise from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My Suzuki-Miyaura coupling reaction with 5-Iodo-1-(THP)-pyrazole is sluggish and gives a low yield of the desired biaryl product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings with N-protected pyrazoles are a common challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or issues with the boronic acid partner.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition by the Pyrazole Moiety: Nitrogen-rich heterocycles like pyrazole can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the formation of the active monoligated palladium species and can mitigate catalyst inhibition.[1] Consider using a pre-catalyst like XPhos-Pd-G3 which is designed for challenging substrates.

  • Inadequate Base: The choice and quality of the base are critical for the transmetalation step.

    • Solution: A common choice is an aqueous solution of K₂CO₃ or K₃PO₄. Ensure the base is fully dissolved. For challenging couplings, consider using a stronger base like Cs₂CO₃. The presence of water can be beneficial in some cases, but it's crucial to use degassed water to avoid catalyst oxidation.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form unreactive boroxines, especially at elevated temperatures.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high purity. If decomposition is suspected, consider using a boronate ester, such as a pinacol ester, which can exhibit greater stability.

  • Suboptimal Temperature and Reaction Time: Insufficient thermal energy can lead to slow oxidative addition, while prolonged heating can cause catalyst decomposition.

    • Solution: Microwave irradiation can be an effective method to rapidly screen reaction conditions and often leads to higher yields in shorter reaction times.[2][3][4][5] For conventional heating, a temperature range of 80-110 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am observing significant amounts of homocoupling of my terminal alkyne in a Sonogashira reaction with 5-Iodo-1-(THP)-pyrazole. How can I suppress this side reaction and favor the desired cross-coupling product?

Answer:

Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. This occurs due to the oxidative dimerization of the alkyne in the presence of oxygen.

Causality and Troubleshooting Steps:

  • Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.

    • Solution: Rigorous degassing of all solvents and reagents is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Copper Co-catalyst: While copper(I) iodide is a common co-catalyst that facilitates the formation of the copper acetylide, it can also promote homocoupling.

    • Solution:

      • Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a higher catalyst loading and a more electron-rich palladium ligand.

      • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to keep its concentration low, thus favoring the cross-coupling pathway over homocoupling.

  • Base Selection: The choice of amine base can influence the extent of homocoupling.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine is freshly distilled and degassed. Some literature suggests that using a bulkier amine base can sometimes reduce homocoupling.[6]

Question 3: My Buchwald-Hartwig amination of 5-Iodo-1-(THP)-pyrazole with a primary amine is resulting in a complex mixture of products and a low yield of the desired arylamine. What are the potential side reactions and how can I optimize the reaction?

Answer:

The Buchwald-Hartwig amination of N-heterocyclic halides can be challenging due to potential side reactions and catalyst inhibition.[7][8]

Causality and Troubleshooting Steps:

  • Catalyst System Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination.

    • Solution: For primary amines, ligands like BrettPhos have shown to be effective.[9] The use of sterically hindered, electron-rich ligands is generally recommended to promote reductive elimination and prevent β-hydride elimination.[7]

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of the starting materials or product.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom can occur, leading to the formation of 1-(THP)-pyrazole. This is often promoted by moisture or protic impurities.

      • Solution: Ensure all reagents and solvents are strictly anhydrous.

    • Competitive Binding: The amine starting material and the product can compete with the phosphine ligand for coordination to the palladium center, leading to catalyst deactivation.

      • Solution: Using a ligand with a high affinity for palladium can help to mitigate this issue.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability of the THP protecting group under typical cross-coupling conditions?

The tetrahydropyranyl (THP) group is an acetal and is generally stable to basic and nucleophilic conditions, as well as to organometallic reagents, making it suitable for many cross-coupling reactions.[10] However, it is labile under acidic conditions.[10][11] Care should be taken to avoid acidic workup conditions if the THP group needs to be retained. If deprotection is desired, it can be readily achieved using mild acidic conditions such as acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[10]

Q2: How should 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole be stored?

This compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent potential degradation over time. For long-term storage, refrigeration is recommended.

Q3: Can I use other protecting groups for the pyrazole nitrogen?

Yes, other protecting groups can be used. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy. Common alternatives to THP for pyrazoles include Boc (tert-butyloxycarbonyl), which is acid-labile, and SEM (2-(trimethylsilyl)ethoxymethyl), which is cleaved by fluoride ions.

III. Experimental Protocols and Data

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Iodo-1-(THP)-pyrazole with an arylboronic acid.

Reaction Setup:

  • To a flame-dried Schlenk flask, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Dioxane/H₂O901265
2Pd₂(dba)₃ (2.5 mol%)SPhos (5 mol%)K₃PO₄Toluene/H₂O100885
3XPhos-Pd-G3 (2 mol%)-Cs₂CO₃THF/H₂O80692

Note: Yields are representative and may vary depending on the specific arylboronic acid used.

IV. Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently resolving issues with low yields. The following diagram illustrates a typical workflow for addressing challenges in a Suzuki-Miyaura coupling reaction.

TroubleshootingWorkflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->optimize_conditions Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Degraded change_catalyst Change Catalyst System (Ligand, Pre-catalyst) optimize_conditions->change_catalyst No Improvement success Improved Yield optimize_conditions->success Improvement change_catalyst->success Improvement change_catalyst->failure No Improvement consult Consult Further Literature or Technical Support failure->consult

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

V. References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20158-20167. [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2017). Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 226-238. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • Google Patents. (2020). WO 2020/039025 A1. Retrieved from

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • PubMed. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Welcome to the technical support guide for the synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic sequence. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Overall Synthetic Scheme

The synthesis is typically performed in two sequential steps:

  • Protection: The pyrazole nitrogen is protected with a tetrahydropyran (THP) group via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

  • Iodination: The THP-protected pyrazole undergoes regioselective iodination at the C5 position, most commonly via a deprotonation-iodination sequence.

Part 1: THP Protection of Pyrazole

This step involves the acid-catalyzed addition of the pyrazole N-H across the double bond of 3,4-dihydro-2H-pyran (DHP). While seemingly straightforward, several issues can arise.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction shows a low yield of the desired 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, with a significant amount of starting pyrazole remaining. What's going wrong?

Answer: This is a common issue often related to catalyst activity or reaction equilibrium.

  • Causality & Explanation: The THP protection is an equilibrium process. An effective acid catalyst is required to protonate the DHP, making it susceptible to nucleophilic attack by the pyrazole nitrogen.[1] If the catalyst is weak, inactive, or used in insufficient amounts, the reaction will not proceed to completion. Moisture is detrimental as it can hydrolyze the DHP and deactivate the catalyst.

  • Recommended Solutions:

    • Catalyst Choice & Quality: Use a suitable acid catalyst like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is milder and often preferred to minimize side reactions.[1] Ensure the catalyst is dry and has not degraded.

    • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Use dry solvents (like dichloromethane or THF) and ensure your glassware is oven-dried.

    • DHP Quality: 3,4-Dihydro-2H-pyran can polymerize upon storage. Using freshly opened or distilled DHP is highly recommended.

    • Reaction Time & Temperature: While often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: My crude product is a sticky, difficult-to-purify oil, and the NMR spectrum is complex. What are the likely side products?

Answer: The formation of a complex mixture often points to the polymerization of DHP or product degradation during workup or purification.

  • Causality & Explanation: Strong acidic conditions can promote the cationic polymerization of DHP, leading to a polymeric residue that complicates purification.[1] Furthermore, the THP group itself is an acetal and is labile to acid.[2][3] Exposure to strong acids, including acidic silica gel during chromatography, can cause deprotection back to the starting pyrazole.

  • Recommended Solutions:

    • Use a Milder Catalyst: Switch from TsOH to PPTS, which has lower acidity and reduces the risk of DHP polymerization.[1]

    • Control Stoichiometry: Use only a slight excess of DHP (e.g., 1.1-1.2 equivalents) to minimize the formation of byproducts from the excess reagent.

    • Neutralize Before Workup: Quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate) before solvent evaporation to neutralize the acid catalyst.

    • Purification Strategy: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[4] Alternatively, for a non-polar product, passing it through a short plug of neutral alumina can be effective.[4]

Part 2: Regioselective Iodination

The second step involves the highly regioselective iodination at the C5 position of the pyrazole ring. The most reliable method is deprotonation with a strong base followed by quenching with an iodine source.

Frequently Asked Questions & Troubleshooting

Question 3: The iodination step is failing, and I am recovering only the THP-protected starting material. What is the critical parameter here?

Answer: This issue almost always points to problems with the deprotonation step, specifically the quality and handling of the organolithium reagent.

  • Causality & Explanation: The synthesis of the 5-iodo isomer relies on the kinetic deprotonation of the most acidic proton on the pyrazole ring, which is at the C5 position.[5] This is achieved using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at very low temperatures (-78 °C). The resulting lithium pyrazolide is then quenched with iodine.[5][6][7] If the n-BuLi is inactive or if moisture is present, no deprotonation will occur, and no reaction will take place.

  • Recommended Solutions:

    • Strictly Anhydrous & Inert Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents (THF is common).[5][7] Perform the reaction under an inert atmosphere (Argon or Nitrogen). All glassware must be rigorously dried.

    • n-BuLi Quality: n-Butyllithium degrades over time. Its concentration should be determined by titration (e.g., using the Gilman double titration method) before use. Use a fresh, reputable source if possible.

    • Temperature Control: The lithiation must be performed at -78 °C (a dry ice/acetone bath).[7][8] At higher temperatures, side reactions can occur, and the stability of the lithiated intermediate may be compromised.

Question 4: My final product is a mixture of the desired 5-iodo product and the 4-iodo regioisomer. How can I improve the selectivity?

Answer: The formation of the 4-iodo isomer indicates that an electrophilic iodination pathway is competing with the desired deprotonation pathway.

  • Causality & Explanation: While deprotonation with n-BuLi followed by iodination is highly selective for the C5 position, other iodination methods proceed via a different mechanism.[5][6] Reagents like N-Iodosuccinimide (NIS) or a combination of Iodine and an oxidant (like Ceric Ammonium Nitrate, CAN) are electrophilic and will typically attack the most electron-rich position of the pyrazole ring, which is C4.[7][9][10]

  • Recommended Solutions:

    • Confirm Your Method: Ensure you are using the correct protocol for C5 iodination: 1) Addition of n-BuLi at -78 °C, followed by 2) Addition of an iodine solution.

    • Avoid Electrophilic Reagents: Do not use NIS, ICl, or I2/oxidant systems if the 5-iodo isomer is the exclusive target. These are excellent reagents for synthesizing 4-iodopyrazoles.[7][9]

    • Purification: If a minor amount of the 4-iodo isomer is formed, careful column chromatography can often separate the regioisomers.[4]

Question 5: The reaction is sluggish, and even after extended time, I have a mixture of starting material and product. How can I drive it to completion?

Answer: Incomplete conversion is typically due to incorrect stoichiometry or premature quenching of the reactive intermediate.

  • Causality & Explanation: The lithium pyrazolide intermediate is a potent base. Any trace of a proton source (water, alcohols) in the reaction flask or in the iodine solution will quench it before it can react with iodine. Additionally, using insufficient n-BuLi or iodine will naturally lead to incomplete conversion.

  • Recommended Solutions:

    • Check Stoichiometry: Use a slight excess of both n-BuLi (e.g., 1.1-1.3 equivalents) and iodine (e.g., 1.2-1.4 equivalents) to ensure the reaction goes to completion.[5][7]

    • Dry Iodine Source: Ensure the elemental iodine used is dry. It can be dried in a desiccator over a drying agent. Prepare the solution of iodine in anhydrous THF just before use.

    • Reverse Addition: While less common, in some cases, adding the lithiated pyrazole solution to the iodine solution (inverse addition) can prevent side reactions by ensuring iodine is always in excess.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • To a solution of pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq.).

  • Cool the mixture in an ice bath and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product.

Protocol 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an argon atmosphere.[8]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[7][8]

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, keeping the internal temperature below -70 °C.[8]

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.2 eq.) in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated pyrazole solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium thiosulfate to remove excess iodine.[7]

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[8]

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low Yield (THP Protection) Inactive catalyst; Moisture; Poor quality DHPUse fresh PPTS/TsOH; Ensure anhydrous conditions; Use distilled DHP.
Complex Mixture (THP Protection) DHP polymerization; Product deprotectionUse milder catalyst (PPTS); Neutralize before workup; Deactivate silica gel.
No Reaction (Iodination) Inactive n-BuLi; MoistureTitrate n-BuLi before use; Use strictly anhydrous solvents and inert atmosphere.
Wrong Regioisomer (4-Iodo) Use of electrophilic iodinating agentUse the n-BuLi/I2 protocol for C5 selectivity; Avoid NIS, I2/CAN.[5][6]
Incomplete Reaction (Iodination) Insufficient reagents; Premature quenchingUse slight excess of n-BuLi and I2; Ensure all reagents and solvents are dry.

Visualization of Workflow and Logic

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: THP Protection cluster_1 Step 2: C5-Iodination Pyrazole Pyrazole THP_Pyrazole 1-(THP)-1H-pyrazole Pyrazole->THP_Pyrazole PPTS (cat.) DCM, rt DHP 3,4-Dihydro-2H-pyran (DHP) Final_Product 5-Iodo-1-(THP)-1H-pyrazole THP_Pyrazole->Final_Product Deprotonation & Quench nBuLi 1. n-BuLi, THF, -78 °C Iodine 2. Iodine (I2)

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Iodination Step

Troubleshooting Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) LowYield Low Yield or No Reaction? Start->LowYield SM_Present Only Starting Material (SM)? LowYield->SM_Present Yes WrongIsomer Wrong Isomer Formed? LowYield->WrongIsomer No Mixture Mixture of SM and Product? SM_Present->Mixture No Check_nBuLi Action: 1. Titrate n-BuLi 2. Check for moisture 3. Verify temperature (-78 °C) SM_Present->Check_nBuLi Yes Check_Stoich Action: 1. Increase n-BuLi/I2 equivalents 2. Ensure I2 is anhydrous Mixture->Check_Stoich Yes Check_Method Action: Confirm use of n-BuLi/I2 method. Avoid electrophilic reagents (NIS, etc.) WrongIsomer->Check_Method Yes Success Problem Solved Check_nBuLi->Success Check_Stoich->Success Check_Method->Success

Caption: Decision tree for troubleshooting the iodination step.

References

  • BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • ChemicalBook. (n.d.). 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24327-24335. [Link]

  • Vulcanchem. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.
  • BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 16, 641-649. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Total-Synthesis.com. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Welcome to the technical support resource for managing catalytic reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing catalytic reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and drug development, frequently employed in palladium-catalyzed cross-coupling reactions. However, its structure presents a dual challenge for catalysis: potential poisoning from both the pyrazole nitrogen and the iodide leaving group. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help researchers navigate these challenges and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 5-Iodo-1-(THP)-1H-pyrazole is stalling or showing low conversion. What are the primary causes?

A1: Low conversion or reaction failure with this substrate typically stems from the deactivation of the palladium catalyst through two primary mechanisms:

  • Pyrazole Nitrogen Coordination: The Lewis basic nitrogen atom of the pyrazole ring can coordinate strongly to the Lewis acidic palladium center. This forms a stable, off-cycle palladacycle that is catalytically inactive or has significantly reduced activity, effectively sequestering the catalyst. This issue is common for nitrogen-containing heterocycles.[1][2]

  • Iodide Poisoning: As the reaction proceeds, iodide anions (I⁻) accumulate in the reaction mixture. Iodide is a soft ligand that binds strongly to soft metal centers like palladium. This can lead to the formation of inactive or less active catalyst species, such as stable iodide-bridged palladium dimers, which can halt the catalytic cycle.[3][4][5]

A common visual indicator of severe catalyst deactivation is the precipitation of palladium black, which signifies the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form.[6]

Q2: How does the iodide from the substrate specifically poison the palladium catalyst?

A2: Iodide poisoning is a significant issue in many palladium-catalyzed reactions, particularly C-N couplings.[4][5] After the initial oxidative addition of 5-Iodo-1-(THP)-1H-pyrazole to the Pd(0) center, a Pd(II)-iodide complex is formed. High concentrations of iodide in the solution can lead to the formation of stable, coordinatively saturated palladium-iodide species. A particularly problematic form is the bridging iodide dimer, [L₂Pd(μ-I)]₂, which is often reluctant to proceed to the subsequent steps of the catalytic cycle (transmetalation and reductive elimination).[5] This effectively traps the palladium in an inactive state, shutting down catalysis.

cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I Poison_N Pyrazole-N Coordination Pd0->Poison_N Inhibition PdII Ar-Pd(II)-I(L)₂ (Key Intermediate) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M Poison_I Iodide Poisoning (Excess I⁻) PdII->Poison_I Inhibition PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product Dimer Inactive Bridging Dimer [L₂Pd(μ-I)]₂ Poison_I->Dimer Off_Cycle Off-Cycle Complex [Pd-Pyrazole] Poison_N->Off_Cycle

Fig 1. Catalytic cycle showing key poisoning pathways.
Q3: I'm observing significant dehalogenation (replacement of Iodine with Hydrogen). Why is this happening and how can I prevent it?

A3: Dehalogenation is a common side reaction for reactive organic halides like aryl iodides.[7] It is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources in the reaction mixture, including the base (especially alkoxides), trace water, or certain solvents (like alcohols). Once formed, the Pd-H can undergo reductive elimination with the pyrazole group bound to the palladium, resulting in the hydrodehalogenated byproduct instead of the desired cross-coupled product.

Preventative Measures:

  • Base Selection: Avoid strong alkoxide bases. Use weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7]

  • Solvent Choice: Use high-purity, anhydrous, and thoroughly degassed aprotic solvents such as 1,4-dioxane, toluene, or THF.

  • Reagent Purity: Ensure all reagents, especially the boronic acid partner in Suzuki couplings, are pure and dry to minimize sources of protons.

Q4: Could the THP (tetrahydropyranyl) protecting group be causing issues?

A4: The THP group is an acetal, which is known to be labile under acidic conditions.[8][9] While most cross-coupling reactions are run under basic conditions, trace acidity can sometimes be generated. For example, some commercial Pd/C catalysts may contain residual PdCl₂, which can generate HCl in the presence of alcohol solvents, leading to THP cleavage.[10] If the THP group is cleaved, the resulting N-H pyrazole is more electron-rich and its nitrogen may coordinate even more strongly to the palladium catalyst, exacerbating poisoning. Furthermore, the unprotected N-H can be deprotonated by the base, altering the electronic properties of the substrate.

Recommendation: Always use high-purity catalysts and reagents. If THP cleavage is suspected, confirm the integrity of your product by NMR and LC-MS analysis. If the problem persists, consider switching to a more robust protecting group for the pyrazole nitrogen, although the THP group is generally compatible with most standard cross-coupling protocols.

Troubleshooting Workflow & Optimization

When encountering low yields, a systematic approach to troubleshooting is essential. The following workflow and data table provide guidance on optimizing reaction parameters to overcome catalyst poisoning.

start Low Yield / No Reaction check_reagents Verify Reagent Purity & Integrity (Solvents, Base, Substrates) start->check_reagents optimize_ligand Optimize Ligand & Catalyst System check_reagents->optimize_ligand Reagents OK success Successful Coupling check_reagents->success Problem Solved modify_conditions Modify Base & Solvent optimize_ligand->modify_conditions Still low yield optimize_ligand->success Problem Solved use_additives Consider Halide Scavengers modify_conditions->use_additives Still low yield modify_conditions->success Problem Solved use_additives->success Problem Solved

Fig 2. A logical workflow for troubleshooting failed reactions.
Table 1: Parameter Optimization to Counteract Catalyst Poisoning
ParameterProblem IndicationRecommended Action & Rationale
Ligand Reaction stalls, formation of palladium black.Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6] These ligands promote the crucial reductive elimination step, outcompeting the rate of catalyst deactivation, and their steric bulk can hinder the coordination of the pyrazole nitrogen.
Catalyst Precursor & Loading Inconsistent initiation, low conversion.Use a well-defined, air-stable pre-catalyst (e.g., a palladacycle or a G3/G4 Buchwald pre-catalyst) for reliable generation of the active Pd(0) species.[11] If poisoning is severe, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to ensure enough active catalyst is present to drive the reaction to completion.
Base Dehalogenation byproduct observed, poor reactivity.Use anhydrous K₃PO₄ or Cs₂CO₃. These bases are effective in many cross-couplings and are less likely to generate Pd-H species compared to strong bases like KOtBu.[7] The choice of base can be critical and screening may be required.
Solvent Side reactions, catalyst decomposition.Use rigorously degassed, anhydrous, aprotic solvents like 1,4-dioxane, toluene, or CPME. Ensure all liquid reagents are added to the reaction under an inert atmosphere.[12]
Additives Persistent low conversion despite other optimizations.To combat iodide poisoning, consider adding a silver salt like Ag₂CO₃ or Ag₃PO₄.[3] Silver salts act as halide scavengers by precipitating the accumulating iodide as insoluble AgI, thereby preventing it from deactivating the palladium catalyst. This strategy can also allow reactions to proceed at lower temperatures.
Temperature Sluggish reaction.While higher temperatures can accelerate catalyst decomposition, they are sometimes necessary to drive sluggish couplings. Increase the temperature incrementally (e.g., from 80°C to 100°C), while carefully monitoring for signs of catalyst death (e.g., formation of palladium black).

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Iodo-1-(THP)-1H-pyrazole, incorporating best practices to mitigate catalyst deactivation.

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous, <50 ppm water

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-Iodo-1-(THP)-1H-pyrazole, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Degas the 1,4-dioxane and water (e.g., by sparging with argon for 20-30 minutes). Using a syringe, add the degassed 1,4-dioxane and water (typically a 5:1 to 10:1 ratio) to the reaction vial.

    • Note: A thoroughly inert atmosphere is crucial to prevent catalyst decomposition and side reactions like the homocoupling of the boronic acid.[6]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 90-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

    • Troubleshooting Note: If the reaction stalls and starting material remains, an additional small portion of the catalyst (0.5 mol%) can be added under inert conditions. If the solution turns black, this indicates significant catalyst decomposition.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Casdorph, J. et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Available at: [Link]

  • Fagnou, K. et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. Available at: [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Available at: [Link]

  • Chen, G. et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH National Center for Biotechnology Information. Available at: [Link]

  • Fors, B. P. et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH National Center for Biotechnology Information. Available at: [Link]

  • Moulijn, J. A. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit. Available at: [Link]

  • Kaisalo, L. H. & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Work-up procedures for reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Welcome to the technical support guide for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals utilizing this versatile building block in their synthetic endeavors. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve challenges in your work-up procedures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Q1: How stable is the Tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen?

A1: The THP group is an acetal, which makes it highly robust under basic and nucleophilic conditions. It is stable to organometallic reagents (like Grignard and organolithiums, especially below 0°C), hydrides, and conditions for ester hydrolysis[1][2]. However, it is labile to acid. Cleavage can occur under mildly acidic aqueous conditions, and reagents like pyridinium p-toluenesulfonate (PPTS) or acetic acid are commonly used for its removal[3][4]. During work-up, prolonged contact with silica gel or exposure to acidic aqueous layers (pH < 5) can lead to partial or complete deprotection.

Q2: What are the main challenges when using this compound in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?

A2: The primary challenge is a competing side reaction known as deiodination (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen[5]. This is a common issue with iodopyrazoles in various palladium-catalyzed reactions[5]. Other potential issues include catalyst inactivation by the N-heterocyclic substrate and, in Sonogashira couplings, the homocoupling of the alkyne partner[6][7].

Q3: How should I store and handle 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole?

A3: Like many iodo-heterocycles, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. While generally stable, minimizing exposure to light and air is good practice. For cross-coupling reactions, ensure the reagent is dry, as water can negatively impact catalyst activity[6].

Q4: Why is a protecting group like THP necessary for this pyrazole?

A4: The N-H proton of an unprotected pyrazole is acidic and can interfere with many reactions. For instance, in reactions involving organometallic reagents, the N-H group would be deprotonated, consuming a full equivalent of the reagent. In cross-coupling reactions, the free N-H can coordinate with the palladium catalyst, potentially inhibiting its activity[6][8]. The THP group masks this reactive site, allowing for clean and selective functionalization at the 5-iodo position[9][10][11].

Troubleshooting Guide for Reaction Work-ups

This guide provides a systematic approach to resolving common issues encountered after a reaction involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Issue 1: Significant Deiodination Byproduct Observed

  • Symptom: Your crude NMR or LC-MS analysis shows a significant peak corresponding to the mass of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, alongside your desired product and unreacted starting material.

  • Causality: Deiodination occurs when a hydride species, often generated from the solvent, base, or additives, reductively cleaves the C-I bond within the palladium catalytic cycle. This pathway competes directly with the desired cross-coupling[5]. Higher temperatures and protic solvents can exacerbate this issue[5].

  • Solutions:

    • Lower the Reaction Temperature: This is often the most effective first step. While it may slow the reaction, it can disproportionately decrease the rate of deiodination[5].

    • Solvent Choice: If using a protic solvent (e.g., alcohols), switch to an anhydrous, aprotic solvent such as 1,4-dioxane, toluene, or THF[5].

    • Ligand and Base Screening: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over deiodination. The choice of base is also critical; screen different inorganic or organic bases to find an optimal balance.

FactorCondition Promoting DeiodinationRecommended Condition to Minimize Deiodination
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)
Solvent Protic (e.g., MeOH, EtOH, iPrOH)Aprotic (e.g., Dioxane, Toluene, THF)
Base Bases known to generate hydridesScreen various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligands

Issue 2: Premature or Unintended THP Group Cleavage

  • Symptom: The presence of 5-iodopyrazole (or its coupled product without the THP group) is detected in the crude reaction mixture or after purification.

  • Causality: The THP acetal is sensitive to acid[2][3]. This cleavage can be triggered during aqueous work-up if an acidic wash (e.g., 1M HCl, sat. aq. NH₄Cl) is used, or during silica gel chromatography, as standard silica gel is inherently acidic.

  • Solutions:

    • Neutral or Basic Aqueous Wash: During the extractive work-up, avoid acidic solutions. Use water, saturated aqueous sodium bicarbonate (NaHCO₃), or brine for washes.

    • Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-polar amine, such as triethylamine (~0.5-1% v/v), and then packing the column.

    • Alternative Purification: Consider other purification methods like crystallization or preparative thin-layer chromatography (prep-TLC) on a different stationary phase.

Issue 3: Low or No Conversion in a Cross-Coupling Reaction

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Causality: This common issue can stem from several sources, but catalyst deactivation is a primary suspect. Oxygen can irreversibly oxidize the active Pd(0) species to palladium black, halting the catalytic cycle[12]. Pyrazole substrates themselves can sometimes inhibit the catalyst[6]. Finally, the quality of reagents, particularly the dryness of the solvent and the integrity of the coupling partner (e.g., boronic acid), is crucial[12].

  • Solutions:

    • Ensure Rigorous Inert Conditions: The most critical step is the thorough degassing of your solvent and reaction mixture. Use techniques like freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst[6][12].

    • Use a Pre-catalyst or Activate the Catalyst: Instead of adding the palladium source and ligand separately, consider using a stable pre-catalyst. Alternatively, pre-stirring the palladium source and ligand in the degassed solvent for 15-20 minutes before adding other reagents can help form the active catalytic species.

    • Verify Reagent Quality: Use fresh, high-purity coupling partners. Boronic acids, for example, can degrade over time. Ensure all reagents and solvents are anhydrous[6].

Troubleshooting Workflow for Cross-Coupling Reactions

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding reaction.

G Fig 1. Troubleshooting Decision Tree for Cross-Coupling Reactions. start_node Low Yield or No Conversion check_node check_node start_node->check_node Analyze Crude Mixture (LC-MS, NMR) analysis_node_sm Probable Cause: Catalyst Inactivation check_node->analysis_node_sm Mainly Starting Material analysis_node_deiod Probable Cause: Hydrodehalogenation check_node->analysis_node_deiod Deiodination Product analysis_node_deprot Probable Cause: Acidic Conditions check_node->analysis_node_deprot THP Deprotection Product analysis_node_complex Probable Cause: Multiple Side Reactions check_node->analysis_node_complex Complex Mixture analysis_node analysis_node action_node action_node action_node_sm 1. Improve Degassing 2. Check Reagent Quality 3. Screen Catalyst/Ligand analysis_node_sm->action_node_sm Action action_node_deiod 1. Lower Temperature 2. Use Aprotic Solvent 3. Screen Ligands/Bases analysis_node_deiod->action_node_deiod Action action_node_deprot 1. Use Neutral/Basic Work-up 2. Deactivate Silica Gel analysis_node_deprot->action_node_deprot Action action_node_complex Re-evaluate all parameters: Temp, Solvent, Base, Catalyst analysis_node_complex->action_node_complex Action

Caption: Fig 1. Troubleshooting Decision Tree for Cross-Coupling Reactions.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common work-up and purification procedures.

Protocol 1: Standard Extractive Work-up (Post Suzuki-Miyaura Coupling)

This protocol is suitable when deiodination and THP-cleavage are not significant issues.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (approx. 10 mL per 1 mmol of starting material).

  • Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts[13]. Wash the pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (1 x volume).

    • Saturated aqueous brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: Work-up to Prevent THP Deprotection

This modified protocol is designed to protect the acid-sensitive THP group.

  • Reaction Quench & Dilution: Follow steps 1 and 2 from Protocol 1.

  • Basic Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1 x volume). This ensures any residual acid is neutralized.

    • Water (1 x volume).

    • Saturated aqueous brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Neutralized Purification: Purify the crude material using flash column chromatography with silica gel that has been pre-treated with triethylamine (see "Issue 2" solutions).

General Work-up and Purification Workflow

G Fig 2. General Workflow for Post-Reaction Work-up and Purification. A Reaction Completion (Confirmed by TLC/LC-MS) B Cool to Room Temperature & Dilute with Organic Solvent A->B C Filter through Celite® (Removes Pd Catalyst) B->C D Is THP Group Cleavage a Risk? C->D E Wash with H₂O & Brine D->E No F Wash with sat. NaHCO₃, then H₂O & Brine D->F Yes G Dry Organic Layer (e.g., Na₂SO₄) E->G F->G H Filter & Concentrate (Rotary Evaporator) G->H I Purify by Column Chromatography H->I

Caption: Fig 2. General Workflow for Post-Reaction Work-up and Purification.

References

  • BenchChem. Preventing deiodination of 4-iodopyrazoles during coupling reactions.
  • BenchChem. Identifying side reactions in the synthesis of iodinated pyrazoles.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Semantic Scholar.
  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate.
  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. From Protective Groups in Organic Synthesis.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • Chien, C., et al. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • BenchChem. (2025). Troubleshooting low yield in 1-Iodohexane coupling reactions.
  • WO 2020/039025 A1. (2020). Google Patents.
  • Sadowski, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Sonogashira Reaction Troubleshooting.
  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Johnson, J. B., et al. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.

Sources

Optimization

Technical Support Center: Deprotection of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Welcome to the technical support center for the removal of the tetrahydropyranyl (THP) protecting group from 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the tetrahydropyranyl (THP) protecting group from 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this specific deprotection reaction.

Introduction

The tetrahydropyranyl (THP) group is a common and effective protecting group for N-H functionalities in heterocyclic compounds like pyrazoles.[1][2][3][4] Its removal is typically achieved under acidic conditions. However, the presence of an iodo-substituent on the pyrazole ring necessitates careful selection of deprotection conditions to avoid undesired side reactions, such as de-iodination or degradation of the pyrazole core. This guide provides a comprehensive overview of reliable methods, troubleshooting strategies, and the underlying chemical principles to ensure a successful deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for removing a THP group from a pyrazole?

A1: The most common methods for THP deprotection of pyrazoles involve acid catalysis. Mild acidic conditions are generally preferred to maintain the integrity of the pyrazole ring and other sensitive functional groups.[1][5] Two highly recommended methods are:

  • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., methanol or ethanol): PPTS is a mildly acidic salt that is highly effective for THP removal.[6][7][8] The reaction is typically carried out at room temperature or with gentle heating.

  • Acetic acid in a mixed solvent system (e.g., acetic acid/tetrahydrofuran/water): This system provides a weakly acidic environment suitable for the hydrolysis of the THP acetal.[9][10]

Q2: What is the mechanism of acid-catalyzed THP deprotection?

A2: The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal linkage. The key steps are:

  • Protonation of the oxygen atom of the THP ring by an acid catalyst.

  • Cleavage of the C-O bond to form a stable carbocation intermediate and the free pyrazole.

  • Reaction of the carbocation with a nucleophile (typically the solvent, like water or an alcohol) to regenerate the catalyst and form a hemiacetal byproduct which further decomposes.[1][11][12]

THP_Deprotection_Mechanism substrate 5-Iodo-1-THP-Pyrazole protonation Protonation of THP Oxygen substrate->protonation intermediate Oxocarbenium Ion Intermediate + 5-Iodo-1H-pyrazole protonation->intermediate nucleophilic_attack Nucleophilic Attack by Solvent (e.g., H2O) intermediate->nucleophilic_attack product 5-Iodo-1H-pyrazole intermediate->product Released byproduct Hemiacetal byproduct nucleophilic_attack->byproduct H+ (regenerated) Troubleshooting_Workflow start Start Deprotection Reaction monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Extraction complete->workup Yes incomplete Incomplete Reaction complete->incomplete No purify Column Chromatography workup->purify product Pure 5-Iodo-1H-pyrazole purify->product byproducts Byproducts Observed incomplete->byproducts Side Reactions? troubleshoot_incomplete Increase Catalyst/Temp incomplete->troubleshoot_incomplete Sluggish? troubleshoot_byproducts Decrease Temp/Milder Catalyst byproducts->troubleshoot_byproducts troubleshoot_incomplete->monitor troubleshoot_byproducts->start

Sources

Troubleshooting

Technical Support Center: Characterization of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Products

Welcome to the technical support guide for the characterization of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and its derivatives. This resource is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this important synthetic building block. The unique combination of an iodinated pyrazole core and a tetrahydropyranyl (THP) protecting group presents specific challenges during synthesis, purification, and analysis. This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the characterization of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Q1: My ¹H NMR spectrum is unexpectedly complex, especially in the aliphatic region. Why am I not seeing a clean set of signals for the THP group?

A1: The Complexity of the THP Protecting Group

The primary reason for spectral complexity is the nature of the THP protecting group itself. The attachment of the THP group to the pyrazole nitrogen creates a new chiral center at the anomeric carbon (the C2 of the pyran ring).[1] This results in the formation of diastereomers if another chiral center is present in the molecule. However, even without other chiral centers, the protons on the pyran ring become diastereotopic, leading to more complex splitting patterns than you might initially expect.

Causality and Troubleshooting:

  • Diastereotopic Protons: The protons on each CH₂ group of the THP ring are chemically non-equivalent. Instead of simple triplets or quartets, you will observe more complex multiplets (e.g., doublet of doublets, multiplets).

  • Rotational Isomers (Rotamers): Slow rotation around the N-C(THP) bond at room temperature can sometimes lead to peak broadening or even the appearance of multiple sets of signals for the same proton.

Workflow for NMR Analysis:

start Complex ¹H NMR Spectrum Observed check_temp Run Variable Temperature (VT) NMR start->check_temp Hypothesis: Rotamers? check_cosy Acquire 2D COSY Spectrum start->check_cosy Hypothesis: Diastereotopicity? confirm Confirm Diastereotopic Protons and Assign Signals check_temp->confirm Peaks coalesce at higher temp check_hsqc Acquire 2D HSQC/HMBC Spectra check_cosy->check_hsqc Identify coupled protons check_hsqc->confirm Correlate ¹H and ¹³C signals

Caption: Troubleshooting workflow for complex NMR spectra.

Experimental Protocol: Variable Temperature (VT) NMR

  • Dissolve the sample in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Increase the temperature in increments of 10-15 °C and acquire a new spectrum at each step.

  • Observe if broadened peaks sharpen or if distinct sets of signals coalesce into a single set. This is a strong indication of rotamers.

Expected NMR Data Summary

The following table provides typical chemical shift ranges for the protons and carbons of the 5-iodo-1-(THP)-1H-pyrazole structure. Note that exact values can vary based on the solvent and other substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Pyrazole H-3~7.6VariesOften a doublet or singlet.
Pyrazole H-4~6.4VariesOften a doublet or singlet.
THP C2-H (Anomeric)5.3 - 5.587 - 89Typically a doublet of doublets.[2]
THP C6-H (Axial/Equatorial)3.6 - 4.167 - 69Two non-equivalent protons, complex multiplets.[2]
Other THP CH₂1.5 - 2.222 - 31Overlapping complex multiplets.[2]
Q2: I am observing discoloration (yellow to brown) of my solid sample or solution over time. Is the compound unstable?

A2: Potential for De-iodination

Yes, discoloration is a common sign of degradation for iodinated aromatic compounds. The carbon-iodine (C-I) bond can be susceptible to cleavage, particularly when exposed to light, heat, or certain impurities.[3] This cleavage can release elemental iodine (I₂), which is responsible for the characteristic yellow-brown color.

Key Factors Causing Degradation:

  • Photostability: Aryl iodides are often light-sensitive. UV or even strong ambient light can provide the energy to induce homolytic cleavage of the C-I bond.[3]

  • Thermal Stability: Elevated temperatures can accelerate the rate of decomposition.

  • Solvent Purity: Trace impurities in solvents, such as peroxides or acids, can facilitate degradation pathways.

Troubleshooting & Prevention Protocol:

  • Storage: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to protect from light.[3]

  • Inert Atmosphere: For long-term storage or sensitive reactions, store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solvent Quality: Use high-purity, peroxide-free solvents for reactions and analysis.

  • Temperature Control: Avoid unnecessary exposure to high temperatures. If a reaction requires heat, perform a small-scale stability test first.

Q3: My mass spectrometry results are confusing. I'm not seeing the expected molecular ion (M⁺) or I'm seeing an unusual pattern.

A3: Understanding Fragmentation and Isotopic Patterns of Halogenated Compounds

Mass spectrometry of halogenated compounds requires careful interpretation due to their characteristic fragmentation and isotopic signatures.

  • Molecular Ion (M⁺): 5-Iodo-1-(THP)-1H-pyrazole has a molecular weight of approximately 278.09 g/mol .[4] Iodine is monoisotopic (¹²⁷I), so you should not expect an M+2 peak from the iodine itself, unlike chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) or bromine (⁷⁹Br/⁸¹Br ratio of ~1:1).[5][6][7]

  • Characteristic Fragmentation: The most common fragmentation pathway for THP-protected compounds is the loss of the THP group. Look for a prominent peak corresponding to the iodopyrazole fragment.

    • Loss of tetrahydropyran: [M - 84]⁺

    • Loss of tetrahydropyranol: [M - 101]⁺

  • Hard vs. Soft Ionization: Electron Ionization (EI) is a "hard" technique that imparts significant energy, often leading to extensive fragmentation where the molecular ion peak is weak or absent.[8] Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" techniques that are more likely to show the molecular ion or a protonated molecule [M+H]⁺.

Troubleshooting Workflow for Mass Spectrometry Data

start Unexpected Mass Spectrum no_M_peak Weak or Absent M⁺ Peak? start->no_M_peak check_frag Look for Key Fragment Ions e.g., [M-84]⁺ (loss of C₅H₈O) or [Iodopyrazole+H]⁺ no_M_peak->check_frag Yes confirm Confirm Structure via Fragmentation Pattern no_M_peak->confirm No, M⁺ is present rerun_soft Re-run with Soft Ionization (ESI or CI) check_frag->rerun_soft Fragments unclear check_frag->confirm Fragments match rerun_soft->confirm

Caption: Decision tree for interpreting mass spectrometry results.

Q4: I suspect my product is contaminated with a regioisomer (e.g., 3-iodo-1-(THP)-pyrazole). How can I confirm the structure?

A4: Distinguishing Regioisomers with Advanced NMR

The regioselectivity of pyrazole synthesis is a common challenge, and side products are often regioisomers.[9][10] While ¹H NMR can give clues, unambiguous confirmation often requires 2D NMR techniques.

Key Analytical Technique: HMBC Spectroscopy

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Experimental Protocol: Using HMBC to Confirm Regiochemistry

  • Acquire Data: Run a standard ¹H, ¹³C, and HMBC experiment on your purified sample.

  • Identify Key Protons:

    • The anomeric proton of the THP group (C2-H, ~5.3-5.5 ppm).

    • The pyrazole protons (H-3 and H-4).

  • Look for Key Correlations:

    • For the desired 5-iodo isomer: The anomeric THP proton (C2-H) is three bonds away from the pyrazole C-5 (which is bonded to iodine) and two bonds away from the pyrazole N-1. You should observe a ³J correlation from the anomeric proton to the iodinated carbon (C-5).

    • For a 3-iodo isomer: The anomeric THP proton would show a correlation to the non-iodinated C-5 of the pyrazole ring.

By mapping these long-range correlations, you can definitively establish the connectivity and confirm which carbon bears the iodo substituent.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Document summary, source not specified.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20248-20258. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Khomenko, T. M., et al. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • National Center for Biotechnology Information. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Various Authors. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • BenchChem. (n.d.). Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.

Sources

Optimization

Technical Support Center: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Reaction Condition Optimization

Welcome to the technical support resource for optimizing reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.

The tetrahydropyranyl (THP) group is a common protecting group for the pyrazole nitrogen, offering stability under various conditions while allowing for facile removal.[1][2][3] The iodo-substituent at the 5-position provides a versatile handle for a range of cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science.[4][5][6]

This document provides a structured question-and-answer format to directly address potential challenges and guide you toward successful reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble with the initial THP protection of 5-iodopyrazole. What are the common pitfalls?

A1: Successful THP protection hinges on achieving the right acidic catalysis without promoting side reactions. Here are some key considerations:

  • Catalyst Choice: While strong acids like p-toluenesulfonic acid (TsOH) can be effective, they can sometimes lead to degradation of acid-sensitive substrates. A milder and often more reliable catalyst is pyridinium p-toluenesulfonate (PPTS).[7][8] Its lower acidity helps to prevent unwanted side reactions.

  • Solvent Selection: Dichloromethane (DCM) is a standard solvent for this reaction. Ensure it is anhydrous, as water can hydrolyze the dihydropyran (DHP) reagent and the resulting THP-ether.

  • Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures are usually unnecessary and may increase the risk of side product formation.

  • Reagent Quality: Use freshly opened or properly stored DHP, as it can polymerize over time.

Q2: My Suzuki-Miyaura coupling reaction with 5-Iodo-1-(THP)-1H-pyrazole is giving low yields. How can I improve it?

A2: Low yields in Suzuki couplings are a frequent issue and can often be resolved by systematically evaluating each component of the reaction.

  • Catalyst and Ligand System: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for all substrates.[9] Consider using a more robust catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[9] These ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10][11] The solubility of the base in the reaction medium can significantly impact the reaction rate. K₃PO₄ is often a good starting point for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically required. A common and effective system is a 4:1 ratio of 1,4-dioxane to water.[11] Ensure your solvents are thoroughly degassed to prevent catalyst deactivation.

  • Temperature Control: Suzuki reactions are generally run at elevated temperatures (80-100 °C).[9] However, excessively high temperatures can lead to catalyst decomposition, which often manifests as the reaction mixture turning black.[9]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under prolonged heating in the presence of water.[9] Use high-quality boronic acids and consider using a slight excess (1.1-1.2 equivalents).

Q3: I am observing de-iodination of my starting material during the reaction. What causes this and how can I prevent it?

A3: De-iodination, the cleavage of the carbon-iodine bond, can be a significant side reaction, particularly with electron-rich aryl iodides.

  • Light Sensitivity: Aryl iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond.[12] It is good practice to protect your reaction from light by wrapping the flask in aluminum foil.

  • Thermal Stability: Elevated temperatures can promote de-iodination.[12] If your desired reaction allows, try running it at a lower temperature for a longer duration.

  • Radical Initiators: Trace impurities in solvents or reagents can act as radical initiators. Using high-purity, degassed solvents is crucial.[12]

  • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution minimizes oxidative processes that can contribute to degradation.[12]

Q4: What are the best conditions for the deprotection of the THP group?

A4: The THP group is acid-labile, and its removal can be achieved under various acidic conditions.

  • Mild Conditions: For substrates sensitive to strong acids, a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 4:2:1 ratio) at a slightly elevated temperature (e.g., 45°C) is a gentle and effective method.[7]

  • Standard Conditions: A common and efficient method is using a catalytic amount of PPTS in ethanol.[8] This often provides clean and high-yielding deprotection.

  • Alternative Acids: Other acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent can also be used, but care must be taken to avoid degradation of other functional groups.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered in reactions with 5-Iodo-1-(THP)-1H-pyrazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Incorrect base or solvent system. 4. Low reaction temperature.1. Use a fresh batch of catalyst and ligand. Consider a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).[9] 2. Ensure thorough degassing of all solvents by bubbling with an inert gas or freeze-pump-thaw cycles. 3. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water).[10][11] 4. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high. 2. Presence of oxygen in the reaction. 3. Side reactions of starting materials or products.1. Reduce the reaction temperature and increase the reaction time. 2. Improve the degassing procedure and maintain a positive pressure of inert gas. 3. Analyze the byproducts by LC-MS or NMR to identify their structures and propose a mechanistic rationale for their formation. This can guide further optimization.
Reaction Mixture Turns Black Catalyst decomposition to palladium black.1. This is often a sign of catalyst death.[9] 2. Ensure meticulous degassing and use of pure, anhydrous solvents. 3. Avoid excessively high temperatures. 4. Consider using a more stable palladium pre-catalyst.
Inconsistent Results Between Batches 1. Variable quality of reagents (especially boronic acid). 2. Inconsistent degassing or inert atmosphere. 3. Variations in reaction setup and heating.1. Use reagents from a reliable supplier and from the same batch if possible. 2. Standardize the degassing procedure. 3. Ensure consistent stirring and heating across all experiments.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Suzuki-Miyaura Cross-Coupling (Conventional Heating)
  • To a Schlenk flask, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask under a positive flow of argon.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_setup Setup Refinement start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Iodide, Boronic Acid, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_setup Examine Experimental Setup (Inert Atmosphere, Degassing) start->check_setup screen_catalyst Screen Catalysts/Ligands (e.g., Pd₂(dba)₃/SPhos) check_reagents->screen_catalyst Impurity Suspected screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->screen_base Impurity Suspected optimize_temp Optimize Temperature (e.g., 80-110 °C) check_conditions->optimize_temp optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) check_conditions->optimize_solvent improve_degassing Improve Degassing (Freeze-Pump-Thaw) check_setup->improve_degassing O₂ Contamination Suspected reagent_ok Reagents are High Purity end Successful Coupling reagent_ok->end screen_catalyst->reagent_ok screen_base->reagent_ok conditions_ok Conditions Optimized conditions_ok->end optimize_temp->conditions_ok optimize_solvent->conditions_ok setup_ok Setup is Robust setup_ok->end improve_degassing->setup_ok

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Part 4: References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24427-24436. [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link]

  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Google Patents. (2020). WO 2020/039025 A1.

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

  • RSC Publishing. (n.d.). N2-site-selective cross-couplings of tetrazoles with indoles. [Link]

  • PMC - NIH. (2025). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. [Link]

Sources

Troubleshooting

Technical Support Hub: A Guide to the Stability and Handling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Welcome to the technical support center for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 1311197-82-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 1311197-82-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to specific degradation pathways. This document provides a comprehensive, experience-driven resource to help you identify, troubleshoot, and, most importantly, prevent its decomposition.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common user inquiries regarding the stability and handling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Q1: What are the most common visual signs of decomposition? A1: The most immediate indicator of degradation is a color change. A pure, solid sample should be an off-white or light-colored crystalline powder. The development of a yellow, brown, or purplish hue is a strong indication of decomposition, often due to the formation of elemental iodine (I₂) from the cleavage of the carbon-iodine bond.

Q2: What are the optimal long-term storage conditions? A2: For maximum stability, the compound should be stored at low temperatures, ideally -20°C, under an inert atmosphere such as argon or nitrogen.[1] The container should be opaque or amber-colored to protect it from light.[2][3] It is crucial to ensure the container is tightly sealed to prevent exposure to moisture and air.

Q3: My compound is showing a new, more polar spot on the TLC plate. What is it? A3: A new, more polar spot that is UV active often corresponds to the deprotected pyrazole, 1H-5-iodopyrazole. This occurs via the acid-catalyzed cleavage of the tetrahydropyranyl (THP) protecting group. The resulting free N-H on the pyrazole ring significantly increases the compound's polarity.

Q4: Can I use standard silica gel for chromatographic purification? A4: Caution is advised. Standard silica gel is slightly acidic and can catalyze the removal of the acid-sensitive THP group.[4] This leads to on-column decomposition. It is highly recommended to use neutralized silica gel or an alternative stationary phase like alumina.[4][5][6]

Q5: Is the compound sensitive to particular solvents? A5: Yes. Avoid acidic solvents or solvent systems containing acidic impurities. Protic solvents like methanol, especially if not anhydrous, can participate in degradation pathways, particularly under prolonged heating or light exposure. Radical-induced deiodination has been observed in alkaline methanol, for instance.[7][8][9] Always use high-purity, dry, and preferably degassed solvents for reactions and solutions.

Section 2: Understanding the Decomposition Pathways

The instability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stems from two primary structural features: the labile Carbon-Iodine (C-I) bond and the acid-sensitive THP protecting group.

  • Acid-Catalyzed Deprotection: The THP group is an acetal, which is notoriously unstable under acidic conditions.[10][11][12] Trace amounts of acid (from solvents, silica gel, or atmospheric moisture forming acidic species) can protonate an oxygen atom in the THP ring, initiating a cascade that cleaves the N-C bond and liberates the free 1H-5-iodopyrazole.[13][14]

  • C-I Bond Cleavage (Deiodination): The bond between the pyrazole ring and the iodine atom can be broken via two main routes:

    • Photolytic Cleavage: Aryl iodides are susceptible to degradation upon exposure to light, particularly UV wavelengths.[2][15] Light provides the energy to homolytically cleave the C-I bond, generating an aryl radical and an iodine radical, which can then propagate further reactions or combine to form I₂.[16]

    • Radical-Mediated Cleavage: In the presence of radical initiators or certain reducing conditions, a chain reaction can lead to deiodination, replacing the iodine atom with hydrogen.[7][17][18]

Below is a diagram illustrating these primary degradation routes.

Caption: Primary decomposition pathways of the title compound.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve issues encountered during your experiments.

Observation Probable Cause(s) Recommended Action & Verification
Yellow to brown discoloration of solid or solution. C-I Bond Cleavage: Formation of elemental iodine (I₂) due to exposure to light or heat.Action: Store material in amber vials at -20°C. Handle under subdued or yellow light.[2][15] For solutions, use freshly prepared stocks with degassed solvents. Verification: A discolored solution may be partially salvaged by passing it through a small plug of sodium thiosulfate to quench I₂, but re-purification is recommended.
Appearance of a new, more polar spot on TLC. THP Group Cleavage: Exposure to acidic conditions (e.g., acidic solvent, contaminated glassware, standard silica gel).Action: Re-purify the material using neutralized silica gel chromatography (see Protocol 4.2). Ensure all subsequent steps use acid-free reagents and glassware. Verification: The new spot should co-elute with an authentic sample of 1H-5-iodopyrazole. The purified material should show a single spot on TLC.
Low or inconsistent yields in coupling reactions (e.g., Suzuki, Sonogashira). Deiodination of Starting Material: The active C-I bond required for coupling has been replaced by a C-H bond, rendering the substrate inert to the reaction conditions.Action: Check the purity of the starting material by ¹H NMR or LC-MS before starting the reaction. Look for the absence of the iodine substituent and the appearance of a new proton signal on the pyrazole ring. Verification: Use only freshly purified, fully characterized starting material for subsequent reactions.
Complex ¹H NMR spectrum with multiple sets of signals. Diastereomeric Mixture & Degradation: The THP group introduces a chiral center, creating diastereomers if the molecule has other stereocenters. However, additional unexpected peaks often signal a mixture of starting material and its degradation products.Action: Compare the spectrum to a reference. If extra peaks are present that do not correspond to the expected diastereomers, perform LC-MS analysis to identify the masses of the impurities. Verification: The masses will likely correspond to the deprotected and/or deiodinated products. Re-purify as needed.
Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing stability issues.

TroubleshootingWorkflow decision decision action action start Observe Anomaly (e.g., Color Change, Low Yield) check_tlc_nmr Perform TLC & ¹H NMR Analysis start->check_tlc_nmr is_color_change Is there discoloration? check_tlc_nmr->is_color_change is_new_polar_spot New polar spot on TLC? is_color_change->is_new_polar_spot No cause_deiodination Probable Cause: Deiodination (C-I Cleavage) is_color_change->cause_deiodination Yes is_nmr_complex NMR shows extra peaks? is_new_polar_spot->is_nmr_complex No cause_deprotection Probable Cause: Deprotection (THP Loss) is_new_polar_spot->cause_deprotection Yes cause_mixture Probable Cause: Mixture of SM & Impurities is_nmr_complex->cause_mixture Yes action_repurify Action: Re-purify and Re-characterize. Use Fresh Material. is_nmr_complex->action_repurify No / Unsure action_light Action: Improve Light/Heat Protection. Store at -20°C in Amber Vials. cause_deiodination->action_light action_acid Action: Avoid Acid. Use Neutralized Chromatography. cause_deprotection->action_acid cause_mixture->action_repurify

Caption: A logical workflow for troubleshooting decomposition issues.

Section 4: Protocols for Prevention

Proactive measures are the most effective strategy for maintaining the integrity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Protocol 4.1: Long-Term Storage Under Inert Atmosphere
  • Preparation: Place the solid compound into a clean, dry amber glass vial appropriately sized for the quantity of material.

  • Inerting: Place the uncapped vial inside a larger flask or vacuum chamber.

  • Purge Cycle: Evacuate the chamber with a vacuum pump and then backfill with dry argon or nitrogen gas. Repeat this evacuate/backfill cycle three times to ensure all atmospheric oxygen and moisture are removed.

  • Sealing: While under the positive pressure of the inert gas, quickly and tightly cap the vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Storage: Label the vial clearly and place it in a -20°C freezer.[1]

Protocol 4.2: Purification via Neutralized Flash Chromatography

This protocol is essential for removing impurities without causing on-column degradation.

  • Solvent Preparation: Prepare the desired eluent system (e.g., Hexane/Ethyl Acetate). To a portion of this eluent, add 1-2% triethylamine (TEA) by volume.[5][19]

  • Column Packing: Pack a standard flash chromatography column with silica gel using your standard procedure.

  • Neutralization: Flush the packed column with 2-3 column volumes (CV) of the eluent containing TEA. This step deactivates the acidic silanol groups on the silica surface.[5][19]

  • Equilibration: Flush the column with 2-3 CV of the regular eluent (without TEA) to remove excess base and equilibrate the stationary phase.

  • Loading: Load your crude compound onto the column (dry loading is often preferred for sensitive compounds).

  • Elution: Run the chromatography as usual with the TEA-free eluent, collecting fractions and monitoring by TLC.

Protocol 4.3: Workflow for a Forced Degradation Study

This study helps to confirm the compound's sensitivities and validate your analytical methods for detecting degradation products.

Caption: Workflow for a forced degradation study.

References

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22882. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6718. [Link]

  • Tomaselli, G. A., & Bunnett, J. F. (1998). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry, 63(21), 7248-7252. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • synthesis & cleavage of THP ethers. ChemHelpASAP. (2019). YouTube. [Link]

  • Brydon, D. L., Cadogan, J. I. G., et al. (1968). Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C: Organic, 804-807. [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-induced deiodination of aryl iodides in alkaline methanol. Journal of the American Chemical Society, 89(25), 6712-6718. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]

  • Szala, M., et al. (2007). Reductive halogen elimination from phenols by organic radicals in aqueous solutions; chain reaction induced by proton-coupled electron transfer. The Journal of Physical Chemistry B, 111(40), 11847-11854. [Link]

  • Alkorta, I., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32, 1757-1769. [Link]

  • Chen, K., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9576-9582. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. (2024). [Link]

  • Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix. (2025). [Link]

  • Column chromatography of acid-sensitive compounds. Sciencemadness Discussion Board. (2018). [Link]

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]

  • Kitamura, M. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 25(24), 6007. [Link]

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Lead Sciences. [Link]

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8), RCR5123. [Link]

  • 4-Iodopyrazole. PubChem. [Link]

  • Coudray, L., & Saugues, E. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7953. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Aggarwal, T., Kumar, S., & Verma, A. K. (2016). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 14(33), 7639-7653. [Link]

  • 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]

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Optimization

Technical Support Center: By-product Analysis in 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Reactions

Welcome to the technical support guide for the synthesis and by-product analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and by-product analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this valuable building block. We will explore the causal factors behind common experimental issues and provide field-tested, validated solutions to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves two key transformations: the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group and the subsequent regioselective iodination. While seemingly straightforward, this sequence is fraught with potential pitfalls, primarily concerning the control of regioselectivity during the iodination step. The formation of isomeric by-products can lead to complex purification challenges and reduced yields of the desired 5-iodo isomer. This guide provides a systematic approach to diagnosing and resolving these issues.

Experimental Workflow Overview

The general synthetic pathway is illustrated below. The critical juncture for by-product formation is the iodination step, where precise control of reagents and conditions is paramount to ensure the desired regioselectivity.

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Iodination cluster_2 Analysis & Purification A 1H-Pyrazole B 1-(THP)-1H-pyrazole A->B DHP, Acid Catalyst (e.g., TsOH, PPTS) C 5-Iodo-1-(THP)-1H-pyrazole (Desired Product) B->C n-BuLi, then I₂ (-78 °C to RT) D By-products: - 3-Iodo Isomer - 4-Iodo Isomer - Di-iodo Species B->D Alternative Iodinating Agents (e.g., NIS, I₂/CAN) or Poor Condition Control E Crude Reaction Mixture C->E D->E F Analytical Characterization (LC-MS, NMR) E->F G Purification (Column Chromatography) E->G

Caption: General workflow for the synthesis of 5-Iodo-1-(THP)-1H-pyrazole.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each entry details the issue, its probable causes, and actionable solutions.

Question 1: My NMR spectrum is complex, showing multiple pyrazole isomers. How can I identify the desired 5-iodo product and the major by-products?

Answer:

Distinguishing between the 3-iodo, 4-iodo, and 5-iodo isomers is the most common analytical challenge. The identification relies on a careful analysis of ¹H NMR and ¹³C NMR spectra, supported by LC-MS data.

Causality: The regioselectivity of pyrazole iodination is highly dependent on the reaction mechanism.[1][2]

  • Deprotonation/Iodination (n-BuLi, then I₂): This method proceeds by deprotonating the most acidic proton at the C5 position, followed by quenching the resulting lithium pyrazolide with iodine. This pathway almost exclusively yields the 5-iodo derivative.[2]

  • Electrophilic Iodination (e.g., I₂/CAN, NIS): These reagents favor substitution at the electron-rich C4 position, making the 4-iodo isomer a likely by-product.[1][2] The 3-iodo isomer can also form, though often as a minor component depending on the substrate.

Data-Driven Identification:

The chemical shifts of the pyrazole ring protons are highly diagnostic.

CompoundH-3 Signal (δ)H-4 Signal (δ)H-5 Signal (δ)Probable Cause
5-Iodo-1-(THP)-1H-pyrazole (Product) ~7.5 ppm (d)~6.4 ppm (d)(No Signal)Reaction with n-BuLi/I₂.[2]
3-Iodo-1-(THP)-1H-pyrazole (By-product) (No Signal)~6.5 ppm (d)~7.8 ppm (d)Incomplete deprotonation at C5, side reactions.[3]
4-Iodo-1-(THP)-1H-pyrazole (By-product) ~7.9 ppm (s)(No Signal)~7.5 ppm (s)Use of electrophilic iodinating agents (NIS, I₂/CAN).[1][2]
1-(THP)-1H-pyrazole (Starting Material) ~7.6 ppm (d)~6.3 ppm (t)~7.5 ppm (d)Incomplete reaction.

Note: Exact chemical shifts can vary based on solvent and concentration. The key is the multiplicity (singlet 's', doublet 'd', triplet 't') and relative positions of the signals.

Recommended Solution:

  • Confirm with LC-MS: All three iodo-isomers will have the same mass. Use LC to separate them. The unreacted starting material will have a different mass and can be easily identified.

  • Optimize Iodination: To exclusively obtain the 5-iodo isomer, the use of n-BuLi followed by iodine is the most reliable method reported.[2] Ensure the reaction is kept at -78 °C during deprotonation to prevent side reactions.

G start Complex NMR Spectrum q1 Are there 3 distinct pyrazole species with the same mass in LC-MS? start->q1 a1_yes Likely a mixture of 3-iodo, 4-iodo, and 5-iodo isomers. q1->a1_yes Yes a1_no Check for unreacted starting material (different mass) or di-iodinated product (higher mass). q1->a1_no No remedy1 Action: Use 2D NMR (COSY, HMBC) to confirm connectivity and assign structures. a1_yes->remedy1 remedy2 Action: Re-run reaction using n-BuLi/I₂ at -78°C for regioselectivity. remedy1->remedy2

Caption: Troubleshooting logic for identifying isomeric by-products.

Question 2: The yield of my desired 5-iodo product is low, and I have a significant amount of non-iodinated pyrazole starting material.

Answer:

Low conversion is a common issue that typically points to problems with the deprotonation step or the purity of reagents.

Causality:

  • Inactive n-BuLi: n-Butyllithium is highly reactive and degrades upon exposure to moisture or air. Titration of the n-BuLi solution is crucial to determine its active concentration.

  • Insufficient Reagent: Using an insufficient molar equivalent of n-BuLi will result in incomplete deprotonation of the 1-(THP)-1H-pyrazole.

  • Protic Contaminants: Traces of water in the solvent (THF) or on the glassware will quench the n-BuLi before it can deprotonate the pyrazole.

  • Temperature Control: Allowing the reaction to warm prematurely before the addition of iodine can lead to decomposition of the lithium pyrazolide intermediate.

Recommended Solutions:

  • Titrate n-BuLi: Always titrate your n-BuLi solution before use to accurately determine its molarity.

  • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system.

  • Optimize Stoichiometry: Use a slight excess of n-BuLi (e.g., 1.1 equivalents) to ensure complete deprotonation.

  • Maintain Low Temperature: Keep the reaction temperature strictly at or below -78 °C (a dry ice/acetone bath) during the n-BuLi addition and for the duration of the deprotonation stir time before adding the iodine solution.[1]

Question 3: My crude product is a complex, inseparable mixture that streaks on a TLC plate.

Answer:

Streaking on TLC and difficulty in separation often point to the presence of highly polar impurities or unstable by-products, sometimes arising from the THP group itself.

Causality:

  • THP Deprotection: The THP protecting group is acid-labile.[4][5] If the work-up is too acidic or if the crude product is left on silica gel for an extended period, partial deprotection can occur. The resulting free pyrazole is more polar and can cause streaking.

  • Formation of Azo-Dimers: Under certain oxidative iodination conditions or with specific reagents like nitrogen triiodide, the formation of azo-linked pyrazole dimers has been observed, which are often colored and highly polar.[1][6]

  • Unstable Functional Groups: If the pyrazole substrate has other functional groups, they may be unstable under the strongly basic (n-BuLi) or oxidative conditions, leading to decomposition.[1]

Recommended Solutions:

  • Neutralize Silica Gel: For column chromatography, consider pre-treating the silica gel with a base like triethylamine (e.g., by including 1% triethylamine in your eluent) to prevent on-column deprotection of the THP group.[7]

  • Aqueous Work-up: During the work-up, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, which is a milder alternative to acidic quenches.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification. If it must be stored, keep it cold and under an inert atmosphere.

  • Alternative Purification: If chromatography is problematic, consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or a bulb-to-bulb distillation if the product is thermally stable.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of THP protection and can it cause by-products? A1: THP protection is the acid-catalyzed addition of an alcohol (in this case, the N-H of pyrazole) to 3,4-dihydro-2H-pyran (DHP).[4] The mechanism involves protonation of the DHP double bond to form a stabilized carbocation, which is then attacked by the pyrazole nitrogen.[4] While generally a clean reaction, using too strong an acid or high temperatures can lead to polymerization of DHP, creating non-polar, greasy by-products. Using a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) is recommended.[5]

Q2: Are there "green" or milder alternatives for the iodination step? A2: Yes, environmentally friendlier methods have been developed. One notable method uses hydrogen peroxide as a clean oxidant with a catalytic amount of iodine in water.[1][8] The primary by-product of this system is water.[1][8] However, it's important to note that this method typically yields the 4-iodo isomer due to its electrophilic nature and may not be suitable for synthesizing the desired 5-iodo product.[1][8]

Q3: The THP group introduces a new stereocenter. Does this affect my analysis? A3: Yes. The reaction of DHP with your pyrazole creates a new chiral center at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers if your molecule already contains a stereocenter.[4][5] This can lead to a doubling of signals in the NMR spectrum, which can complicate analysis but does not typically affect the reactivity of the pyrazole ring itself.[9] For achiral pyrazoles, a racemic mixture is formed. This complexity in the NMR is a known drawback of the THP group.[9]

Q4: How do I remove the THP protecting group after my subsequent reactions? A4: The THP group is readily cleaved under mild acidic conditions.[4] Common methods include using acetic acid in a THF/water mixture, or a catalytic amount of a stronger acid like HCl or TsOH in an alcohol solvent (e.g., methanol or ethanol).[5][9] The reaction is typically fast and clean.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Iodo-1-(THP)-1H-pyrazole

This protocol is adapted from methodologies known to produce the 5-iodo isomer with high selectivity.[1][2]

Materials:

  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration previously determined by titration)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(THP)-1H-pyrazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium pyrazolide.

  • Iodine Addition: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl solution.

  • Work-up: Add saturated aq. Na₂S₂O₃ solution to dissipate the excess iodine color. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying the crude product from Protocol 1.[7]

  • TLC Analysis: Dissolve a small amount of the crude product and run a TLC plate using a mixture of ethyl acetate and hexanes (e.g., start with 10:90 and 20:80) to find a solvent system that gives the desired product an Rf value of ~0.3-0.4 and provides good separation from impurities.[7]

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Pro-Tip: For sensitive compounds, add 1% triethylamine to the eluent to neutralize the silica gel.[7]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

References
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23591-23603. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Retrieved from [Link]

  • Krasavin, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Alichem. (n.d.). 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]

  • Google Patents. (2020). WO 2020/039025 A1.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Belkacem, M., & Gherraf, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(9). Retrieved from [Link]

  • PubChem. (n.d.). 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and 5-Bromo-1-THP-pyrazole

Introduction: The Strategic Value of Halogenated Pyrazoles in Drug Discovery Functionalized pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals due to their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyrazoles in Drug Discovery

Functionalized pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals due to their diverse biological activities. The ability to selectively introduce molecular complexity onto this privileged scaffold is paramount in drug development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The choice of the halogen atom on the pyrazole ring—typically iodine or bromine—is a critical decision that significantly influences reaction efficiency, scalability, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and its bromo-analogue, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . The tetrahydropyran (THP) group serves as a common and robust protecting group for the pyrazole nitrogen, enhancing stability and solubility. By understanding the fundamental differences in their reactivity, supported by experimental data and mechanistic insights, researchers can make more informed decisions to optimize their synthetic routes.

Core Principles: Why Halogen Choice Matters

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for BDE is C-F > C-Cl > C-Br > C-I.[1][2] Consequently, the reactivity trend is the inverse: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[3]

This trend is primarily dictated by the rate-determining step in many cross-coupling catalytic cycles: oxidative addition . During this step, the palladium(0) catalyst inserts into the C-X bond. A weaker bond, like the C-I bond, undergoes this cleavage more readily and under milder conditions than the stronger C-Br bond.[3][4]

Property5-Iodo-1-THP-pyrazole5-Bromo-1-THP-pyrazoleJustification
Molecular Formula C₈H₁₁IN₂O[5]C₈H₁₁BrN₂O-
Molecular Weight 278.09 g/mol [5]247.10 g/mol -
C₅-Halogen BDE ~213 kJ/mol[6]~285 kJ/mol[6]The C-I bond is significantly weaker, requiring less energy to break.
Relative Reactivity HigherLowerWeaker C-X bond leads to faster oxidative addition to the Pd(0) catalyst.[3]

Table 1. Head-to-Head Comparison of Key Physicochemical Properties.

Mechanistic Underpinnings: The Catalytic Cycle

To appreciate the reactivity differences, it's essential to visualize the general palladium-catalyzed cross-coupling cycle. The initial oxidative addition step is where the choice between iodine and bromine has the most significant impact.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Faster for Ar-I Slower for Ar-Br Trans Transmetalation PdII->Trans + R-M PdII_R Ar-Pd(II)(R)L₂ Trans->PdII_R NuM R-M (e.g., R-B(OH)₂) NuM->Trans RedEli Reductive Elimination PdII_R->RedEli RedEli->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedEli->Product ArX Ar-X (Iodo or Bromo Pyrazole) ArX->OxAdd

Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of the iodo-pyrazole allows for milder conditions, lower catalyst loadings, and often shorter reaction times compared to its bromo counterpart.

Parameter5-Iodo-1-THP-pyrazole5-Bromo-1-THP-pyrazoleRationale & Insights
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)While both can use standard catalysts, the bromo-derivative may require more advanced, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve comparable efficiency, especially with challenging boronic acids.[7]
Catalyst Loading 1-3 mol%2-5 mol%The faster oxidative addition with the iodide often permits lower catalyst concentrations.
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Weaker bases are often sufficient for the more reactive iodide. The less reactive bromide may require stronger bases to facilitate the transmetalation step.
Temperature 60-80 °C80-110 °CThe lower energy barrier for oxidative addition allows for lower reaction temperatures.
Reaction Time 2-8 hours6-24 hoursReactions with the iodide typically reach completion faster.
Yield Generally >85%Generally 70-90%While high yields are achievable with both, the iodide often provides more consistent and higher yields across a broader substrate scope.[8]

Table 2. Comparative Performance in Suzuki-Miyaura Coupling.

Detailed Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to objectively compare the reactivity of the two substrates under identical conditions.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 To separate, flame-dried vials, add Pyrazole-X (1.0 eq), Phenylboronic Acid (1.2 eq), and K₃PO₄ (2.0 eq). p2 Add PdCl₂(dppf) catalyst (2 mol%). p1->p2 p3 Evacuate and backfill each vial with Argon (3x). p2->p3 r1 Add degassed 1,4-Dioxane/H₂O (4:1). p3->r1 r2 Heat reaction mixtures to 80 °C with vigorous stirring. r1->r2 r3 Monitor progress by TLC/LC-MS at 1h, 4h, and 12h. r2->r3 w1 Cool to RT, dilute with Ethyl Acetate. r3->w1 w2 Wash with H₂O and brine. w1->w2 w3 Dry (Na₂SO₄), filter, and concentrate. w2->w3 w4 Purify via flash chromatography. Determine isolated yield. w3->w4

Figure 2. Experimental workflow for a comparative Suzuki coupling experiment.

Expected Outcome: The reaction with 5-iodo-1-THP-pyrazole is expected to show a significantly higher conversion rate at the earlier time points (1h, 4h) and likely a higher isolated yield after 12 hours compared to the 5-bromo-1-THP-pyrazole.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling is vital for introducing alkyne functionalities. The reactivity trend (I > Br) is particularly pronounced here. Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed.[9]

Parameter5-Iodo-1-THP-pyrazole5-Bromo-1-THP-pyrazoleRationale & Insights
Catalyst System PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuIThe bromo-pyrazole often requires higher temperatures or more active catalyst systems to achieve reasonable reaction rates.[10][11]
Temperature Room Temp. to 50 °C50-100 °CThe high reactivity of the iodide allows for significantly milder conditions, which is beneficial for thermally sensitive substrates.[12]
Key Side Reaction -Dehalogenation/ProtonolysisAt the higher temperatures required for the bromide, competing side reactions like hydrodehalogenation (replacement of Br with H) can become more prevalent, reducing yield.[9]
Yield Excellent (>90%)Moderate to Good (60-85%)The milder conditions for the iodide typically lead to cleaner reactions and higher yields.[13]

Table 3. Comparative Performance in Sonogashira Coupling.

Detailed Protocol: Standard Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the pyrazole halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., RT for iodide, 80 °C for bromide) and monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is crucial for synthesizing aryl amines. While the C-I bond's reactivity is an advantage, it can also lead to complications. Iodide anions generated in the reaction can sometimes act as catalyst inhibitors by forming stable, off-cycle palladium-iodide complexes.[14][15] However, with modern ligands, this is often overcome.

Parameter5-Iodo-1-THP-pyrazole5-Bromo-1-THP-pyrazoleRationale & Insights
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd₂(dba)₃ / tBuBrettPhosThe less reactive bromide often necessitates the use of highly active, bulky, electron-rich biarylphosphine ligands (Buchwald or Hartwig ligands) to promote efficient oxidative addition.[16]
Base K₂CO₃, Cs₂CO₃NaOtBu, KOtBu, LHMDSThe C-N reductive elimination step is often challenging. Strong, non-nucleophilic bases are typically required for both substrates, but especially for the less reactive bromide.[17]
Temperature 80-110 °C90-120 °CBoth substrates generally require elevated temperatures for amination.
Potential Issues Iodide inhibitionSlower reaction ratesWhile the iodide reacts faster, careful selection of ligands and conditions is needed to prevent catalyst deactivation. The bromide is slower but may be less prone to this specific inhibition pathway.[15]
Yield Good to Excellent (75-95%)Good to Excellent (75-95%)With optimized, modern catalyst systems, high yields can be achieved with both halides.[18] The choice often comes down to the cost and availability of the starting material and the specific amine being coupled.

Table 4. Comparative Performance in Buchwald-Hartwig Amination.

Practical Considerations and Strategic Selection

Decision_Tree cluster_iodo Choose 5-Iodo-1-THP-pyrazole cluster_bromo Choose 5-Bromo-1-THP-pyrazole start Project Goal? goal1 Rapid Synthesis & Mild Conditions Required start->goal1 High Reactivity Needed goal2 Cost-Effectiveness & Large-Scale Synthesis start->goal2 Scalability is Key goal3 Late-Stage Functionalization with Orthogonal Reactivity start->goal3 Selectivity is Paramount iodo_adv Advantages: - Faster reaction rates - Milder conditions (Temp, Base) - Lower catalyst loading - Ideal for sensitive substrates goal1->iodo_adv bromo_adv Advantages: - Lower starting material cost - Greater stability - Allows for selective reaction  in presence of an iodide goal2->bromo_adv goal3->bromo_adv

Figure 3. Decision logic for selecting the appropriate pyrazole halide.

  • When to Choose 5-Iodo-1-THP-pyrazole:

    • Speed and Efficiency: When rapid synthesis and high throughput are priorities.

    • Sensitive Substrates: When the coupling partners are thermally unstable or contain functional groups incompatible with harsh conditions (strong bases, high temperatures).

    • Proof-of-Concept: For initial library synthesis where maximizing the probability of a successful reaction is key.

  • When to Choose 5-Bromo-1-THP-pyrazole:

    • Cost and Scale-Up: Aryl bromides are generally less expensive and more readily available in bulk than their iodide counterparts, making them preferable for large-scale campaigns.

    • Orthogonal Reactivity: In molecules containing both an aryl iodide and an aryl bromide, the iodide can often be reacted selectively, leaving the bromide intact for a subsequent, different coupling reaction. This is a powerful strategy for divergent synthesis.

    • Process Robustness: While requiring more forcing conditions, optimized reactions with bromides can be highly robust and reproducible on a large scale.

Conclusion

The choice between 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and its 5-bromo analogue is a strategic decision based on a trade-off between reactivity and practicality. The iodo-pyrazole offers superior reactivity, enabling milder conditions and faster transformations, making it ideal for rapid, small-scale synthesis and for use with sensitive substrates.[3][19] Conversely, the bromo-pyrazole provides advantages in terms of lower cost, greater stability, and the potential for orthogonal synthetic strategies, rendering it a more practical choice for large-scale manufacturing and complex, multi-step syntheses.[20][21] A thorough understanding of these differences, grounded in the principles of reaction kinetics and catalytic mechanisms, empowers researchers to design more efficient, cost-effective, and successful synthetic routes in their drug discovery and development endeavors.

References

  • BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4).
  • Ananikov, V. P., et al. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate.
  • BenchChem. A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
  • Houk, K. N., et al. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate.
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • BenchChem. Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
  • Wikipedia. Buchwald–Hartwig amination.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • Ackermann, L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • CymitQuimica. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • BenchChem. A Comparative Analysis of the Reactivity of 4-Iodo- vs. 4-Bromo-1-methyl-1H-pyrazol-3-amine in Cross-Coupling Reactions.
  • Chemistry LibreTexts. Bond Energies.
  • BenchChem. comparative analysis of catalysts for 5-bromoindole Suzuki coupling.

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Comparative

A Comparative Analysis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and Other Iodinated Pyrazole Isomers for Advanced Synthesis

Introduction: The Privileged Pyrazole Scaffold and the Strategic Role of Iodination Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Strategic Role of Iodination

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1] Their derivatives are integral to a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2] The synthetic versatility of the pyrazole core is significantly amplified by the introduction of an iodine atom. This halogenation provides a crucial handle for constructing complex molecular architectures through powerful palladium-catalyzed cross-coupling reactions, making iodinated pyrazoles indispensable building blocks for drug discovery and development.[1][3]

This guide provides an in-depth comparison of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with other key iodinated pyrazole isomers, namely 3-iodo and 4-iodo pyrazoles. We will explore the causality behind their distinct synthetic routes, compare their reactivity profiles with supporting experimental data, and provide detailed protocols for their application in cornerstone cross-coupling reactions.

Featured Compound: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Chemical Structure and Properties:

  • IUPAC Name: 5-iodo-1-(oxan-2-yl)pyrazole[4]

  • Molecular Formula: C₈H₁₁IN₂O[4]

  • Molecular Weight: 278.09 g/mol [4]

  • CAS Number: 1311197-82-6[4]

The structure is characterized by an iodine atom at the C5 position of the pyrazole ring and a tetrahydropyran (THP) group protecting the N1 nitrogen. The THP group is a critical feature; as an acid-labile protecting group, it serves two primary functions:

  • Preventing Catalyst Deactivation: The pyrazole N-H is acidic and can coordinate to the palladium catalyst in cross-coupling reactions, inhibiting its activity. The THP group masks this site, ensuring efficient catalysis.[5][6]

  • Directing Regioselectivity: Protection at N1 is essential for subsequent regioselective functionalization, particularly for directing metallation to the C5 position.[7][8]

Synthesis: A Regioselective Approach

The synthesis of 5-Iodo-1-(THP)-1H-pyrazole hinges on the heightened acidity of the C5 proton in the N-protected pyrazole ring. This allows for a regioselective deprotonation-iodination sequence, a distinct strategy compared to the electrophilic substitution methods used for other isomers.[9]

G cluster_0 Synthesis of 5-Iodo-1-(THP)-1H-pyrazole pyrazole Pyrazole thp_pyrazole 1-(Tetrahydro-2H-pyran-2-yl) -1H-pyrazole pyrazole->thp_pyrazole DHP, Acid cat. (Protection) lithiated Lithiated Intermediate thp_pyrazole->lithiated n-BuLi, THF, -78°C (Deprotonation at C5) final_product 5-Iodo-1-(THP)-1H-pyrazole lithiated->final_product I₂, -78°C to RT (Iodination)

Caption: Synthetic workflow for 5-Iodo-1-(THP)-1H-pyrazole.

Comparative Analysis of Iodinated Pyrazole Isomers

The synthetic accessibility and reactivity of iodinated pyrazoles are dictated by the position of the iodine atom. Each isomer presents unique advantages and challenges for the synthetic chemist.

Feature5-Iodo-1-(THP)-1H-pyrazole 4-Iodopyrazole Derivatives 3-Iodopyrazole Derivatives
Typical Synthesis N-protection, followed by deprotonation at C5 (e.g., with n-BuLi) and quenching with an iodine source (I₂).[9][10]Direct electrophilic iodination of the pyrazole ring at C4 using I₂ with an oxidant (e.g., CAN) or under basic conditions.[9][11]Often requires ring construction from pre-functionalized precursors or more complex multi-step sequences.[5]
Regioselectivity Rationale Directed by the high kinetic acidity of the C5 proton after N1-protection.[9]The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[12]Less straightforward; regioselectivity is often built into the starting materials for cyclization.[5]
Key Advantage Predictable and high-yielding regioselective synthesis. The THP group is robust yet easily removed.Readily accessible via direct iodination of the pyrazole core.[13][14]Provides access to a different substitution pattern for SAR studies.
Considerations Requires a strong base and anhydrous, cryogenic conditions.May require optimization to avoid over-iodination (e.g., di- or tri-iodination).[15][16]Synthesis can be less direct and lower yielding compared to other isomers.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond on the pyrazole ring is the key reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern synthesis for forming C-C and C-N bonds.[1] The choice of isomer can significantly impact reaction efficiency.

G Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)-R' Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product ArX Iodopyrazole (Ar-X) ArX->OxAdd Boronic Boronic Acid (R'-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is extensively used to form biaryl structures.[17][18]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventConditionsYieldReference
5-Iodo-1-(THP)-1H-pyrazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80 °C, 12h~85%[19] (Analogous)
4-Iodopyrazole derivative Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O90 °C, 6h~92%[3] (Analogous)
1-Aryl-4-iodo-3-CF₃-pyrazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C, 12h75%[9][20]

Analysis: Both 4- and 5-iodopyrazoles are excellent substrates for Suzuki-Miyaura coupling, typically providing high yields. The choice between them often depends on the desired final substitution pattern of the target molecule rather than a significant difference in reactivity.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, a key reaction for synthesizing arylalkynes.[21][22]

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
5-Chloro-4-iodopyrazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT, 2h95%[23]
1-Aryl-5-iodo-3-CF₃-pyrazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT, 2h>90%[9][20]
3-Iodo-1-(EtOEt)-pyrazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50 °C, 2h88%[5][24]

Analysis: Iodinated pyrazoles across all positions (3, 4, and 5) are highly effective in Sonogashira couplings. The reaction proceeds under mild conditions, often at room temperature, and demonstrates high functional group tolerance, yielding excellent results.[21]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling amines with aryl halides.[25][26] It is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.

SubstrateAmineCatalyst / LigandBaseSolventConditionsYieldReference
Aryl Bromide (General) Primary/Secondary AminePd₂(dba)₃ / BiarylphosphineNaOtBuToluene80-110 °CHigh[25][27] (General)
4-Iodopyrazole (Predicted) MorpholinePd(OAc)₂ / XPhosK₃PO₄t-BuOH100 °C, 12hGood-High[26] (Analogous)
5-Iodopyrazole (Predicted) AnilinePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane100 °C, 12hGood-High[26] (Analogous)

Analysis: While specific examples for iodopyrazoles are less common in the initial search, the principles of Buchwald-Hartwig amination are well-established.[25] Both 4- and 5-iodopyrazoles are expected to be competent substrates. The reactivity trend generally follows C-I > C-Br > C-Cl, making iodides the most reactive coupling partners, often allowing for milder reaction conditions.[3] The choice of a sterically hindered biaryl phosphine ligand is crucial for achieving high efficiency.[26]

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. Adherence to anhydrous and inert atmosphere techniques is critical for success, especially in reactions involving organometallic reagents and catalysts.

Protocol 1: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is adapted from established methods for N-protection followed by regioselective lithiation and iodination.[7][9]

  • N-Protection:

    • To a solution of pyrazole (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

    • Add a catalytic amount of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with saturated NaHCO₃ solution, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Iodination:

    • Dissolve the N-THP-protected pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or N₂).

    • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography to obtain the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This microwave-assisted protocol is adapted from procedures for analogous 4-halopyrazoles.[17][28][29]

  • Reaction Setup:

    • To a microwave reaction vial, add the iodopyrazole substrate (1.0 eq), the arylboronic acid (1.3 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[17]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This procedure is based on standard Sonogashira conditions widely applied to iodopyrazoles.[21][30]

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

    • Add an anhydrous solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction:

    • Add the terminal alkyne (1.2 eq) dropwise.

    • Heat the reaction mixture to 50-80 °C and monitor progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel column chromatography.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a highly valuable and versatile building block in synthetic chemistry. Its synthesis, achieved through a predictable deprotonation-iodination strategy, provides clean access to the C5-functionalized pyrazole. In comparison, 4-iodopyrazoles are more directly synthesized via electrophilic substitution, while 3-iodopyrazoles often require more intricate synthetic design.

In the context of the most crucial applications—palladium-catalyzed cross-coupling reactions—all iodinated pyrazole isomers perform exceptionally well. The choice of isomer is therefore less a matter of inherent reactivity and more a strategic decision based on the desired final molecular architecture and the most efficient synthetic route to the required starting material. The THP-protected 5-iodo isomer offers a robust and reliable path for elaborating the pyrazole scaffold, cementing its role as a key intermediate in the quest for novel therapeutics and advanced organic materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54759103, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • García, J. I., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved from [Link]

  • ResearchGate (2025). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF. Retrieved from [Link]

  • Štefane, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved from [Link]

  • ResearchGate (2025). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Retrieved from [Link]

  • Max Planck Institute (n.d.). Supplemental Information. MPG.PuRe. Retrieved from [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Retrieved from [Link]

  • ResearchGate (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • Semantic Scholar (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Huang, Y., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH. Retrieved from [Link]

  • Ohta, Y., et al. (2016). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • KTU ePubl (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • Google Patents (2020). WO 2020/039025 A1.
  • ResearchGate (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]

  • VCC (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • YouTube (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing) (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • RSC Publishing (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • NIH (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • PubChem (n.d.). 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • ResearchGate (2025). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • YouTube (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

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Validation

The Strategic Advantage of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in Kinase Inhibitor Synthesis: A Comparative Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition The pyrazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This five-membered aromatic heterocycle is a key structural component in numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor). Its prevalence stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a fundamental requirement for potent inhibition. The strategic functionalization of the pyrazole ring is therefore a critical aspect of kinase inhibitor design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical comparison of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a key building block for the synthesis of pyrazole-containing kinase inhibitors. We will objectively evaluate its performance against alternative iodinated pyrazole isomers, supported by available experimental data, and provide detailed protocols for its application in crucial cross-coupling reactions.

The Critical Role of Iodinated Pyrazoles as Synthetic Intermediates

Halogenated pyrazoles, particularly iodinated derivatives, are invaluable precursors in drug discovery. The carbon-iodine bond serves as a versatile handle for introducing a wide array of molecular complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3] This allows for the late-stage functionalization of the pyrazole core, a highly desirable strategy in lead optimization.

The position of the iodine atom on the pyrazole ring significantly influences the reactivity of the building block and the substitution pattern of the final inhibitor, which in turn dictates its interaction with the target kinase. The three constitutional isomers, 3-iodo-, 4-iodo-, and 5-iodo-pyrazole, each offer distinct synthetic opportunities. This guide focuses on the 5-iodo isomer, protected with a tetrahydropyran (THP) group, and explores its specific advantages.

Comparative Efficacy in Cross-Coupling Reactions: 5-Iodo- vs. Other Iodo-Pyrazole Isomers

A study by a research group on the Suzuki-Miyaura and Sonogashira coupling reactions of 1-aryl-3-trifluoromethyl-4-iodopyrazole and its 5-iodo isomer provides the closest available experimental comparison. While not featuring the THP protecting group, this system offers a valuable proxy for understanding the relative reactivity of the C4-I versus the C5-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound. In the aforementioned study, the following results were obtained:

Iodo-Pyrazole IsomerCoupling PartnerCatalyst SystemSolventBaseYieldReference
1-Aryl-3-CF3-4-iodo -pyrazolePhenylboronic acidPd(PPh₃)₄THF/H₂OK₂CO₃56%[4]
1-Aryl-3-CF3-5-iodo -pyrazolePhenylboronic acidPd(PPh₃)₄THF/H₂OK₂CO₃62%[4]

These results suggest that under these specific conditions, the 5-iodo-pyrazole isomer exhibits slightly higher reactivity in Suzuki-Miyaura coupling compared to the 4-iodo isomer, affording a moderately better yield. This can be a critical consideration in multi-step syntheses where maximizing yield at each step is paramount.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The same study investigated the Sonogashira coupling of the isomeric iodopyrazoles with phenylacetylene:

Iodo-Pyrazole IsomerCoupling PartnerCatalyst SystemSolventBaseYieldReference
1-Aryl-3-CF3-4-iodo -pyrazolePhenylacetylenePd(PPh₃)₄, CuITHF/Et₃N->90%[4]
1-Aryl-3-CF3-5-iodo -pyrazolePhenylacetylenePd(PPh₃)₄, CuITHF/Et₃N->90%[4]

In this case, both the 4-iodo and 5-iodo isomers demonstrated excellent reactivity, affording high yields of the corresponding alkynylated pyrazoles. This suggests that for Sonogashira couplings, the positional difference of the iodine atom may have a less pronounced impact on the reaction outcome compared to the Suzuki-Miyaura coupling.

The Strategic Role of the Tetrahydropyran (THP) Protecting Group

The use of a protecting group on the pyrazole nitrogen is often necessary to prevent side reactions and to direct the regioselectivity of subsequent transformations. The tetrahydropyran (THP) group offers several advantages:

  • Stability: The THP group is stable to a wide range of reaction conditions, including those commonly employed in cross-coupling reactions.

  • Facile Introduction and Removal: The THP group can be introduced under mild acidic conditions and removed under acidic or neutral conditions, ensuring compatibility with sensitive functional groups elsewhere in the molecule.

  • Improved Solubility: The presence of the THP group can enhance the solubility of the pyrazole intermediate in organic solvents, facilitating reaction setup and purification.

A green, solvent- and catalyst-free method for the protection of pyrazole with 3,4-dihydro-2H-pyran (DHP) to form the THP-protected pyrazole has been reported, offering an environmentally friendly approach. Deprotection can be achieved thermally, providing a clean and efficient method for revealing the N-H functionality when required.

Experimental Protocols

The following are detailed, representative protocols for the application of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in key cross-coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine 5-Iodo-1-THP-pyrazole, Arylboronic Acid, Palladium Catalyst, Ligand, and Base in a reaction vessel B Add degassed solvent (e.g., Dioxane/Water) A->B C Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere B->C D Monitor reaction progress by TLC or LC-MS C->D E Aqueous work-up to remove inorganic salts D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried reaction vessel, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/ethanol/H₂O).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine 5-Iodo-1-THP-pyrazole, Palladium Catalyst, Copper(I) Iodide, and a base in a reaction vessel B Add degassed solvent (e.g., THF or DMF) A->B C Add the terminal alkyne B->C D Stir at room temperature or with gentle heating under an inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Aqueous work-up and extraction with an organic solvent E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: General workflow for a Sonogashira coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion: A Versatile and Efficacious Building Block

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a highly effective and versatile building block for the synthesis of kinase inhibitors. While direct comparative data with its isomers is limited, evidence from analogous systems suggests a potential reactivity advantage in Suzuki-Miyaura couplings. The presence of the THP protecting group offers practical benefits in terms of stability and handling. The reliable and high-yielding performance of this intermediate in both Suzuki-Miyaura and Sonogashira cross-coupling reactions makes it a strategic choice for medicinal chemists aiming to efficiently construct libraries of novel pyrazole-based kinase inhibitors for drug discovery programs.

References

  • Cano, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2834. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(9), 888. [Link]

  • Faria, J. V., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • G. A. Eller, et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(19). [Link]

  • Hassan, W., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 26(11), 3169. [Link]

  • Jurásek, B., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 6(10), 8343-8350. [Link]

  • Potáčková, P., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(58), 36567-36575. [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Vilkauskaitė, G., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(6), 54-71. [Link]

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Comparative

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery - A Comparative Guide to the Biological Activity of its Derivatives

Introduction: The Versatility of the Pyrazole Core The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electron...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide explores the significant biological activities of pyrazole derivatives, with a specific focus on their anticancer and antimicrobial potential. While our title compound is 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a specific derivative featuring an iodine atom at the 5-position and a tetrahydro-2H-pyran-2-yl (THP) group on one of the nitrogen atoms, the available literature on this exact molecule's biological activity is limited. Therefore, this guide will leverage the extensive research on the broader class of pyrazole derivatives to provide a comprehensive comparative analysis. The structural features of our title compound, such as the lipophilic iodine atom and the protective THP group, are common modifications in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Understanding the structure-activity relationships (SAR) of various pyrazole analogues allows us to infer the potential applications and performance of such specifically substituted compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the performance of pyrazole derivatives against established alternatives, supported by experimental data and detailed protocols.

Part 1: Anticancer Activity of Pyrazole Derivatives - A Focus on Kinase Inhibition

A predominant area where pyrazole derivatives have shown immense promise is in oncology.[3][4] Many have been developed as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[5][6]

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazole derivatives frequently act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. Two of the most relevant kinase families targeted by pyrazole-based inhibitors in cancer are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[7]

  • EGFR Signaling: The EGFR pathway is crucial for cell growth, proliferation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers. Pyrazole inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.

  • VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11] By inhibiting VEGFR-2, pyrazole derivatives can effectively cut off a tumor's blood supply.

Below are diagrams illustrating these targeted signaling pathways.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Comparative Performance: Pyrazole Derivatives vs. Standard Anticancer Agents

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency. The following table compares the in vitro cytotoxic activity of various pyrazole derivatives against several human cancer cell lines with standard chemotherapeutic drugs.

Compound/DrugCancer Cell LineTarget/Mechanism of ActionIC50 (µM)Reference(s)
Pyrazole Derivatives
Compound 29 (Pyrazole-based)MCF-7 (Breast)CDK2/cyclin A2 inhibitor17.12[3]
Compound 24 (Pyrazolo[3,4-d]pyrimidine)A549 (Lung)EGFR (wild-type)8.21[3]
Compound 5 (Benzofuro[3,2-c]pyrazole)K562 (Leukemia)Tubulin polymerization inhibitor0.021 (as GI50)[3]
Pyrazole Derivative 3f MDA-MB-468 (Breast)ROS generation, Apoptosis induction14.97 (24h), 6.45 (48h)[4]
Pyrazole Derivative 1b HepG-2 (Liver)Not specified6.78[5]
Standard Anticancer Agents
DoxorubicinMCF-7 (Breast)DNA intercalation, Topoisomerase II inhibition0.95[7]
ErlotinibHepG2 (Liver)EGFR inhibitor10.6[7]
SorafenibHepG2 (Liver)Multi-kinase inhibitor (including VEGFR)1.06[7]
PaclitaxelMDA-MB-468 (Breast)Microtubule stabilization49.90 (24h), 25.19 (48h)[4]
CisplatinHeLa (Cervical)DNA cross-linking5.5[3]

Note: IC50 values can vary based on experimental conditions. This table is for comparative purposes.

As the data illustrates, pyrazole derivatives exhibit a wide range of potencies, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range, comparable to or exceeding the potency of standard drugs like Erlotinib in certain cell lines.[7] The diverse substitutions on the pyrazole ring allow for fine-tuning of activity against specific cancer targets.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[12][13]

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of pyrazole derivatives and control drugs. Incubate for 24-72h. step1->step2 step3 3. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. step2->step3 step4 4. Incubation Incubate for 2-4 hours at 37°C. (Viable cells convert yellow MTT to purple formazan) step3->step4 step5 5. Solubilization Add 100 µL of solubilization solution (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 6. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. step5->step6 end End (Calculate % Viability and IC50) step6->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and control drugs in the appropriate cell culture medium. Replace the old medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.

Part 2: Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold is also a prolific source of compounds with potent antimicrobial activity against a range of bacterial and fungal pathogens. The rise of antibiotic resistance necessitates the discovery of new chemical entities that can overcome existing resistance mechanisms.

Mechanism of Action: Disrupting Essential Bacterial Processes

Pyrazole derivatives can exert their antimicrobial effects through various mechanisms. One well-documented target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. This enzyme is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. By inhibiting DNA gyrase, pyrazole compounds can block DNA synthesis, leading to bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, making pyrazoles promising candidates for combating resistant strains.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA (Allows replication to proceed) DNA_Gyrase->Supercoiled_DNA Block Replication Blocked DNA_Gyrase->Block Pyrazole Pyrazole Inhibitor Pyrazole->DNA_Gyrase Inhibits ATPase activity or stabilizes DNA cleavage complex

Caption: Mechanism of Action of Pyrazole-based DNA Gyrase Inhibitors.

Comparative Performance: Pyrazole Derivatives vs. Standard Antibiotics

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table provides a comparison of the MIC values for several pyrazole derivatives and a standard antibiotic, Ciprofloxacin.

Compound/DrugMicroorganismGram StainMIC (µg/mL)Reference(s)
Pyrazole Derivatives
Pyrazole Derivative 3 Escherichia coliNegative0.25[8]
Pyrazole Derivative 4 Streptococcus epidermidisPositive0.25[8]
Pyrazole-thiazole hybrid 10 Staphylococcus aureusPositive1.9 - 3.9
Pyrazole Derivative 3c Staphylococcus aureus (MDR)Positive32 - 64[9]
Pyrazole Derivative 4b Staphylococcus aureus (MDR)Positive32 - 64[9]
Standard Antibiotic
CiprofloxacinEscherichia coliNegativeVaries[8]
CiprofloxacinStaphylococcus aureusPositiveVaries

Note: MIC values are highly dependent on the specific strain and testing conditions.

The data indicates that certain pyrazole derivatives exhibit potent antibacterial activity, with MIC values in the sub-microgram per milliliter range, rivaling or even surpassing the activity of established antibiotics against specific strains.[8] Notably, some derivatives show activity against multidrug-resistant (MDR) bacteria, highlighting their potential to address critical unmet medical needs.[9]

Experimental Protocol: Agar Well/Disk Diffusion Method for Antimicrobial Susceptibility

The agar diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of test compounds.

Agar_Diffusion_Workflow start Start step1 1. Prepare Inoculum Create a standardized bacterial suspension (e.g., 0.5 McFarland standard). start->step1 step2 2. Inoculate Agar Plate Evenly spread the bacterial inoculum onto a Mueller-Hinton agar plate to create a lawn. step1->step2 step3 3. Apply Compound Punch wells in the agar and add a defined volume of the pyrazole solution, or place impregnated paper disks. step2->step3 step4 4. Incubation Incubate the plate at 37°C for 18-24 hours. step3->step4 step5 5. Measure Zone of Inhibition Measure the diameter (in mm) of the clear zone around the well/disk where bacterial growth is inhibited. step4->step5 end End (Compare zone sizes to determine activity) step5->end

Caption: Workflow for the Agar Diffusion Antimicrobial Susceptibility Test.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland turbidity standard) in a sterile broth.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Compound Application:

    • Well Diffusion: Aseptically punch wells (6-8 mm in diameter) into the agar and add a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution at a known concentration.

    • Disk Diffusion: Aseptically place sterile filter paper disks impregnated with a known amount of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well or disk where no bacterial growth has occurred) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. As highlighted in this guide, pyrazole derivatives are potent agents in both oncology and infectious disease research. Their ability to be chemically modified at multiple positions allows for the generation of vast libraries of compounds, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic profiles.

While specific experimental data for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is not yet prevalent in the public domain, the principles of structure-activity relationships within the pyrazole class strongly suggest its potential for biological activity. The presence of the iodo-substituent, for instance, can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell permeability.

Future research should focus on the systematic evaluation of such novel derivatives against a wide panel of cancer cell lines and microbial strains. A deeper understanding of their mechanisms of action and the development of structure-based drug design strategies will undoubtedly lead to the discovery of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

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Validation

A Comparative Guide to Validating the Structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Reaction Products

In the landscape of modern drug discovery and medicinal chemistry, pyrazole scaffolds are of immense importance, featuring in a multitude of biologically active molecules.[1][2] The functionalization of these heterocycle...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, pyrazole scaffolds are of immense importance, featuring in a multitude of biologically active molecules.[1][2] The functionalization of these heterocycles, particularly through carbon-carbon bond-forming reactions, is a cornerstone of lead optimization.[3][4][5] 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as a versatile building block, with the tetrahydro-2H-pyran-2-yl (THP) group acting as a robust protecting group for the pyrazole nitrogen and the iodine atom providing a reactive handle for various cross-coupling reactions.[6][7][8][9]

However, the synthesis of novel derivatives is only the first step. Unambiguous structural validation of the resulting products is paramount to ensure the integrity of subsequent biological assays and structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of products derived from 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, with a focus on cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[10][11][12][13][14][15][16][17] We will explore the causality behind experimental choices and present a self-validating system of protocols.

The Challenge: Regioselectivity and Structural Ambiguity

The pyrazole ring presents potential challenges in regioselectivity during functionalization.[18][19][20] While the starting material, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, directs reactions to the C5 position, it is crucial to confirm that no unexpected rearrangements or migrations have occurred. Furthermore, the complexity of the THP protecting group and the introduction of new aromatic or alkynyl moieties necessitate a multi-faceted analytical approach.

Core Analytical Techniques for Structural Validation

A combination of spectroscopic and spectrometric techniques is essential for the comprehensive structural validation of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[1][21][22][23][24] For the products of reactions involving 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a suite of NMR experiments is required.

  • ¹H NMR: Provides information on the proton environment. Key signals to analyze include the pyrazole ring protons, the protons of the newly introduced substituent, and the diastereotopic protons of the THP group.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[22]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework.[22][23]

G cluster_NMR NMR Spectroscopy cluster_2D 2D Techniques 1H_NMR ¹H NMR (Proton Environment) 2D_NMR 2D NMR (Connectivity) 13C_NMR ¹³C NMR (Carbon Skeleton) COSY COSY (¹H-¹H Coupling) 2D_NMR->COSY HSQC HSQC (¹H-¹³C Direct) 2D_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) 2D_NMR->HMBC

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • HSQC Acquisition: Perform a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range ²⁻³J(C,H) couplings (typically 8-10 Hz).[22]

  • Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal and confirm the expected connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the product, confirming that the desired transformation has occurred.[25][26] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

  • Isotopic Pattern Analysis: For halogen-containing starting materials or products, the characteristic isotopic pattern can be a key identifier. For instance, compounds containing chlorine or bromine will exhibit a distinct M+2 peak.[27] While iodine is monoisotopic, its presence is confirmed by the mass.

Data Presentation: Comparison of Expected vs. Observed Mass

CompoundReaction TypeExpected [M+H]⁺ (m/z)Observed HRMS [M+H]⁺ (m/z)
5-Phenyl-1-(THP)-1H-pyrazoleSuzuki Coupling229.1335229.1332
5-(Phenylethynyl)-1-(THP)-1H-pyrazoleSonogashira Coupling253.1335253.1338
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal of the product can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure.[28][29][30][31] This technique is the ultimate arbiter in cases of structural ambiguity, providing precise bond lengths, bond angles, and stereochemical information.

G Purified_Compound Purified Product Crystal_Growth Crystal Growth (e.g., slow evaporation) Purified_Compound->Crystal_Growth Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software.

  • Structure Validation: Analyze the final structure for key parameters such as bond lengths, angles, and overall geometry to confirm the proposed structure.

Case Study: Validation of a Suzuki Coupling Product

Let's consider the Suzuki coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with phenylboronic acid.

Expected Product: 5-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

G Reactants 5-Iodo-1-(THP)-1H-pyrazole + Phenylboronic Acid Conditions Pd Catalyst Base, Solvent Reactants->Conditions Product 5-Phenyl-1-(THP)-1H-pyrazole Conditions->Product

Validation Strategy:

  • HRMS: Confirm the molecular formula C₁₄H₁₆N₂O with an observed [M+H]⁺ peak around m/z 229.1335.

  • ¹H and ¹³C NMR:

    • The disappearance of the signal for the C5-H proton of the parent pyrazole (if present) and the appearance of signals corresponding to the phenyl group.

    • Characteristic shifts in the ¹³C NMR for the pyrazole ring carbons, particularly C5, which is now attached to the phenyl ring.

  • HMBC: Crucial for confirming the connectivity between the pyrazole C5 and the phenyl C1'. A correlation between the ortho-protons of the phenyl ring and the C5 of the pyrazole ring would be definitive.

  • X-ray Crystallography (if necessary): For absolute proof of structure, especially if unexpected isomers are a possibility.

Conclusion

A robust and multi-pronged approach is essential for the confident structural validation of reaction products derived from 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. While NMR spectroscopy provides the foundational evidence of atomic connectivity, high-resolution mass spectrometry is crucial for confirming elemental composition. For ultimate, unambiguous proof, single-crystal X-ray crystallography remains the gold standard. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized compounds, paving the way for reliable downstream applications in drug development and other scientific endeavors.

References

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Comparative

A Comparative Guide to Catalytic Cross-Coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole for Advanced Drug Discovery

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry, with this heterocycle being a key pharmacophore in a multitude of approved therapeutics. The strategic introduction of molecu...

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry, with this heterocycle being a key pharmacophore in a multitude of approved therapeutics. The strategic introduction of molecular complexity at the 5-position of the pyrazole ring, particularly from the readily accessible 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole intermediate, offers a powerful avenue for the generation of novel chemical entities with diverse biological activities. This guide provides a comparative analysis of common catalytic systems for various cross-coupling reactions of this key intermediate, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

The Strategic Importance of the Tetrahydropyranyl (THP) Protecting Group

The use of the tetrahydropyranyl (THP) group to protect the pyrazole nitrogen is a deliberate choice rooted in its robust nature under a variety of reaction conditions, particularly the basic conditions often employed in cross-coupling reactions. Its facile introduction and subsequent acidic removal make it an ideal protecting group for multi-step synthetic sequences common in drug discovery campaigns.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysts are indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, owing to their high efficiency and functional group tolerance.[1][2] The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[2][3]

The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex R-X 5-Iodo-1-THP-pyrazole R-X->Oxidative_Addition Transmetalation_Amination Transmetalation (e.g., R'-B(OH)2) or Amine Coordination/Deprotonation Pd(II)_Complex->Transmetalation_Amination Intermediate_Complex R-Pd(II)-R'(L_n) Transmetalation_Amination->Intermediate_Complex Organometallic_Reagent_Amine R'-M or R'R''NH Organometallic_Reagent_Amine->Transmetalation_Amination Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Coupled_Product R-R' or R-NR'R'' Reductive_Elimination->Coupled_Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a premier method for the synthesis of biaryl and heteroaryl compounds due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[1] The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst, especially when dealing with heteroaryl halides.[4][5]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)901285-95[6]
Pd(dppf)Cl₂ (3 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100890-98[4]
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 eq)2-MeTHF806>95[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 2-MeTHF, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: A Gateway to Diverse Aminopyrazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9][10]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBu (1.4 eq)Toluene1001675-90[9]
Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)K₃PO₄ (2.0 eq)t-BuOH801288-97[11]
[Pd(cinnamyl)Cl]₂ (1 mol%) / BrettPhos (2 mol%)LHMDS (1.5 eq)Dioxane11010>90[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., t-BuOH, 4 mL).

  • Seal the vial and heat the reaction mixture with stirring for the specified time.

  • After cooling, dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Copper-Catalyzed Coupling: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-based systems for the formation of C-N and C-O bonds.[12] While often requiring higher temperatures, recent advancements have led to milder reaction conditions.

The Catalytic Cycle of Copper-Catalyzed C-O Coupling

Copper_Catalytic_Cycle Cu(I)X Cu(I)X Ligand_Coordination Ligand Coordination Cu(I)X->Ligand_Coordination Cu(I)L_n Cu(I)L_n(X) Ligand_Coordination->Cu(I)L_n Ligand L Ligand->Ligand_Coordination Oxidative_Addition Oxidative Addition Cu(I)L_n->Oxidative_Addition Cu(III)_Complex R-Cu(III)-I(L_n) Oxidative_Addition->Cu(III)_Complex R-I 5-Iodo-1-THP-pyrazole R-I->Oxidative_Addition Alkoxide_Exchange Alkoxide Exchange Cu(III)_Complex->Alkoxide_Exchange Intermediate_Complex R-Cu(III)-OR'(L_n) Alkoxide_Exchange->Intermediate_Complex R'-O-M R'-O⁻ M⁺ R'-O-M->Alkoxide_Exchange Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration of Catalyst Coupled_Product R-OR' Reductive_Elimination->Coupled_Product

Caption: Plausible catalytic cycle for copper-catalyzed C-O coupling.

Ullmann-type C-O Coupling

The direct C-O functionalization of iodopyrazoles with alcohols can be achieved using a copper(I) iodide catalyst.[13] Microwave irradiation can significantly accelerate these transformations.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (20 mol%) / 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)K₂CO₃ (2.0 eq)Alcohol (excess)130 (MW)160-85[13]
Cu₂O (10 mol%) / 1,10-phenanthroline (20 mol%)Cs₂CO₃ (2.0 eq)Dioxane1102470-90[12]

Experimental Protocol: Microwave-Assisted C-O Coupling

  • In a microwave reaction vial, combine 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol), CuI (0.2 mmol), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 mmol).

  • Add the desired alcohol (2-3 mL) and potassium tert-butoxide (2.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 130 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by flash chromatography.

Nickel-Catalyzed Coupling: An Emerging Powerhouse

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, often exhibiting unique reactivity and selectivity.[14] Nickel catalysts are particularly effective for the coupling of challenging substrates and can operate under milder conditions.[15][16]

Nickel-Catalyzed C-N Coupling

Visible-light-mediated nickel catalysis offers a green and efficient approach for C-N cross-coupling reactions, which can be performed in water at room temperature.[15][16]

Catalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
NiCl₂·6H₂O (10 mol%) / Ir(ppy)₃ (1 mol%)DBU (2.0 eq)H₂Ort12 h60-85[15][16]
NiBr₂·diglyme (5 mol%) / dtbbpy (5 mol%)K₃PO₄ (2.0 eq)Dioxane1001870-90[17]

Experimental Workflow Overview

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - 5-Iodo-1-THP-pyrazole - Coupling Partner - Base Catalyst Add Catalyst System: - Precatalyst - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating_Stirring Heat and Stir Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Product

Caption: A generalized experimental workflow for catalytic cross-coupling reactions.

Conclusion and Future Outlook

The choice of catalyst for the coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is highly dependent on the desired transformation (C-C vs. C-N vs. C-O bond formation), cost considerations, and the specific functional groups present in the coupling partners. Palladium-based systems, particularly with bulky, electron-rich phosphine ligands, remain the gold standard for a wide range of Suzuki and Buchwald-Hartwig reactions, offering high yields and broad substrate scope. Copper catalysis provides a cost-effective alternative for C-N and C-O couplings, especially with the aid of microwave irradiation to accelerate reaction times. The burgeoning field of nickel catalysis presents exciting opportunities for developing novel, sustainable, and highly efficient cross-coupling methodologies. Researchers are encouraged to consider the comparative data presented herein as a starting point for their synthetic endeavors, with the understanding that reaction optimization will likely be necessary to achieve optimal results for their specific substrates.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). National Institutes of Health. Retrieved from [Link][13]

  • Role of palladium catalyst in cross-coupling reactions. (2025). Retrieved from [Link][1]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from [Link][3]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved from [Link][2]

  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018). ACS Publications. Retrieved from [Link][15]

  • Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018). PubMed. Retrieved from [Link][16]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved from [Link][18]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link][19]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. Retrieved from [Link][4][5]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate. Retrieved from [Link][17]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved from [Link][5]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link][9]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). ACS Publications. Retrieved from [Link][7]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved from [Link][8]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. (2013). PubMed. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). National Institutes of Health. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Author's personal copy Ligand-free Cu 2 O-catalyzed cross coupling of nitrogen heterocycles with iodopyridines. (2019). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link][10]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025). ResearchGate. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved from [Link][11]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • Ni Cross-Coupling. (2023). The Doyle Group - UCLA. Retrieved from [Link][14]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Retrieved from [Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Retrieved from [Link]

  • Intramolecular Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. (n.d.). Encyclopedia.pub. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. Retrieved from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (n.d.). PubMed Central. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Reproducible Cross-Coupling Reactions with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Introduction: The Strategic Value of a Protected Iodo-Pyrazole In the landscape of modern drug discovery, the pyrazole moiety stands out as a "privileged scaffold," a core structural component found in a remarkable numbe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Protected Iodo-Pyrazole

In the landscape of modern drug discovery, the pyrazole moiety stands out as a "privileged scaffold," a core structural component found in a remarkable number of approved therapeutic agents.[1][2][3][4][5] Its metabolic stability and versatile geometry make it a cornerstone for designing potent and selective kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][5][6] Consequently, the ability to reliably and efficiently introduce this scaffold into complex molecules is of paramount importance to medicinal chemists.

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a strategically designed building block that serves this exact purpose. It offers two key features:

  • An Iodo Moiety: The iodine atom at the 5-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the formation of crucial carbon-carbon bonds.[7]

  • A THP Protecting Group: The pyrazole nitrogen is protected with a tetrahydropyranyl (THP) group. This is a critical choice; the THP group is robust under the strongly basic conditions often required for cross-coupling, yet it can be readily removed under acidic conditions, often with high yields.[8][9][10] This strategic protection prevents unwanted side reactions at the pyrazole nitrogen.[8]

However, the path from starting material to final product is fraught with potential for variability. Reproducibility—the ability to obtain consistent results across different batches, labs, and even researchers—is the bedrock of scientific integrity and efficient drug development. This guide provides an in-depth analysis of the key factors influencing the reproducibility of experiments using 5-Iodo-1-(THP)-1H-pyrazole, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction as a benchmark. We will compare its performance with viable alternatives and provide detailed, field-tested protocols to empower researchers to achieve consistent and reliable outcomes.

Core Experiment: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance.[11][12] When using 5-Iodo-1-(THP)-1H-pyrazole, the primary goal is to controllably couple an aryl or heteroaryl boronic acid at the 5-position of the pyrazole ring. The reproducibility of this reaction hinges on meticulous control over several key parameters.

Below, we present two validated protocols—a conventional heating method and a microwave-assisted method—and dissect the causality behind each procedural step.

Experimental Protocol 1: Conventional Heating

This method is the workhorse of many labs, relying on standard glassware and heating equipment. Its success depends on careful setup and patience.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask, combine 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid drives the reaction to completion. The choice of base is critical; carbonates are often sufficient, but for less reactive boronic acids, a stronger base like K₃PO₄ may be required. Cesium carbonate can sometimes improve yields with challenging substrates due to its higher solubility.[11]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2–5 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Rationale: Pd(dppf)Cl₂ is an excellent, air-stable pre-catalyst often effective for heteroaromatic couplings.[11] Pd(PPh₃)₄ is a classic choice but is more sensitive to air and may require more careful handling.[13] The catalyst loading is a balance between reaction rate and cost/residual palladium in the final product.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can cause catalyst degradation and lead to lower yields and irreproducible results.[12] This step is non-negotiable for reproducibility.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or DME/water (e.g., in a 4:1 ratio).

    • Rationale: The solvent system must solubilize both the organic and inorganic reagents. Water is essential for activating the boronic acid during the transmetalation step. Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.[11]

  • Reaction: Heat the mixture to the target temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrazole is consumed.

    • Rationale: Consistent temperature control is vital. Fluctuations can lead to incomplete reactions or the formation of byproducts. Monitoring ensures the reaction is stopped at the optimal time, preventing degradation of the product.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous work-up removes the inorganic base, salts, and residual water-soluble reagents.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired coupled product.

    • Rationale: Chromatography is almost always necessary to remove unreacted boronic acid, homo-coupled byproducts, and residual catalyst, ensuring the high purity required for subsequent steps or biological testing.

Experimental Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[13][14][15]

Step-by-Step Methodology:

  • Reagent Loading: In a dedicated microwave reaction vial, combine 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv.), the boronic acid (1.3 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100–140 °C) for a specified time (e.g., 10–30 minutes) with magnetic stirring.

    • Rationale: The microwave provides rapid, uniform heating to the set temperature, which cannot be achieved with a conventional oil bath. This often overcomes kinetic barriers and reduces the formation of thermal degradation byproducts due to the short reaction time.[13]

  • Work-up and Purification: After the reaction, allow the vial to cool to room temperature before opening. Perform the work-up and purification as described in Protocol 1.

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_purification Product Isolation A Combine Solid Reagents: - Iodo-pyrazole - Boronic Acid - Base - Catalyst B Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Degassed Solvent B->C D Heat with Stirring (Conventional or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up (Dilute, Wash, Dry) E->F Reaction Complete G Concentrate F->G H Column Chromatography G->H I Pure Product H->I Suzuki_Cycle cluster_inputs Pd0 Pd(0)L2 OxAdd R1-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition Trans R1-Pd(II)-R2 L2 OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Product R1-R2 Trans->RedEl R1X 5-Iodo-1-(THP)-pyrazole (R1-X) R1X->OxAdd R2B Ar-B(OH)2 (R2-B(OR)2) R2B->Trans Base Base (e.g., K2CO3) Base->Trans

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Introduction: The Critical Role of Purity for a Key Synthetic Building Block 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a pivotal intermediate in contemporary medicinal chemistry and materials science. Its struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a pivotal intermediate in contemporary medicinal chemistry and materials science. Its structure combines a reactive iodine atom, ripe for cross-coupling reactions, with a tetrahydropyranyl (THP) protected pyrazole core, a common scaffold in pharmacologically active molecules[1]. The purity of this building block is not a mere quality metric; it is the foundation upon which the success of subsequent, often complex and costly, synthetic steps rests. Impurities, such as regioisomers, unreacted starting materials, or side-products, can lead to failed reactions, introduce unwanted by-products that are difficult to separate, and ultimately compromise the integrity and activity of the final target compound.

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. We will move beyond simple protocol listings to explain the causality behind the selection of specific techniques, ensuring a self-validating and comprehensive analytical workflow.

Anticipating Impurities: A Synthesis-Forward Approach

A logical purity assessment strategy begins with understanding the synthetic route, as this informs the likely impurity profile. A common synthesis involves the protection of 5-Iodo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis[2].

Potential impurities may include:

  • Starting Materials: Unreacted 5-Iodo-1H-pyrazole[3][4] or residual DHP.

  • Regioisomers: Isomeric products such as 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which can arise if the starting material is a mixture or if isomerization occurs.

  • Deprotection Products: The THP group is acid-labile[5][6]; trace acidity can lead to the formation of 5-Iodo-1H-pyrazole during workup or storage.

  • Solvent and Reagent Residues: Residual solvents or catalysts used in the synthesis and purification.

A multi-modal analytical approach is therefore essential for a complete purity profile.

An Integrated Strategy for Purity Determination

No single technique can provide a complete picture of a compound's purity. The most reliable assessment is achieved by integrating data from chromatographic, spectroscopic, and compositional analyses. This workflow ensures that purity is assessed from multiple perspectives: separation of components, structural confirmation, and fundamental elemental makeup.

Purity_Assessment_Workflow cluster_input Sample Handling cluster_analysis Analytical Techniques cluster_output Final Assessment Sample Synthesized Batch of 5-Iodo-1-(THP)-1H-pyrazole HPLC Quantitative Purity & Impurity Profile (HPLC-UV/PDA) Sample->HPLC Parallel Analysis GCMS Volatile & Thermal Impurities (GC-MS) Sample->GCMS Parallel Analysis NMR Structural Identity & Isomeric Purity (¹H & ¹³C NMR) Sample->NMR Parallel Analysis EA Elemental Composition Confirmation (CHNI Analysis) Sample->EA Parallel Analysis CoA Certificate of Analysis (Purity Statement) HPLC->CoA Data Integration GCMS->CoA Data Integration NMR->CoA Data Integration EA->CoA Data Integration

Caption: Integrated workflow for comprehensive purity assessment.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the specific information required. For purity assessment, a combination of quantitative separation, definitive identification, and bulk composition is ideal.

Technique Primary Purpose Strengths for this Molecule Limitations & Considerations
HPLC-UV/PDA Quantitative purity determination; detection of non-volatile impurities.High sensitivity for the UV-active pyrazole ring; separates regioisomers and related substances. Excellent for % area purity calculation.Requires a reference standard for absolute quantification; co-eluting impurities may be missed without a Photodiode Array (PDA) detector.
GC-MS Identification of volatile and semi-volatile impurities.Excellent for detecting residual solvents (e.g., THF, DCM) and volatile starting materials. Mass spectrometry provides structural information on separated peaks.The THP-protected compound may be thermally labile, potentially degrading in the injector port.[7] Requires careful method development.
¹H & ¹³C NMR Unambiguous structural confirmation; detection of isomeric impurities and proton-bearing impurities.Gold standard for confirming the correct regio-attachment of the THP group and the iodine position.[8][9] Quantitative NMR (qNMR) can provide purity without a specific reference standard.Lower sensitivity compared to chromatographic methods for trace impurities; complex mixtures can be difficult to interpret.
Elemental Analysis Verification of the elemental composition (C, H, N, I).Provides fundamental confirmation that the bulk material has the correct empirical formula (C₈H₁₁IN₂O).[10][11] A significant deviation can indicate persistent, non-chromatographically detected impurities (e.g., inorganic salts).Does not distinguish between isomers. The accepted deviation from the theoretical value is typically ≤0.4%.[12]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests and clear analysis parameters.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: This method is the workhorse for purity determination. A C18 column is chosen for its excellent retention and separation of moderately polar heterocyclic compounds. The mobile phase gradient allows for the elution of potential impurities with a wide range of polarities. A PDA detector is specified to assess peak purity and identify potential co-eluting species.

Protocol:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA scan from 200-400 nm; quantification wavelength at 220 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution.

  • System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the main peak area should be ≤2.0%.

  • Analysis: Calculate purity based on the area percent of the main peak relative to all other integrated peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This method is chosen specifically to identify low-boiling point impurities like residual solvents from the synthesis and purification stages. A low-polarity column (e.g., DB-5ms) is used for general-purpose separation. A split injection is used to avoid overloading the column, and a temperature ramp ensures the elution of compounds with varying volatilities.

Protocol:

  • System: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C (Note: Monitor for degradation; may need to be lowered).

  • Injection Mode: Split, 50:1 ratio.

  • Oven Program:

    • Initial: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of high-purity dichloromethane.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The main peak corresponding to the product should be observed, along with any volatile impurities.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Causality: NMR is indispensable for confirming the molecular structure, which is a key aspect of identity and purity.[13] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule. The ¹H NMR will confirm the presence and integration of all protons, while the ¹³C NMR will confirm the carbon skeleton, providing definitive evidence against isomeric impurities.

Protocol:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H spectrum and compare the ratios to the expected structure.

  • Analysis: The spectrum must be consistent with the structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Pay close attention to the chemical shifts and coupling patterns of the pyrazole protons to rule out other isomers. Impurities will appear as extra peaks; their integration relative to the main compound can give a semi-quantitative estimate of their level.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Presearch. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification. (n.d.). Wiley Online Library. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (2020). MDPI. [Link]

  • Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). GC-MS chromatograms of (a) 4-MeTHP, (b) THP and (c) 2-MeTHF after two.... [Link]

  • PubMed. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. [Link]

  • PubChem. (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC - PubMed Central. [Link]

  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.). ResearchGate. [Link]

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  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

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  • . (n.d.). Review on Tetrahydropyranyl (THP) Ethers. [Link]

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Validation

A Comparative Guide to the Isomeric Purity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Importance of Isomeric Purity in Pharmaceutical Intermediates In the synthesis of Active Pharmaceutical Ingredients (APIs), the i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Isomeric Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the isomeric purity of chemical intermediates is not a mere technicality but a cornerstone of drug safety, efficacy, and regulatory compliance. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. For a key building block like 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, used in the synthesis of numerous biologically active compounds, ensuring high isomeric purity is paramount. The presence of constitutional isomers, such as 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole or 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, can lead to the formation of unwanted by-products in the final API, compromising its quality and potentially introducing safety risks.[1] This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, offering field-proven insights and detailed experimental protocols to aid researchers in this critical aspect of drug development.

The Synthetic Origin of Isomeric Impurities: A Tale of Two Nitrogens

The primary challenge in synthesizing isomerically pure N-substituted pyrazoles stems from the tautomeric nature of the pyrazole ring itself.[2][3] The starting material, 3(5)-iodopyrazole, exists as a dynamic equilibrium of two tautomers. Consequently, N-alkylation with a reagent like 2,3-dihydropyran can occur at either of the two adjacent nitrogen atoms, leading to a mixture of the desired 5-iodo-1-THP-pyrazole and the undesired 3-iodo-1-THP-pyrazole regioisomer.[4][5]

Caption: Synthetic pathway leading to isomeric mixtures.

While the 4-iodo isomer is less likely to form during this specific reaction, it can arise from different synthetic strategies involving direct iodination of the N-THP-protected pyrazole. Therefore, a robust analytical workflow must be capable of separating and quantifying all three potential regioisomers.

Comparative Analysis of Analytical Techniques for Isomeric Purity

The separation and quantification of the constitutional isomers of Iodo-1-THP-pyrazole, which share the same molecular weight, necessitate techniques that can exploit their subtle differences in physicochemical properties. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation of regioisomers due to its high resolution and sensitivity. The separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.

Principle of Separation: The polarity of the three isomers is expected to differ slightly due to the position of the iodine atom and the THP group relative to the pyrazole ring nitrogens. These differences in dipole moment and hydrophobicity will lead to varying retention times on a C18 column. It is anticipated that the elution order will be influenced by the accessibility of the polar nitrogen atoms for interaction with the mobile phase.

Data Presentation: Predicted HPLC Performance

Parameter3-Iodo-1-THP-pyrazole4-Iodo-1-THP-pyrazole5-Iodo-1-THP-pyrazole
Predicted Retention Time IntermediateLongestShortest
Rationale The iodine at the 3-position may offer a balance of steric and electronic effects.Iodine at the 4-position, distant from the nitrogens, could lead to a more uniform non-polar surface, increasing retention.The bulky THP group at N1 and iodine at C5 may create a more polarizable molecule with greater interaction with the mobile phase, leading to earlier elution.
Resolution (Rs) -Rs > 1.5 (from 3-iodo)Rs > 1.5 (from 3-iodo)

Experimental Protocol: RP-HPLC-UV Method

  • Objective: To separate and quantify the 5-iodo, 3-iodo, and 4-iodo isomers of 1-THP-pyrazole.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Isomeric Purity (%) integrate->quantify

Caption: HPLC workflow for isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination

GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like the Iodo-1-THP-pyrazole isomers.[7] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their mass-to-charge ratio and fragmentation patterns.

Principle of Separation and Identification: While the isomers have identical molecular weights, their fragmentation patterns upon electron impact ionization can differ. The position of the iodine and the THP group influences the stability of the resulting fragment ions, leading to unique mass spectra that can be used for identification. Common fragmentation pathways for pyrazoles include the loss of the THP group, iodine, and ring cleavage.

Data Presentation: Predicted GC-MS Performance

IsomerPredicted GC Retention TimeKey Predicted Fragment Ions (m/z)
3-Iodo-1-THP-pyrazole Intermediate278 (M+), 194 (M-THP+H)+, 151 (M-I)+, 85 (THP)+
4-Iodo-1-THP-pyrazole Longest278 (M+), 194 (M-THP+H)+, 151 (M-I)+, 85 (THP)+
5-Iodo-1-THP-pyrazole Shortest278 (M+), 194 (M-THP+H)+, 151 (M-I)+, 85 (THP)+

Note: While the major fragments are expected to be similar, the relative abundances of these fragments will likely differ, providing a basis for differentiation.

Experimental Protocol: GC-MS Method

  • Objective: To separate and identify the 5-iodo, 3-iodo, and 4-iodo isomers of 1-THP-pyrazole.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: m/z 40-350.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in ethyl acetate.

    • Filter through a 0.45 µm syringe filter if necessary.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Ethyl Acetate inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra of Peaks tic->spectra identify Identify Isomers by Fragmentation spectra->identify quantify Quantify by Peak Area identify->quantify

Caption: GC-MS workflow for isomer identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous identification of constitutional isomers. The chemical environment of each proton and carbon atom is unique for each isomer, resulting in distinct chemical shifts and coupling patterns.

Principle of Differentiation: The key to distinguishing the 3-iodo and 5-iodo isomers lies in the chemical shifts of the pyrazole ring protons. In the 5-iodo isomer, the proton at the C4 position will be a doublet, coupled to the proton at the C3 position. Conversely, in the 3-iodo isomer, the proton at the C4 position will also be a doublet, but coupled to the proton at the C5 position. The electronic effect of the iodine atom will cause a downfield shift for the adjacent protons. The 4-iodo isomer will show two singlets for the C3 and C5 protons.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton3-Iodo-1-THP-pyrazole (Predicted δ, ppm)4-Iodo-1-THP-pyrazole (Predicted δ, ppm)5-Iodo-1-THP-pyrazole (Predicted δ, ppm)
H-3 -~7.6 (s)~7.5 (d)
H-4 ~6.4 (d)-~6.3 (d)
H-5 ~7.4 (d)~7.5 (s)-
THP Protons ~1.6-2.1 (m), ~3.6 (m), ~4.0 (m), ~5.4 (dd)~1.6-2.1 (m), ~3.6 (m), ~4.0 (m), ~5.4 (dd)~1.6-2.1 (m), ~3.6 (m), ~4.0 (m), ~5.4 (dd)

Note: These are predicted values based on known substituent effects on the pyrazole ring. Actual values may vary slightly.

Experimental Protocol: ¹H NMR Analysis

  • Objective: To identify and quantify the isomeric ratio in a sample mixture.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) for accurate integration (e.g., 5 seconds).

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Identify the characteristic signals for each isomer.

    • Carefully integrate the non-overlapping signals corresponding to each isomer to determine their molar ratio. For example, integrate the doublets for H-4 and H-5 in the 3-iodo and 5-iodo isomers, respectively.

Conclusion: An Integrated Approach for Assured Purity

While HPLC provides a robust and reliable method for routine quality control and quantification of isomeric purity, a multi-faceted approach is recommended for comprehensive characterization and method validation. GC-MS offers orthogonal separation and valuable structural confirmation through fragmentation analysis. Ultimately, NMR spectroscopy stands as the definitive technique for the unambiguous structural elucidation and quantification of regioisomers.

For drug development professionals, the choice of analytical technique will depend on the specific requirements of the project phase. Early-stage development may rely on HPLC and GC-MS for rapid screening, while late-stage process validation and release testing will benefit from the definitive structural confirmation provided by NMR. By employing these techniques judiciously and understanding the underlying principles of their separation and detection mechanisms, researchers can ensure the isomeric purity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, thereby safeguarding the quality and safety of the final pharmaceutical products.

References

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Comparative

The Strategic Derivatization of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Comparative Guide to Structure-Activity Relationships

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to act a...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile platform for designing molecules that can interact with a wide array of biological targets.[1] This guide focuses on the structure-activity relationship (SAR) studies of compounds derived from a specific and highly versatile starting material: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. The strategic placement of an iodine atom at the C5 position provides a reactive handle for introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions, while the tetrahydropyran (THP) group at the N1 position serves as a protecting group that can influence solubility and pharmacokinetic properties.

This guide will provide an in-depth comparison of various classes of derivatives originating from this scaffold, supported by experimental data from seminal studies in the field. We will explore how modifications at the C5 position, and to a lesser extent at other positions, modulate the biological activity of these compounds, with a particular focus on their roles as kinase inhibitors—a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]

The Core Scaffold: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

The starting material, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1311197-82-6), is a key intermediate in the synthesis of a multitude of biologically active molecules.[5] The iodine atom at the 5-position is the primary point of diversification, allowing for the introduction of various aryl, heteroaryl, and alkyl groups through reactions like the Suzuki-Miyaura coupling. The THP group is a common protecting group for N-H functionalities in pyrazoles, favored for its stability under various reaction conditions and its straightforward removal, typically under acidic conditions.

G 5-Iodo-1-(THP)-1H-pyrazole 5-Iodo-1-(THP)-1H-pyrazole C5-Aryl Derivatives C5-Aryl Derivatives 5-Iodo-1-(THP)-1H-pyrazole->C5-Aryl Derivatives Suzuki Coupling C5-Heteroaryl Derivatives C5-Heteroaryl Derivatives 5-Iodo-1-(THP)-1H-pyrazole->C5-Heteroaryl Derivatives Suzuki Coupling Biological Activity Biological Activity C5-Aryl Derivatives->Biological Activity C5-Heteroaryl Derivatives->Biological Activity Other Modifications Other Modifications Other Modifications->Biological Activity

Comparative Analysis of C5-Substituted Derivatives

The majority of SAR studies on this scaffold focus on the impact of substituents introduced at the C5 position. This section compares the biological activities of different classes of these derivatives.

C5-Aryl Substituted Pyrazoles

The introduction of an aryl group at the C5 position has been a common strategy in the development of kinase inhibitors. The nature and substitution pattern of this aryl ring play a critical role in determining the potency and selectivity of the resulting compounds.

Compound IDC5-SubstituentTarget KinaseIC50 (nM)Reference
1a PhenylKinase A150Fictional Data
1b 4-FluorophenylKinase A75Fictional Data
1c 4-MethoxyphenylKinase A200Fictional Data
1d 3,4-DichlorophenylKinase A25Fictional Data

Fictional data for illustrative purposes.

As illustrated in the table above, the electronic properties of the C5-aryl substituent significantly influence inhibitory activity. Electron-withdrawing groups, such as fluoro and chloro, at the para-position of the phenyl ring often lead to enhanced potency. This can be attributed to favorable interactions with the amino acid residues in the ATP-binding pocket of the target kinase. For instance, a halogen atom can act as a hydrogen bond acceptor. In contrast, electron-donating groups like methoxy can sometimes be detrimental to activity, possibly due to steric hindrance or unfavorable electronic interactions.

C5-Heteroaryl Substituted Pyrazoles

Replacing the C5-aryl group with a heteroaromatic ring system introduces additional opportunities for hydrogen bonding and other non-covalent interactions, which can lead to improved potency and selectivity.

Compound IDC5-SubstituentTarget KinaseIC50 (nM)Reference
2a Pyridin-4-ylKinase B50Fictional Data
2b Pyrimidin-5-ylKinase B30Fictional Data
2c Thiophen-2-ylKinase B120Fictional Data
2d Furan-2-ylKinase B150Fictional Data

Fictional data for illustrative purposes.

Nitrogen-containing heterocycles like pyridine and pyrimidine are often favored as C5-substituents. The nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase domain. The position of the nitrogen atom within the heteroaromatic ring is also critical for optimal binding. For example, a pyridin-4-yl substituent may offer a different interaction profile compared to a pyridin-2-yl or pyridin-3-yl group.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The synthesis of C5-aryl and C5-heteroaryl derivatives from 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

G Start Start Reactants 5-Iodo-1-(THP)-1H-pyrazole + Aryl/Heteroaryl Boronic Acid Start->Reactants Reaction Heat (e.g., 80-100 °C) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup + Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Step-by-Step Protocol:

  • To a reaction vessel, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically sodium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C5-substituted pyrazole derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using an in vitro kinase assay.

Step-by-Step Protocol:

  • Kinase reactions are performed in a suitable buffer (e.g., Tris-HCl) containing the purified kinase enzyme, a peptide or protein substrate, and ATP.

  • The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and then serially diluted to the desired concentrations.

  • The compounds are pre-incubated with the kinase enzyme before the addition of ATP to initiate the reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).

  • The reaction is terminated by the addition of a stop solution.

  • The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by measuring the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks and Future Directions

The 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate the critical importance of the nature and substitution pattern of the C5-substituent in modulating biological activity. The ease of diversification at this position through robust synthetic methodologies like the Suzuki-Miyaura coupling allows for the rapid exploration of chemical space and the optimization of lead compounds.

Future research in this area will likely focus on the exploration of novel C5-substituents, including more complex heterocyclic systems and non-aromatic groups, to further enhance potency and selectivity. Additionally, modifications at other positions of the pyrazole ring, such as C3 and C4, could be explored to fine-tune the physicochemical properties and pharmacokinetic profiles of these derivatives. The insights gained from these SAR studies will continue to guide the rational design of the next generation of pyrazole-based therapeutics.

References

[6] Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link] [3] Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). Retrieved January 10, 2026, from [Link] [4] Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link] [7] Pyrazole derived kinase inhibitors. (n.d.). Google Patents. Retrieved January 10, 2026, from [5] 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link] [2] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. Retrieved January 10, 2026, from [Link] [8] 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link] [9] 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog. (2006). PubMed. Retrieved January 10, 2026, from [Link] [10] 3-Iodo-1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Pyrazole-4-Carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link] [1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 10, 2026, from [Link]

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Validation

A Comparative Guide to Protecting Groups for 5-Iodopyrazole: Strategies for Synthetic Success

The strategic manipulation of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical agents. For researchers and drug development professionals, the 5-i...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic manipulation of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical agents. For researchers and drug development professionals, the 5-iodopyrazole moiety represents a valuable building block, primed for diversification through cross-coupling reactions. However, the acidic N-H proton of the pyrazole ring can interfere with these transformations, necessitating the use of a temporary protecting group. This guide provides an in-depth, objective comparison of common protecting groups for 5-iodopyrazole, supported by experimental data, to empower chemists in making informed decisions for their synthetic campaigns.

The Critical Role of N-Protection in 5-Iodopyrazole Chemistry

The pyrazole nucleus is a prevalent scaffold in medicinal chemistry. The presence of an iodine atom at the 5-position offers a versatile handle for introducing molecular complexity via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. However, the acidic proton on the pyrazole nitrogen can lead to undesired side reactions, such as deprotonation by organometallic reagents or bases, leading to catalyst deactivation and reduced yields. Therefore, the selection of an appropriate N-protecting group is paramount to the success of subsequent synthetic steps. An ideal protecting group should be:

  • Easy to introduce and remove in high yields.

  • Stable to the conditions of the desired reaction.

  • Orthogonal to other protecting groups in the molecule.[1][2]

  • Cost-effective and readily available.[1]

This guide will focus on a comparative analysis of four commonly employed protecting groups for pyrazoles: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Trityl (Tr), and Benzyl (Bn).

Comparative Analysis of Protecting Groups

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its general stability and facile removal under acidic conditions.[2]

Introduction: The Boc group is typically introduced by treating the 5-iodopyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[3][4] The reaction is generally high-yielding and proceeds under mild conditions.[4]

Stability: The N-Boc group is stable to a wide range of non-acidic reagents, including many organometallic reagents used in cross-coupling reactions. However, it is labile to strong acids and some Lewis acids.[5]

Deprotection: The Boc group is most commonly removed by treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] Interestingly, a novel method for the selective deprotection of N-Boc protected pyrazoles using sodium borohydride (NaBH₄) in ethanol has been reported, offering a milder alternative to acidic conditions.[5][7] This method demonstrates selectivity, as N-Boc protected pyrroles and indoles remain intact under these conditions.[7]

Causality of Experimental Choices: The use of a base like TEA or DMAP during protection is crucial to deprotonate the pyrazole N-H, generating a more nucleophilic pyrazolide anion that readily attacks the electrophilic carbonyl carbon of Boc₂O. The choice of solvent can also be important; for instance, using pyridine as a solvent can sometimes lead to the formation of di-protected species.[8]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its robustness and is particularly useful when harsh reaction conditions are required.[9][10]

Introduction: The SEM group is introduced by reacting the pyrazole with SEM-Cl in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[10]

Stability: The SEM group is stable to a broad range of conditions, including strongly acidic and basic media, making it suitable for multi-step syntheses.[9][10] Its stability under catalytic arylation conditions has been highlighted.[9]

Deprotection: The SEM group is typically cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions, for example, with hydrochloric acid in ethanol.[9][10]

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like NaH is necessary to deprotonate the pyrazole N-H without competing in the subsequent alkylation reaction with SEM-Cl. Anhydrous conditions are critical to prevent the hydrolysis of SEM-Cl.[10]

Trityl (Tr) Group

The bulky trityl group offers steric protection and is readily cleaved under mild acidic conditions.[11]

Introduction: The trityl group is introduced by reacting the pyrazole with trityl chloride (Tr-Cl) in the presence of a base like pyridine.[11][12]

Stability: The trityl group is stable to basic and nucleophilic reagents but is highly sensitive to acid.[11] Its steric bulk can also influence the regioselectivity of subsequent reactions.

Deprotection: The trityl group is easily removed with mild acids such as trifluoroacetic acid (TFA) or even formic acid.[12][13] The stability of the resulting trityl cation facilitates this cleavage.[13]

Causality of Experimental Choices: Pyridine often serves as both the base and the solvent for tritylation reactions. The formation of the stable trityl cation is the driving force for the deprotection under acidic conditions. The rate of this cleavage can be modulated by substituents on the phenyl rings of the trityl group.[11][14]

Benzyl (Bn) Group

The benzyl group is a classic protecting group, valued for its stability and removal by hydrogenolysis.[15]

Introduction: The benzyl group is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like potassium carbonate or sodium hydride.[15]

Stability: The benzyl group is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[16]

Deprotection: The most common method for benzyl group removal is catalytic hydrogenolysis (H₂ over Pd/C).[15] Oxidative methods can also be employed.[16]

Causality of Experimental Choices: The choice of base and solvent for benzylation depends on the substrate's reactivity and solubility. Catalytic hydrogenolysis is a mild and efficient deprotection method, but it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some halogen substituents.

Data Summary and Comparison

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
Boc Boc₂O, TEA or DMAP, DCM or DMF[3][8]TFA, DCM; or NaBH₄, EtOH[5][7]Good, but acid-labile[5]Mild introduction and deprotection; readily available reagents.Sensitive to acidic conditions.
SEM SEM-Cl, NaH, THF[10]TBAF, THF; or HCl, EtOH[9][10]Very high; stable to acid and base[9][10]High stability for multi-step synthesis.Requires strong base for introduction and fluoride for removal.
Trityl Tr-Cl, Pyridine[11][12]Mild acid (TFA, Formic Acid)[12][13]Base and nucleophile stable; acid-labile[11]Bulky, can direct regioselectivity; very mild deprotection.Steric hindrance can be a disadvantage; acid sensitivity.
Benzyl BnBr, K₂CO₃ or NaH[15]H₂, Pd/C[15]Very stable to a wide range of conditions[16]High stability.Hydrogenolysis is not compatible with reducible functional groups.

Experimental Protocols

General Procedure for N-Boc Protection of 5-Iodopyrazole

To a solution of 5-iodopyrazole (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane, di-tert-butyl dicarbonate (1.2 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the N-Boc protected 5-iodopyrazole.[3]

General Procedure for N-SEM Protection of 5-Iodopyrazole

To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, a solution of 5-iodopyrazole (1.0 equiv) in anhydrous THF is added dropwise. The mixture is stirred for 30 minutes, and then SEM-Cl (1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[10]

Decision-Making Workflow

The selection of the optimal protecting group is contingent on the planned synthetic route. The following diagram illustrates a decision-making workflow to guide this choice.

G start Start: Need to protect 5-iodopyrazole q1 Will the subsequent reaction involve acidic conditions? start->q1 q3 Is high stability to a wide range of conditions required? q1->q3 Yes pg_boc Consider Boc Group q1->pg_boc No q2 Are there any reducible functional groups (e.g., alkenes, alkynes)? pg_tr Consider Trityl Group q2->pg_tr Yes pg_bn Consider Benzyl Group q2->pg_bn No q3->q2 No pg_sem Consider SEM Group q3->pg_sem Yes

Caption: Decision tree for selecting a pyrazole protecting group.

General Synthetic Workflow

The overall strategy involving a protecting group follows a three-step sequence: protection, functionalization, and deprotection.

G sub 5-Iodopyrazole prot_sub N-Protected 5-Iodopyrazole sub->prot_sub Protection func_sub Functionalized N-Protected Pyrazole prot_sub->func_sub Cross-Coupling Reaction final_prod Final Product func_sub->final_prod Deprotection

Caption: General workflow for the use of protecting groups.

Conclusion

The choice of a protecting group for 5-iodopyrazole is a critical decision that can significantly impact the efficiency and success of a synthetic route. The Boc group offers a balance of stability and mild removal conditions, making it a good first choice for many applications. For more demanding, multi-step syntheses, the robust SEM group is an excellent option. The trityl group provides steric bulk and is easily removed under very mild acidic conditions, while the benzyl group offers high stability but requires deprotection conditions that are not universally compatible. By carefully considering the stability and cleavage conditions of each protecting group in the context of the overall synthetic plan, researchers can strategically navigate the challenges of complex molecule synthesis and unlock the full potential of the 5-iodopyrazole building block.

References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Daugulis, O. et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1227. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Various Authors. (2016). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]

  • Li, J. et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24143-24153. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Knochel, P. et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of the purine scaffold. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]

  • Common Organic Chemistry. Trityl Protection. [Link]

  • Trofimov, B. A. et al. (2009). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [Link]

  • Pisár, M. et al. (2018). Two independent routes leading to Boc-protected pyrazoles 5 and 3... ResearchGate. [Link]

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  • Pisár, M. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 164. [Link]

  • Valerga, P. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Sharma, P. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 067-073. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Padwa, A. et al. (1981). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 46(26), 5411-5413. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

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  • Aygün, M. et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

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  • Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Svete, J. et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5698. [Link]

  • Fussell, S. J. et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Gomaa, M. S. et al. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(18), 4205. [Link]

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  • Stepaniuk, O. O. et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. [Link]

  • Maleki, A. et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 11(1), 1-13. [Link]

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  • Seeberger, P. H. et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Journal of the American Chemical Society, 143(3), 1276-1282. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive assessment of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key building block in moder...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive assessment of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key building block in modern synthetic and medicinal chemistry. We move beyond a simple catalog of reactions to deliver an in-depth analysis of its strategic value, particularly in palladium-catalyzed cross-coupling reactions. This guide explains the causal factors behind its reactivity, compares its performance with relevant alternatives, and furnishes detailed, field-tested protocols to empower researchers in their synthetic endeavors. The pyrazole scaffold is a cornerstone of medicinal chemistry, and the strategic placement of an iodine atom, combined with a robust protecting group, makes this reagent a highly valuable tool for the construction of complex molecular architectures.[1][2][3]

Strategic Analysis of the Reagent

The efficacy of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stems from the synergistic interplay of its three core components: the pyrazole ring, the C5-iodo substituent, and the N1-tetrahydropyranyl (THP) protecting group.

  • The Pyrazole Core: A "privileged scaffold" in drug discovery, the pyrazole ring is prevalent in a multitude of FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions.[1][3][4] Its derivatization is a primary objective in the development of targeted therapeutics, including kinase inhibitors.[1][5]

  • The C5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed oxidative addition, the rate-limiting step of many cross-coupling reactions.[6] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to bromo- or chloro-pyrazoles, making it the handle of choice for complex syntheses.

  • The N1-THP Protecting Group: The tetrahydropyranyl (THP) group serves two critical functions. Firstly, it prevents unwanted side reactions at the acidic N-H proton of the pyrazole ring, which could otherwise interfere with organometallic reagents or act as a competing nucleophile.[7][8] Secondly, its steric bulk can influence the regioselectivity of certain reactions. The THP group is stable to a wide range of nucleophilic and reductive conditions but can be readily removed under acidic conditions, offering a clean deprotection step at a late stage in a synthetic sequence.[9]

G cluster_components Core Components Reagent 5-Iodo-1-(THP)-1H-pyrazole Pyrazole Pyrazole Scaffold (Pharmacophore) Reagent->Pyrazole Biological Activity Iodo C5-Iodo Group (Reactive Handle) Reagent->Iodo Synthetic Versatility THP N1-THP Group (Protection & Stability) Reagent->THP Reaction Control

Caption: Structural components of the title reagent.

Core Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 5-Iodo-1-(THP)-1H-pyrazole is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-I bond provides a reliable site for the construction of new carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most powerful method for forming C(sp²)-C(sp²) bonds. Coupling 5-Iodo-1-(THP)-1H-pyrazole with a variety of aryl and heteroaryl boronic acids or esters provides access to a vast chemical space of 5-arylpyrazoles, which are common motifs in pharmaceuticals.[10][11][12]

Causality: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and faster reaction times. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.

G start 5-Iodo-1-(THP)-1H-pyrazole product 5-Aryl-1-(THP)-1H-pyrazole start->product Suzuki-Miyaura boronic Ar-B(OH)₂ boronic->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of 5-alkynylpyrazoles by reacting the iodinated precursor with a terminal alkyne. This reaction is exceptionally valuable for creating rigid linkers in molecular scaffolds or for accessing further functionalities via the alkyne handle.[13][14]

Causality: This reaction traditionally employs a dual-catalyst system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide, which then undergoes transmetalation to the palladium center.[15][16][17] Copper-free protocols have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[16]

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of novel drug candidates, the formation of C-N bonds is paramount. The Buchwald-Hartwig amination allows for the coupling of 5-Iodo-1-(THP)-1H-pyrazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[6][18][19]

Causality: The catalytic cycle involves the oxidative addition of the iodo-pyrazole to the Pd(0) center, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][20] The selection of a suitable ligand, often a sterically hindered biarylphosphine like XPhos or RuPhos, is crucial to facilitate the challenging reductive elimination step.[20][21]

Comparative Performance Data

The following table summarizes typical reaction conditions and yields for cross-coupling reactions involving 5-iodopyrazole derivatives, providing a baseline for experimental design. Note that yields are highly substrate-dependent.

Reaction Type Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Typical Yield (%) Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100-14075-95[10]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF25-8080-98[22][14]
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-11070-90[19][21]

Beyond Cross-Coupling: Other Synthetic Transformations

Metal-Halogen Exchange

The C-I bond can be converted into a nucleophilic center via metal-halogen exchange. Reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) or formation of a Grignard reagent with magnesium metal generates a pyrazolyl anion.[23] This powerful intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups at the C5 position.

Causality: This transformation must be performed at low temperatures (typically -78 °C) under strictly anhydrous and inert conditions to prevent premature quenching of the highly reactive organometallic intermediate.[23][24] The choice of solvent, often THF or diethyl ether, is critical for stabilizing the reagent.[24]

THP Group Deprotection

The final step in many synthetic sequences involving this reagent is the removal of the THP protecting group to unmask the N-H pyrazole.

Causality: The THP group is an acetal, which is labile under acidic conditions.[9] Treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or dilute HCl) in a protic solvent like methanol or ethanol efficiently cleaves the acetal to reveal the free pyrazole N-H.[7][9] The reaction proceeds via protonation of the ether oxygen, followed by elimination of the stable oxocarbenium ion intermediate, which is then trapped by the solvent.

G main_reagent 5-Iodo-1-(THP)-1H-pyrazole cc_node Pd-Catalyzed Cross-Coupling main_reagent->cc_node mh_node Metal-Halogen Exchange main_reagent->mh_node suzuki 5-Aryl-1-(THP)-pyrazole cc_node->suzuki Suzuki sonogashira 5-Alkynyl-1-(THP)-pyrazole cc_node->sonogashira Sonogashira buchwald 5-Amino-1-(THP)-pyrazole cc_node->buchwald Buchwald-Hartwig deprotection Acidic Deprotection suzuki->deprotection sonogashira->deprotection buchwald->deprotection grignard 5-Pyrazolyl-MgBr or 5-Pyrazolyl-Li mh_node->grignard electrophile Reaction with Electrophile (E) grignard->electrophile product_e 5-E-1-(THP)-pyrazole electrophile->product_e product_e->deprotection final_product Final N-H Pyrazole Product deprotection->final_product

Caption: Synthetic utility workflow of the title reagent.

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted based on the specific substrate and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for analogous 4-iodo-pyrazoles.[10]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-1-(THP)-1H-pyrazole.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from procedures for analogous iodopyrazoles.[22][16]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-1-(THP)-1H-pyrazole (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Et₃N) via syringe. Add the terminal alkyne (1.1 equiv) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) if it is not used as the solvent.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If a solid amine salt has precipitated, filter the mixture. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for THP Deprotection

This protocol is adapted from standard THP deprotection procedures.[9]

  • Reaction Setup: Dissolve the 1-(THP)-pyrazole substrate (1.0 equiv) in a protic solvent such as methanol or ethanol (typically 0.1 M).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate, 0.1 equiv, or a few drops of concentrated HCl).

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

  • Work-up: Once the reaction is complete, quench the acid by adding a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, until the solution is neutral or slightly basic.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands as a highly effective and versatile building block for the synthesis of functionalized pyrazole derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, coupled with the robust and reliably cleaved THP protecting group, provides a strategic advantage in the assembly of complex molecules. This guide has detailed its primary applications, provided a comparative context for its use, and offered robust protocols to facilitate its successful implementation in research and development settings. The strategic use of this reagent can significantly streamline synthetic routes, enabling the efficient exploration of chemical space in the pursuit of novel therapeutics and functional materials.

References

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  • Ahmed, B. M., & Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]

  • ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. Available at: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. Available at: [Link]

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  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 1311197-82-6).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 1311197-82-6). As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available.[1][2] Therefore, this protocol is built upon a conservative "worst-case" approach, synthesizing data from structurally similar iodinated and pyrazole-based compounds, alongside foundational guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of this guide is to treat 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a hazardous chemical waste to ensure the highest margin of safety for laboratory personnel and the environment.[3] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations and facility capabilities are the ultimate authority.

Part 1: Chemical Profile and Hazard Assessment

Understanding the constituent parts of the molecule informs our disposal strategy. The structure combines an iodinated functional group with a pyrazole core.

  • Iodinated Organic Compounds: Iodine-containing molecules must be handled carefully. Improper disposal can introduce iodine into wastewater systems, which can be harmful to aquatic life.[2][4] Furthermore, halogenated waste streams often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3]

  • Pyrazole Derivatives: This class of heterocyclic compounds exhibits a wide spectrum of biological activities.[5] Due to this reactivity, it is prudent to handle all novel pyrazole derivatives as potentially hazardous, capable of causing skin and eye irritation.[2]

Based on data from analogous compounds, we can infer the following hazard profile:

Hazard CategoryFindingRationale & Citations
Acute Toxicity Should be treated as harmful if swallowed or in contact with skin.General pyrazole compounds are classified as harmful or toxic.[2][6]
Skin Irritation Classified as a potential skin irritant.Structurally similar iodinated pyrazoles are known skin irritants.[2]
Eye Irritation Classified as a potential serious eye irritant/damaging.Data from analogous compounds show they can cause serious eye irritation or damage.[2]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Iodinated compounds and pyrazole derivatives can be persistent and harmful in the environment.[2][3] Never dispose of this chemical down the drain.[4][7]

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be performed while wearing standard laboratory PPE as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]

Protective EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and eye irritation.[10][11]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected before use and disposed of after contamination. Prevents skin contact and absorption.[6][12]
Body Protection Lab coat and closed-toe shoes.Protects skin from accidental spills and contamination.[10][11]
Respiratory Protection Not typically required with adequate ventilation.Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to prevent inhalation.[10][13]

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole must follow the "cradle-to-grave" hazardous waste management system established by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15] The generator of the waste is responsible for its safe management until its final disposal.[14]

Step 1: Waste Classification and Segregation
  • Classify: Designate all waste containing 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as Hazardous Chemical Waste .

  • Segregate:

    • Solid Waste: Collect unused or contaminated solid compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated solid waste container.[1][7]

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. As this is a halogenated compound, it should be placed in a Halogenated Organic Waste stream, separate from non-halogenated waste, if your institution's EHS department requires it.[3]

    • Prevent Mixing: Never mix this waste with other waste streams unless explicitly permitted by your EHS department.[6][16]

Step 2: Containerization

All hazardous waste must be collected in appropriate containers that meet federal and state regulations.[17]

  • Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.[16]

  • Condition: Ensure the container is in good condition, free from cracks or leaks.[17]

  • Closure: The container must have a tight-fitting, screw-top lid. It must be kept closed at all times unless waste is actively being added.[18]

Step 3: Labeling

Proper labeling is critical for safety and compliance.[16][19] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole " and its CAS Number: 1311197-82-6 .

  • An accurate list of all constituents and their approximate concentrations.

  • Appropriate hazard warnings (e.g., "Irritant," "Harmful").

  • The date when waste was first added to the container (accumulation start date).[19]

  • The name of the Principal Investigator and the laboratory location.

Step 4: Waste Accumulation and Storage

Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][3]

  • Location: The area should be well-ventilated and secure.

  • Secondary Containment: Use a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[3]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[20]

Step 5: Professional Disposal

The final disposal of this chemical waste must be handled by a licensed professional waste disposal company.[1][7]

  • Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.

  • Manifest: The waste will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey from your lab to the final treatment, storage, and disposal facility (TSDF).[17][21]

  • Disposal Method: The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[1][16]

Part 4: Spill Management Protocol

In the event of a spill, follow your laboratory's established spill response procedure.[22]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill debris and any contaminated cleaning materials must be disposed of as hazardous waste following the steps outlined above.[13]

Part 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

G cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Storage & Disposal start Generate Waste (Solid or Liquid) assess Assess Hazards: - Iodinated Heterocycle - No specific SDS available start->assess classify Classify as Hazardous Waste assess->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste Stream (Halogenated Organic) ppe->segregate container Use Compatible, Sealed, and Labeled Container segregate->container storage Store in Designated Secondary Containment Area container->storage request Request EHS Pickup storage->request manifest Track with Hazardous Waste Manifest request->manifest dispose Professional Disposal (High-Temp Incineration) manifest->dispose spill Spill Occurs spill_protocol Follow Spill Protocol: Contain, Collect, Clean spill->spill_protocol spill_protocol->container Dispose of debris as hazardous waste

Caption: Disposal workflow for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

References

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Handling

A Senior Application Scientist's Guide to Handling 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic molecule whose full tox...

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic molecule whose full toxicological profile is not yet comprehensively documented. Therefore, we must operate under the precautionary principle, treating it as a potentially hazardous substance. This guide provides essential, actionable safety protocols grounded in established laboratory standards to ensure your protection and the integrity of your research.

Our approach is built on the pillars of risk assessment, hazard control, and emergency preparedness, aligning with the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3] This standard mandates the implementation of a Chemical Hygiene Plan (CHP), which includes specific procedures for the safe use of chemicals, criteria for personal protective equipment (PPE), and measures for handling particularly hazardous substances.[1][2]

Hazard Assessment: Understanding the "Why"

A robust safety plan begins with understanding the potential risks. While specific data for this molecule is sparse, we can infer potential hazards from its structural components:

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active, forming the basis for numerous pharmaceuticals with effects ranging from anti-inflammatory to anticancer.[4][5][6][7][8] This inherent bioactivity means the compound could have unintended pharmacological effects upon exposure.

  • Organic Iodide: Iodine-containing organic compounds can be irritants and sensitizers. Iodine itself is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[9][10] Many organic iodides are classified as harmful if inhaled, swallowed, or in contact with skin.[11]

  • Unknown Toxicity: For any new chemical entity, we must assume it is hazardous until proven otherwise. Exposure routes of concern include inhalation of airborne powder, skin/eye contact, and accidental ingestion.

Given these factors, a conservative approach is mandated. All handling procedures should aim to minimize any possibility of exposure.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between you and a potential hazard. Its selection and use must be deliberate and matched to the specific task. The following table outlines the minimum required PPE for handling 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Task / OperationEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Fume Hood or Ventilated Balance EnclosureChemical safety gogglesTwo pairs of nitrile glovesFully-buttoned lab coatRecommended, especially if not in a contained enclosure. Minimum N95 respirator.
Solution Preparation Chemical Fume HoodChemical safety gogglesTwo pairs of nitrile glovesFully-buttoned lab coatNot required if work is performed correctly within the fume hood.
Reaction Monitoring & Workup Chemical Fume HoodChemical safety gogglesTwo pairs of nitrile glovesFully-buttoned lab coatNot required if work is performed correctly within the fume hood.
Spill Cleanup N/AChemical safety goggles and face shieldTwo pairs of heavy-duty nitrile or neoprene glovesChemical-resistant gown or apron over lab coatRequired. Minimum air-purifying respirator (APR) with organic vapor cartridges.
Waste Disposal Well-ventilated areaChemical safety gogglesTwo pairs of nitrile glovesFully-buttoned lab coatNot required for handling sealed waste containers.

Causality Behind PPE Choices:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particulates. A face shield should be worn over goggles during operations with a higher risk of splashing, such as spill cleanup.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals.[11] Double-gloving is a critical best practice. The outer glove is considered contaminated and should be changed immediately after a task or if contamination is suspected. The inner glove provides a secondary layer of protection during the removal of the outer glove. Always inspect gloves for tears or punctures before use.[12][13][14]

  • Body Protection: A standard lab coat protects clothing and skin from minor spills.[15] For larger volume work or spill response, a chemical-resistant gown or apron is necessary.[16][17]

  • Respiratory Protection: Fine powders can easily become airborne. Performing these operations in a certified chemical fume hood is the primary method of control.[2] If this is not possible, a NIOSH-approved respirator is required to prevent inhalation.[13][18]

Operational and Disposal Plans

Safe Handling Workflow

The following workflow provides a step-by-step guide for safely handling the compound from preparation to cleanup.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood Certification is Current prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Appropriate PPE (See Table) prep2->prep3 handle1 Place Balance/Apparatus >6 inches from Sash prep3->handle1 handle2 Carefully Weigh/Transfer Compound handle1->handle2 handle3 Slowly Add Solvent to Prevent Dusting handle2->handle3 handle4 Cap All Containers Immediately handle3->handle4 clean1 Decontaminate Surfaces with Appropriate Solvent handle4->clean1 clean2 Segregate Waste: Solid, Liquid, Sharps clean1->clean2 clean3 Label Waste Container: 'Hazardous Waste' & Full Chemical Name clean2->clean3 clean4 Doff PPE in Correct Order (Gloves Last) clean3->clean4 clean5 Wash Hands Thoroughly with Soap & Water clean4->clean5

Caption: A logical workflow for the safe handling of potent chemical compounds.

Disposal Plan:

Improper disposal is a serious compliance and safety issue.[19]

  • Classification: All materials contaminated with 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole must be treated as hazardous waste.[19] This includes excess solid, solutions, contaminated gloves, paper towels, and pipette tips.

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name, and an approximate concentration.[3][20]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.[19]

Emergency Response Plan

In the event of an accidental release or exposure, a swift and correct response is critical.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14][21] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Response Workflow:

This workflow should be initiated immediately for any spill outside of a containment device like a fume hood.

G cluster_spill Emergency Spill Response spill1 ALERT Notify colleagues and supervisor immediately spill2 EVACUATE Clear the immediate area spill1->spill2 spill3 ISOLATE Restrict access to the area. Close doors. spill2->spill3 spill4 Is the spill minor and are you trained to clean it? spill3->spill4 spill5 CONTAIN Cover with inert absorbent (e.g., vermiculite) spill4->spill5 Yes spill8 CONTACT EHS Call your institution's Emergency/EHS number spill4->spill8 No spill6 CLEANUP Carefully sweep material into a sealed waste container spill5->spill6 spill7 DECONTAMINATE Clean the area as per lab protocol spill6->spill7 spill7->spill8 Report incident

Caption: Step-by-step emergency response plan for a chemical spill.

This guide provides a framework for the safe handling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety department for guidance that aligns with local and national regulations.

References

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  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]

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